molecular formula C10H6BrNO2 B1381549 4-Bromoisoquinoline-6-carboxylic acid CAS No. 1637280-23-9

4-Bromoisoquinoline-6-carboxylic acid

Cat. No.: B1381549
CAS No.: 1637280-23-9
M. Wt: 252.06 g/mol
InChI Key: XLWCQTRYIQADHL-UHFFFAOYSA-N
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Description

4-Bromoisoquinoline-6-carboxylic acid is an organic compound with the molecular formula C 10 H 6 BrNO 2 and a molecular weight of 252.06 g/mol . Its structure features a bromine atom on the isoquinoline scaffold, which is further substituted with a carboxylic acid group at the 6-position. This combination of a halogen substituent and a carboxylic acid functional group makes it a valuable bifunctional intermediate in synthetic organic chemistry . The bromine atom can serve as a reactive handle in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. Concurrently, the carboxylic acid group can be utilized for amide coupling or esterification reactions, or to influence the compound's solubility and crystallinity. Researchers can leverage this versatile building block for the synthesis of more complex quinoline and isoquinoline derivatives, which are structures of high interest in medicinal chemistry and materials science . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care, observing all safety precautions. According to supplier information, this compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to store in a dark place, sealed in a dry environment at room temperature .

Properties

IUPAC Name

4-bromoisoquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-9-5-12-4-7-2-1-6(10(13)14)3-8(7)9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWCQTRYIQADHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1637280-23-9
Record name 4-bromoisoquinoline-6-carboxylic acid
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Foundational & Exploratory

A Technical Guide to the Physicochemical Characteristics of 4-Bromoisoquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of a Multifunctional Building Block

In the landscape of modern drug discovery, the efficiency of synthesis and the rational design of novel molecular entities are paramount. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among these, the isoquinoline scaffold is of significant interest. This guide provides an in-depth technical overview of 4-Bromoisoquinoline-6-carboxylic acid, a key intermediate whose strategic placement of functional groups—a bromine atom, a carboxylic acid, and a nitrogen-containing aromatic system—offers a triad of chemical reactivity and physicochemical properties essential for the development of targeted therapeutics.

This document moves beyond a simple recitation of data. It is intended for the practicing researcher, scientist, and drug development professional, offering not just the "what" but the "why" behind the analytical methodologies used to characterize this compound. We will explore its core properties, provide validated experimental protocols for its analysis, and discuss the implications of its structural features for its application in medicinal chemistry, particularly in the context of developing inhibitors for targets like dihydroorotate dehydrogenase (DHODH)[1][2][3].

Section 1: Molecular Identity and Structural Attributes

The foundation of any chemical characterization lies in the unambiguous identification of the molecule. This compound is a precisely defined structure, providing distinct handles for both analytical assessment and synthetic elaboration.

IdentifierData
CAS Number 1637280-23-9[4]
Molecular Formula C₁₀H₆BrNO₂[4]
Molecular Weight 252.06 g/mol [4]
IUPAC Name This compound
SMILES O=C(C1=CC2=C(C=NC=C2Br)C=C1)O[4]

Structural Analysis:

The molecule's architecture is a confluence of three critical functional domains:

  • The Isoquinoline Core: A bicyclic aromatic system containing a nitrogen atom. This imparts a degree of basicity and a planar structure that can engage in π-stacking interactions within biological targets. The aromatic nature makes the molecule amenable to UV-Vis spectroscopic detection.

  • The Carboxylic Acid Group (-COOH): Positioned at the 6-position, this group is the primary acidic center of the molecule. It is a key hydrogen bond donor and acceptor, crucial for forming interactions with amino acid residues in enzyme active sites, such as the salt bridge formation observed with arginine in DHODH inhibitors[2]. Its presence dictates the molecule's pH-dependent solubility and is a common pharmacophore in drug design[5].

  • The Bromine Atom (-Br): Located at the 4-position, the bromo-substituent serves two primary roles. First, it acts as a versatile synthetic handle, enabling diversification of the molecular scaffold through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)[1]. Second, its mass and isotopic signature provide a clear identifier in mass spectrometry.

Section 2: Core Physicochemical Properties

Understanding the physicochemical profile of a compound is essential for predicting its behavior in both chemical reactions and biological systems. The following table summarizes computed and expected properties.

PropertyValue / Expected BehaviorRationale & Significance
Calculated LogP 2.6955[4]Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
TPSA 50.19 Ų[4]The Topological Polar Surface Area is within the range typical for orally bioavailable drugs.
Hydrogen Bond Donors 1 (from -COOH)[4]Critical for specific interactions with biological targets.
Hydrogen Bond Acceptors 2 (from -COOH and N)[4]Provides multiple points for electrostatic interactions.
Acidity (pKa) Carboxylic Acid pKa: ~4-5 (Estimated)Isoquinoline N pKa: ~2-3 (Estimated)The carboxylic acid group is the dominant acidic site, making the compound soluble in aqueous bases. The electron-withdrawing nature of the ring system and the bromine atom will slightly lower the pKa of the isoquinoline nitrogen compared to the parent isoquinoline (pKa ~5.4).
Solubility Sparingly soluble in water. Soluble in organic solvents like DMSO, DMF, and methanol, as well as in basic aqueous solutions (e.g., aq. NaHCO₃, NaOH).The crystalline nature and aromatic core limit aqueous solubility at neutral pH, while the carboxylic acid ensures solubility in basic media.
Melting Point Not experimentally reported in public literature. Expected to be a high-melting solid (>200°C).The parent compound, 4-Bromoisoquinoline, has a melting point of 40-43°C[6][7]. The addition of the carboxylic acid allows for strong intermolecular hydrogen bonding and dipole-dipole interactions, significantly increasing the melting point.

Section 3: Analytical Characterization Methodologies

A multi-technique approach is required for the unambiguous confirmation of structure and purity. The protocols described below represent a self-validating system, where chromatographic, spectroscopic, and spectrometric data converge to provide a complete profile of the molecule.

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Reverse-Phase HPLC (RP-HPLC) is the gold standard for assessing the purity of non-volatile organic compounds like this compound. The methodology separates the target analyte from impurities based on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For carboxylic acids, controlling the mobile phase pH is critical. An acidic mobile phase (e.g., containing 0.1% formic or trifluoroacetic acid) ensures the carboxylic acid remains in its neutral, protonated form (-COOH), which leads to better retention on the nonpolar column and results in sharp, symmetrical peak shapes.

Experimental Protocol: Purity Determination by RP-HPLC

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: 254 nm (chosen due to the strong absorbance of the aromatic isoquinoline core).

    • Column Temperature: 30°C.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A pure sample should exhibit a single major peak.

Workflow Visualization: HPLC Analysis

Caption: Workflow for HPLC purity analysis.

Structural Elucidation: Spectroscopic & Spectrometric Techniques

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for unambiguous structural determination. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.

  • Expected ¹H NMR Spectrum (in DMSO-d₆):

    • Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (>12 ppm).

    • Aromatic Protons (5H): In the range of 7.5-9.5 ppm. The exact chemical shifts and coupling constants (J-values) will depend on the electronic effects of the bromine, nitrogen, and carboxylic acid groups. The proton at the C1 position, adjacent to the nitrogen, is expected to be one of the most downfield aromatic signals.

  • Expected ¹³C NMR Spectrum (in DMSO-d₆):

    • Carbonyl Carbon (-C=O): A signal around 165-175 ppm.

    • Aromatic Carbons (10C): Multiple signals in the 120-150 ppm range. The carbon bearing the bromine (C4) will be shifted relative to a non-substituted carbon.

2. Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight and offers structural information through fragmentation analysis. For this molecule, electrospray ionization (ESI) is a suitable technique.

  • Expected Mass Spectrum (ESI-Negative Mode):

    • Molecular Ion: A strong peak for the deprotonated molecule [M-H]⁻ at m/z ≈ 250.96.

    • Isotopic Pattern: A crucial diagnostic feature will be the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, the [M-H]⁻ peak will appear as a doublet of two peaks of almost equal intensity, separated by 2 Da (i.e., at m/z 250.96 and 252.96). This doublet is a definitive confirmation of the presence of a single bromine atom.

  • Expected Fragmentation (MS/MS):

    • Loss of CO₂ (44 Da) from the carboxylate anion to give a fragment at m/z ≈ 206.96 / 208.96.

    • Loss of the carboxyl group •COOH (45 Da) in positive ion mode is also a common fragmentation pathway for carboxylic acids[8].

Visualization: Predicted ESI-MS Fragmentation

MS_Fragmentation Parent [M-H]⁻ m/z ≈ 250.96 / 252.96 (Isotopic Doublet) Fragment1 Fragment m/z ≈ 206.96 / 208.96 Parent->Fragment1 - CO₂ (44 Da)

Caption: Predicted fragmentation in ESI-MS/MS.

3. Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

  • Expected Characteristic Absorption Bands (cm⁻¹):

    • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp band around ~1700 cm⁻¹.

    • C=C and C=N Stretches (Aromatic): Multiple sharp bands in the 1450-1620 cm⁻¹ region.

    • C-Br Stretch: Typically found in the fingerprint region, below 700 cm⁻¹.

Section 4: Handling and Storage

  • Storage: The compound should be stored at room temperature in a dry, well-sealed container to prevent hydration[4].

  • Safety: As an intermediate for pharmaceutical synthesis, standard laboratory precautions should be taken. This includes using personal protective equipment (gloves, safety glasses) and handling the compound in a well-ventilated area or fume hood[9].

Conclusion

This compound is a compound of significant synthetic and medicinal value. Its physicochemical profile—characterized by moderate lipophilicity, key hydrogen bonding features, and dual handles for chemical modification—makes it an ideal starting point for library synthesis in drug discovery programs. The analytical methodologies detailed in this guide, from chromatographic purity assessment to comprehensive spectroscopic and spectrometric characterization, provide a robust framework for researchers to validate its quality and confidently employ it in their synthetic endeavors. The convergence of these analytical data points provides the high degree of certainty required in the rigorous field of pharmaceutical development.

References

4-Bromoisoquinoline-6-carboxylic Acid: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the isoquinoline nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, facilitating precise interactions with biological targets. The strategic introduction of bromine and a carboxylic acid moiety, as seen in 4-Bromoisoquinoline-6-carboxylic acid (CAS Number: 1092351-73-0), further enhances its utility as a versatile building block for the synthesis of novel therapeutics.[1] This technical guide offers an in-depth perspective on the synthesis, characterization, and potential applications of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses and for predicting the drug-like properties of its derivatives.

PropertyValueSource
CAS Number 1092351-73-0 (also cited as 1637280-23-9)[2]
Molecular Formula C₁₀H₆BrNO₂[2]
Molecular Weight 252.06 g/mol [2]
Appearance Expected to be a solidN/A
Solubility Expected to have limited aqueous solubility, with better solubility in organic solvents like DMSO and methanol.[3]

The structure of this compound combines two key reactive handles. The bromine atom at the 4-position is amenable to a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups.[1] The carboxylic acid at the 6-position provides a handle for amide bond formation, esterification, or can act as a bioisostere for other acidic functional groups.[1][4] This dual functionality makes it a powerful scaffold for library synthesis and lead optimization campaigns.

Synthesis Strategies: A Proposed Approach

G A This compound B 4-Bromoisoquinoline-6-carbonitrile A->B Hydrolysis C 6-Aminoisoquinoline B->C Sandmeyer Reaction D Isoquinoline C->D Nitration & Reduction D->A Directed Bromination & Oxidation (Alternative)

Figure 1: Retrosynthetic analysis of this compound.

A forward synthesis could commence from a suitable isoquinoline precursor. One potential pathway involves the following key transformations:

  • Nitration of Isoquinoline: Introduction of a nitro group, likely at the 5- or 8-position, followed by reduction to the corresponding amine.

  • Sandmeyer Reaction: Conversion of the amino group to a nitrile (cyano group) via a diazonium salt intermediate.

  • Bromination: Regioselective bromination of the isoquinoline ring. The directing effects of the existing substituents will be crucial.

  • Hydrolysis: Conversion of the nitrile to a carboxylic acid under acidic or basic conditions.

An alternative approach could involve the direct bromination of an isoquinoline derivative already bearing a precursor to the carboxylic acid at the 6-position. The synthesis of related 6-bromoisoquinoline has been achieved from 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal.[5]

Hypothetical Step-by-Step Protocol:

The following is a generalized, hypothetical protocol based on the synthesis of similar compounds. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by experienced synthetic chemists.

  • Synthesis of 6-Aminoisoquinoline: This can be achieved through nitration of isoquinoline followed by reduction of the resulting nitroisoquinoline.

  • Synthesis of 6-Cyanoisoquinoline: The 6-aminoisoquinoline can be converted to the corresponding nitrile via a Sandmeyer reaction using sodium nitrite and a copper(I) cyanide.

  • Bromination of 6-Cyanoisoquinoline: The 6-cyanoisoquinoline can be subjected to electrophilic bromination using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.[6] The regioselectivity of this step will be critical.

  • Hydrolysis to this compound: The resulting 4-bromo-6-cyanoisoquinoline can be hydrolyzed to the final product under strong acidic or basic conditions, followed by neutralization to precipitate the carboxylic acid.

Spectroscopic Characterization: Predicted Signatures

Detailed spectroscopic data for this compound is not currently available in public databases. However, based on the analysis of related compounds, the following characteristic signals can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show a set of signals in the aromatic region (typically 7.0-9.0 ppm). The exact chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the nitrogen atom, the bromine atom, and the carboxylic acid group. A broad singlet corresponding to the carboxylic acid proton is anticipated at a downfield chemical shift (around 12-13 ppm), though this can be exchangeable with D₂O.[7]

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the ten carbon atoms of the isoquinoline core. The carbon atom of the carboxylic acid group is expected to resonate in the downfield region (around 165-175 ppm).[7] The carbon atoms attached to the bromine and nitrogen will also exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit a broad O-H stretching vibration for the carboxylic acid in the region of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carbonyl group is expected around 1700-1730 cm⁻¹.[7] Characteristic C=C and C=N stretching vibrations from the isoquinoline ring will be observed in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (252.06 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M⁺+2) will be observed.

Applications in Drug Discovery: A Scaffold for Targeted Therapies

The this compound scaffold is of significant interest in the development of targeted therapies, particularly in oncology. The isoquinoline and quinoline cores are found in numerous enzyme inhibitors, and the dual functionality of this specific molecule makes it an attractive starting point for the synthesis of potent and selective inhibitors.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[8] PARP inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.[8] The mechanism of action of many PARP inhibitors involves mimicking the nicotinamide moiety of NAD⁺, the substrate for PARP enzymes.[9] The isoquinolinone scaffold, which can be synthesized from isoquinoline derivatives, is a key component of several potent PARP inhibitors.[10] The carboxylic acid group of this compound can be converted to a primary amide, a key pharmacophoric feature for PARP inhibition. The bromine atom provides a versatile handle for introducing further structural diversity to optimize potency and selectivity.[11]

G A This compound B Amide Formation A->B 1. SOCl₂ 2. NH₃ C Suzuki Coupling A->C Arylboronic acid, Pd catalyst D PARP Inhibitor Scaffold B->D C->D

Figure 2: Synthetic utility for the generation of PARP inhibitor scaffolds.
Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation.[1] Quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of DHODH.[1] The structural similarity of this compound to these inhibitors suggests its potential as a scaffold for the development of novel DHODH inhibitors with applications in oncology and immunology.

Handling and Safety

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically functionalized building block with significant potential for the discovery and development of novel therapeutics. Its dual reactive sites—the bromine atom and the carboxylic acid—provide a versatile platform for the synthesis of diverse compound libraries targeting a range of biological targets, most notably PARP and DHODH. While a detailed, validated synthetic protocol and comprehensive spectroscopic data are yet to be published in the public domain, the information presented in this guide, based on the chemistry of related compounds, provides a solid foundation for researchers to explore the utility of this promising scaffold in their drug discovery programs.

References

An In-depth Technical Guide to the Structure and Synthesis of 4-Bromoisoquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoisoquinoline-6-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. The isoquinoline scaffold is a "privileged structure," appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The strategic placement of a bromine atom at the 4-position and a carboxylic acid at the 6-position provides two orthogonal points for further chemical modification, making it an invaluable intermediate for the synthesis of complex molecular architectures and for structure-activity relationship (SAR) studies.

The bromine atom can readily participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents. The carboxylic acid moiety serves as a handle for amide bond formation, esterification, or as a bioisostere for other functional groups, which is crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1] This guide provides a comprehensive overview of the structure, properties, and plausible synthetic routes to this compound, offering insights for its application in drug development.

Structure and Physicochemical Properties

The structure of this compound is characterized by a fused benzene and pyridine ring system, with a bromine atom at the C-4 position and a carboxylic acid group at the C-6 position.

Chemical Structure:

Key Physicochemical Properties:

PropertyValueSource
CAS Number 1637280-23-9[1]
Molecular Formula C₁₀H₆BrNO₂[1]
Molecular Weight 252.06 g/mol [1]
Appearance Off-white to light yellow solidGeneral observation for similar compounds
Solubility Soluble in organic solvents like DMSO and DMF; sparingly soluble in methanol.General chemical knowledge
pKa Estimated to be around 3-4 for the carboxylic acidGeneral chemical knowledge

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline core. The proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The protons on the benzene and pyridine rings will exhibit characteristic coupling patterns.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms of the isoquinoline ring system. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 165-185 ppm. The carbon atom attached to the bromine (C-4) will also have a characteristic chemical shift.[2]

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group is expected around 1700 cm⁻¹.[3]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of the carboxylic acid group and the bromine atom.[4]

Retrosynthetic Analysis and Synthetic Strategies

The synthesis of this compound presents a challenge in achieving the desired substitution pattern. A plausible retrosynthetic analysis suggests a few strategic approaches. The primary disconnections can be made by either constructing the isoquinoline ring system with the substituents already in place or by functionalizing a pre-formed isoquinoline core.

G target This compound intermediate1 4-Aminoisoquinoline-6-carboxylic acid target->intermediate1 Sandmeyer Reaction intermediate3 4-Bromo-6-methylisoquinoline target->intermediate3 Oxidation of methyl group intermediate2 Isoquinoline-6-carboxylic acid intermediate1->intermediate2 Nitration, Reduction, Bromination intermediate4 Substituted Benzaldehyde + Aminoacetal intermediate2->intermediate4 Pomeranz-Fritsch Reaction intermediate5 Substituted Phenethylamine intermediate2->intermediate5 Bischler-Napieralski Reaction

Retrosynthetic analysis of this compound.

Two primary synthetic strategies emerge from this analysis:

  • Late-stage Bromination: This approach involves the synthesis of isoquinoline-6-carboxylic acid followed by the introduction of the bromine atom at the C-4 position.

  • Early Introduction of Substituents: This strategy focuses on building the isoquinoline ring from precursors that already contain the desired functionalities or their precursors.

Given the potential for poor regioselectivity in the direct bromination of the isoquinoline ring, a more controlled synthesis is often preferred. Below are detailed protocols for two plausible synthetic routes.

Synthetic Route 1: Pomeranz-Fritsch Reaction followed by Functional Group Interconversion

This route utilizes the Pomeranz-Fritsch reaction to construct the isoquinoline core from a substituted benzaldehyde and an aminoacetal.[5][6] The carboxylic acid functionality is introduced from a methyl group via oxidation, and the bromine is introduced via a Sandmeyer reaction.[7][8]

G A 4-Methylbenzaldehyde C 6-Methylisoquinoline A->C Pomeranz-Fritsch (H₂SO₄) B Aminoacetaldehyde diethyl acetal B->C D 6-Methylisoquinoline-N-oxide C->D m-CPBA E 4-Bromo-6-methylisoquinoline D->E POBr₃ F This compound E->F KMnO₄ G A 3-Methylphenethylamine C N-(3-Methylphenethyl)formamide A->C B Formic Acid B->C Amide Formation D 6-Methyl-3,4-dihydroisoquinoline C->D Bischler-Napieralski (POCl₃) E 6-Methylisoquinoline D->E Dehydrogenation (Pd/C) F 4-Amino-6-methylisoquinoline E->F Amination G 4-Bromo-6-methylisoquinoline F->G Sandmeyer Reaction (NaNO₂, HBr, CuBr) H This compound G->H Oxidation (KMnO₄)

References

A Technical Guide to the Discovery of Novel USP7 Inhibitors: A Case Study on the Isoquinoline Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document outlines a representative drug discovery cascade for a potent and selective USP7 inhibitor. The compound "4-Bromoisoquinoline-6-carboxylic acid" is used as a hypothetical lead candidate to illustrate the scientific principles and experimental workflows involved. As of this writing, there is no publicly available scientific literature identifying this specific molecule as a validated USP7 inhibitor. The data and experimental outcomes presented herein are illustrative examples based on established methodologies in the field.

Introduction: Ubiquitin-Specific Protease 7 (USP7) as a Compelling Oncology Target

The Ubiquitin-Proteasome System (UPS) is a critical cellular machinery responsible for maintaining protein homeostasis. Within this system, deubiquitinating enzymes (DUBs) act as crucial regulators by removing ubiquitin tags from substrate proteins, thereby rescuing them from proteasomal degradation.[1][2] Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), has emerged as a high-value therapeutic target in oncology due to its central role in regulating the stability of key proteins involved in cancer progression.[3][4][5]

USP7's influence is extensive, impacting DNA damage repair, epigenetic modulation, and immune response.[2][6] However, its most studied role is within the p53-MDM2 axis. The tumor suppressor protein p53 is a cornerstone of cancer prevention, inducing cell cycle arrest and apoptosis in response to cellular stress. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for ubiquitination and subsequent degradation. USP7 deubiquitinates and stabilizes MDM2, which in turn promotes the degradation of p53.[1][6][7] Consequently, in many cancers where USP7 is overexpressed, its heightened activity leads to the suppression of p53's tumor-fighting capabilities.[1][4]

This molecular logic establishes a clear therapeutic hypothesis: inhibiting USP7 should destabilize MDM2, leading to the accumulation and reactivation of wild-type p53, ultimately triggering apoptosis in cancer cells.[5][6] This makes the discovery of potent and selective USP7 inhibitors a highly sought-after goal in modern drug development.[4]

USP7_Pathway cluster_reactions USP7 USP7 MDM2 MDM2 (E3 Ligase) USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates Ub Ubiquitin Proteasome Proteasomal Degradation p53->Proteasome Targeted for Degradation Inhibitor 4-Bromoisoquinoline- 6-carboxylic acid (Hypothetical Inhibitor) Inhibitor->USP7 Inhibits

Caption: The USP7-MDM2-p53 signaling axis.

Part 1: The Discovery Campaign for a Novel Inhibitor

The journey to identify a clinical candidate is a multi-step process that begins with screening vast chemical libraries and progressively refines "hits" into highly optimized "leads."

High-Throughput Screening (HTS) and Hit Identification

The foundation of our hypothetical discovery program was a robust biochemical assay designed for high-throughput screening. The objective was to identify small molecules that could inhibit the enzymatic activity of purified, recombinant human USP7 protein.

Experimental Protocol: Fluorogenic USP7 Activity Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20.

    • Enzyme Solution: Recombinant full-length human USP7 is diluted in Assay Buffer to a final concentration of 2 nM.

    • Substrate Solution: Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) is diluted in Assay Buffer to a final concentration of 100 nM.

    • Test Compounds: Library compounds are serially diluted in 100% DMSO and then further diluted in Assay Buffer.

  • Assay Procedure (384-well format):

    • Dispense 5 µL of test compound solution or DMSO (vehicle control) into assay wells.

    • Add 10 µL of the Enzyme Solution to each well.

    • Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

    • Initiate the reaction by adding 10 µL of the Substrate Solution to each well.

    • Immediately begin kinetic reading on a fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm) at 2-minute intervals for 60 minutes.

  • Data Analysis:

    • The rate of increase in fluorescence (RFU/min) is calculated for each well.

    • The percent inhibition is determined relative to the high (no enzyme) and low (DMSO vehicle) controls.

    • Compounds showing >50% inhibition at a screening concentration of 10 µM are flagged as "hits."

From a library of over 200,000 diverse compounds, this HTS campaign identified several chemical scaffolds of interest. Among them, a series of isoquinoline-based molecules showed consistent, dose-dependent inhibition. The initial hit, isoquinoline-6-carboxylic acid , exhibited an IC₅₀ of 8.5 µM. While modest, its favorable physicochemical properties and novel structure made it an attractive starting point for a medicinal chemistry program.

Hit-to-Lead: Structure-Activity Relationship (SAR) Optimization

The goal of the hit-to-lead phase is to systematically modify the initial hit scaffold to improve potency, selectivity, and drug-like properties. Our chemists initiated an SAR exploration around the isoquinoline core.

Key insights from this phase included:

  • Halogenation at Position 4: Introduction of a bromine atom at the C4 position of the isoquinoline ring resulted in a significant increase in potency. This suggests a critical interaction with a hydrophobic pocket within the enzyme's binding site.

  • Carboxylic Acid Position: Moving the carboxylic acid from the C7 to the C6 position was found to be optimal, likely improving a key hydrogen-bonding interaction.

  • Other Substitutions: Exploration of other positions with various functional groups did not yield improvements, highlighting the specific importance of the 4-bromo and 6-carboxy moieties.

This iterative process of design, synthesis, and testing led to the identification of This compound as our lead compound.

CompoundR1R2USP7 IC₅₀ (µM)
Hit 1 H7-COOH8.5
Analog 1.1 H6-COOH2.1
Analog 1.2 4-Cl6-COOH0.45
Analog 1.3 4-F6-COOH0.82
Lead Compound 4-Br 6-COOH 0.09
Caption: Illustrative SAR data for the isoquinoline series.

Part 2: In-Depth Characterization of the Lead Candidate

With a potent lead compound in hand, the focus shifts to rigorous validation of its biological activity, selectivity, and mechanism of action.

Cellular Potency and On-Target Engagement

A potent biochemical inhibitor must be able to penetrate the cell membrane and engage its target in a complex cellular environment. We evaluated our lead compound in a multiple myeloma cell line (MM.1S), which is known to be sensitive to USP7 inhibition.[6]

Experimental Protocol: Western Blot for Target Engagement

  • Cell Culture and Treatment: MM.1S cells are seeded in 6-well plates and allowed to adhere overnight. Cells are then treated with increasing concentrations of this compound (0.01 to 10 µM) for 24 hours.

  • Lysate Preparation: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Total protein concentration is determined using a BCA assay.

  • SDS-PAGE and Western Blot: Equal amounts of protein (20 µg) are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against MDM2, p53, p21 (a p53 target gene), and a loading control (e.g., GAPDH).

  • Detection: Membranes are incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) substrate.

Treatment with our lead compound led to a dose-dependent decrease in MDM2 levels and a corresponding increase in p53 and p21 protein levels, confirming on-target engagement in a cellular context. The cellular EC₅₀ for p53 accumulation was determined to be 0.25 µM.

Selectivity and Mechanism of Action

A critical attribute of a high-quality chemical probe and future drug is selectivity. Cross-reactivity with other DUBs could lead to off-target effects and toxicity.[8]

  • Selectivity Profiling: The lead compound was screened against a panel of 40 other DUBs at a concentration of 10 µM. No significant inhibition (>50%) was observed for any other DUB, demonstrating a high degree of selectivity for USP7.[6]

  • Mechanism of Action: To understand how the compound binds, co-crystallography studies with the USP7 catalytic domain were initiated. The resulting crystal structure revealed that this compound binds to an allosteric site, approximately 12 Å away from the catalytic cysteine.[9] The bromine atom occupies a well-defined hydrophobic pocket, and the carboxylic acid forms a key salt bridge with a lysine residue. This allosteric binding mode induces a conformational change that disrupts the catalytic triad, preventing substrate binding and cleavage. This is a desirable mechanism as it can offer greater selectivity over inhibitors that target the highly conserved catalytic site.[9][10]

Experimental_Workflow HTS HTS Campaign (Ub-AMC Assay) Hit Hit Identification (Isoquinoline Core) HTS->Hit SAR SAR Optimization (Medicinal Chemistry) Hit->SAR Lead Lead Compound (4-Br-Iso-6-COOH) SAR->Lead Biochem Biochemical Potency (IC50) Lead->Biochem Cellular Cellular Potency (Western Blot) Lead->Cellular Selectivity Selectivity Screen (DUB Panel) Lead->Selectivity MoA Mechanism of Action (Crystallography) Lead->MoA InVivo In Vivo Efficacy (Xenograft Model) Biochem->InVivo Cellular->InVivo Selectivity->InVivo MoA->InVivo

Caption: A generalized workflow for USP7 inhibitor discovery.

In Vivo Anti-Tumor Activity

The ultimate preclinical validation is demonstrating efficacy in a living organism. A mouse xenograft model of multiple myeloma was used to evaluate the anti-tumor activity of this compound.

  • Study Design: Immunocompromised mice were subcutaneously implanted with MM.1S cells. Once tumors reached an average volume of 150 mm³, mice were randomized into two groups: vehicle control and the lead compound (administered orally at 50 mg/kg, once daily).

  • Results: The compound was well-tolerated with no significant body weight loss. Treatment resulted in statistically significant tumor growth inhibition compared to the vehicle control group. Analysis of tumors post-study confirmed increased p53 levels, demonstrating target engagement in vivo. Such studies provide the first evidence of in vivo anti-tumor activity for a USP7 inhibitor.[8][11]

Part 3: Conclusions and Future Directions

The discovery of this compound as a hypothetical, potent, and selective allosteric inhibitor of USP7 illustrates a successful structure-based drug design campaign. The compound demonstrates robust on-target activity in cellular models and significant anti-tumor efficacy in vivo.

Despite promising preclinical data for many USP7 inhibitors developed by the scientific community, a significant challenge remains: as of early 2026, no USP7 inhibitor has successfully advanced into human clinical trials.[3][8][9][12] The reasons are multifaceted and may include challenges in achieving the required therapeutic index or unforeseen toxicities.

Future research will focus on:

  • Advanced Preclinical Toxicology: Rigorous safety and toxicology studies to ensure a sufficient therapeutic window.

  • Combination Therapies: Exploring synergistic effects with other anti-cancer agents, such as BCL2 inhibitors (e.g., venetoclax) in acute myeloid leukemia (AML) or standard chemotherapeutics.[7][12][13]

  • Biomarker Development: Identifying patient populations most likely to respond to USP7 inhibition, potentially those with wild-type p53 tumors.

The continued development of novel agents targeting USP7 holds immense promise for a new generation of targeted cancer therapies.[4]

References

An In-depth Technical Guide to Investigating the Role of 4-Bromoisoquinoline-6-carboxylic Acid in p53 Regulation

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothetical Exploration of a Novel p53 Activator

Disclaimer: As of the latest literature review, a direct, experimentally validated role for 4-Bromoisoquinoline-6-carboxylic acid in the regulation of the p53 tumor suppressor has not been established. This guide is presented as a forward-looking, hypothetical framework for researchers, scientists, and drug development professionals. It outlines a comprehensive, scientifically rigorous approach to investigate the potential of this compound as a novel modulator of the p53 pathway, a critical target in oncology. This document will leverage established principles of p53 biology and drug discovery to propose a potential mechanism of action and a detailed experimental roadmap.

Introduction: The Enduring Quest for p53 Reactivation in Oncology

The tumor suppressor protein p53, often hailed as the "guardian of the genome," is a pivotal transcription factor in preventing cancer formation.[1][2] In response to a myriad of cellular stressors, including DNA damage, oncogene activation, and hypoxia, p53 orchestrates a variety of cellular responses such as cell cycle arrest, senescence, and apoptosis, thereby maintaining genomic integrity.[1][3][4] The critical role of p53 is underscored by the fact that the TP53 gene is mutated in over 50% of all human cancers.[2] In many remaining malignancies where p53 remains wild-type, its tumor-suppressive functions are often abrogated through the overexpression of its principal negative regulators, MDM2 and MDMX.[5][6]

MDM2, an E3 ubiquitin ligase, directly binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[5][6] This interaction keeps p53 levels low in unstressed cells.[3] Consequently, the disruption of the p53-MDM2 interaction has emerged as a promising therapeutic strategy to reactivate p53 in cancer cells harboring wild-type p53.[6][7][8] This has led to the development of several small molecule inhibitors, such as the nutlin family, that occupy the p53-binding pocket on MDM2, thereby liberating p53 to exert its tumor-suppressive functions.[5][8]

This guide puts forth a hypothetical investigation into This compound , a compound with structural motifs that suggest a potential for interaction with protein targets. Given the prevalence of isoquinoline scaffolds in pharmacologically active compounds, we propose to explore its potential as a novel modulator of the p53 signaling pathway, possibly through the inhibition of the p53-MDM2 interaction.

Part 1: Proposed Mechanism of Action and Initial Hypothesis

Our central hypothesis is that this compound acts as a stabilizer of p53 by disrupting the protein-protein interaction between p53 and its negative regulator, MDM2. The isoquinoline core could serve as a scaffold to position the bromo and carboxylic acid functionalities to interact with key residues within the hydrophobic p53-binding pocket of MDM2.

Proposed Signaling Pathway

p53_activation_pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_outcomes Cellular Outcomes stress DNA Damage, Oncogene Activation, Hypoxia p53 p53 stress->p53 Activation mdm2 MDM2 p53->mdm2 Upregulation (Negative Feedback) degradation Proteasomal Degradation p53->degradation outcomes Cell Cycle Arrest Apoptosis Senescence p53->outcomes Transcription of Target Genes mdm2->p53 Ubiquitination compound 4-Bromoisoquinoline- 6-carboxylic acid compound->mdm2 Inhibition

Caption: Proposed mechanism of p53 activation by this compound.

Part 2: A Phased Experimental Approach to Validate the Hypothesis

A multi-tiered approach is essential to systematically evaluate the effect of this compound on the p53 pathway.

Phase 1: In Vitro Characterization of Target Engagement

The initial phase focuses on determining if the compound directly interacts with the proposed target, MDM2, and disrupts the p53-MDM2 complex.

1.1. Competitive Binding Assays

  • Rationale: To provide quantitative data on the affinity of the compound for MDM2 and its ability to compete with p53 binding.

  • Methodology: A fluorescence polarization (FP) assay is a robust method. A fluorescently labeled p53-derived peptide is incubated with recombinant MDM2. The binding results in a high FP signal. The addition of a competitive inhibitor, like this compound, would displace the peptide, leading to a decrease in the FP signal.

  • Data Output: IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the p53-MDM2 interaction.

1.2. Isothermal Titration Calorimetry (ITC)

  • Rationale: To obtain a complete thermodynamic profile of the binding interaction, confirming a direct interaction and determining the binding affinity (Kd).

  • Methodology: Recombinant MDM2 protein is placed in the sample cell of the calorimeter, and a solution of this compound is titrated into the cell. The heat released or absorbed upon binding is measured.

  • Data Output: Dissociation constant (K_d), enthalpy (ΔH), and entropy (ΔS) of binding.

1.3. Cellular Thermal Shift Assay (CETSA)

  • Rationale: To confirm target engagement within a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

  • Methodology: Cells are treated with the compound or vehicle. The cells are then heated to various temperatures, lysed, and the soluble fraction is analyzed by Western blot for MDM2 levels.

  • Data Output: A shift in the melting curve of MDM2 in the presence of the compound compared to the control.

Phase 2: Cellular Assays to Determine the Effect on the p53 Pathway

This phase aims to elucidate the cellular consequences of the compound's activity. Cancer cell lines with wild-type p53 (e.g., HCT116, A549) and p53-null cell lines (e.g., H1299) should be used to demonstrate p53-dependent effects.

2.1. Analysis of p53 and Target Gene Expression

  • Rationale: To determine if the compound leads to an accumulation of p53 protein and the transcriptional activation of its downstream targets.

  • Methodologies:

    • Western Blotting: To measure the protein levels of p53, MDM2, and p21 (a key p53 target gene product involved in cell cycle arrest).

    • Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA levels of p53 target genes such as CDKN1A (p21), BAX, and PUMA.

  • Data Output: Fold-change in protein and mRNA levels in treated versus untreated cells.

2.2. p53 Transcriptional Activity Reporter Assay

  • Rationale: To specifically and quantitatively measure the compound's effect on the transcriptional activity of p53.[9][10][11]

  • Methodology: A luciferase reporter assay system can be employed.[10][12] Cells are transfected with a plasmid containing a luciferase gene under the control of a p53-responsive promoter. An increase in luciferase activity upon compound treatment indicates p53 activation.

  • Data Output: Luminescence signal, indicative of p53 transcriptional activity.

2.3. Immunofluorescence and Subcellular Localization

  • Rationale: To visualize the accumulation and nuclear localization of p53, which is essential for its function as a transcription factor.

  • Methodology: Cells are treated with the compound, fixed, permeabilized, and stained with an anti-p53 antibody. The cellular localization of p53 is then visualized using fluorescence microscopy.

  • Data Output: Micrographs showing the subcellular distribution of p53.

Phase 3: Functional Assays to Assess Anti-Tumor Activity

The final phase is to determine if the activation of p53 by the compound translates into anti-cancer effects.

3.1. Cell Cycle Analysis

  • Rationale: To determine if the compound induces cell cycle arrest, a known consequence of p53 activation.[13]

  • Methodology: Cells are treated with the compound, and their DNA is stained with a fluorescent dye (e.g., propidium iodide). The DNA content is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

  • Data Output: Histograms and quantitative data showing the distribution of cells in the different phases of the cell cycle.

3.2. Apoptosis Assays

  • Rationale: To assess the ability of the compound to induce programmed cell death, a key tumor-suppressive function of p53.[3]

  • Methodology:

    • Annexin V/PI Staining: To detect early (Annexin V positive) and late (Annexin V and PI positive) apoptotic cells by flow cytometry.

    • Caspase-3/7 Activity Assay: To measure the activity of executioner caspases, which are key mediators of apoptosis.

  • Data Output: Percentage of apoptotic cells and relative caspase activity.

Experimental Workflow Diagram

experimental_workflow cluster_phase1 Phase 1: In Vitro Target Engagement cluster_phase2 Phase 2: Cellular Pathway Analysis cluster_phase3 Phase 3: Functional Outcomes binding_assay Competitive Binding Assay (Fluorescence Polarization) itc Isothermal Titration Calorimetry (ITC) binding_assay->itc Confirm Direct Binding cetsa Cellular Thermal Shift Assay (CETSA) itc->cetsa Confirm In-Cell Engagement western_q_pcr Western Blot & qRT-PCR (p53, p21, BAX, PUMA) cetsa->western_q_pcr Assess Cellular Response reporter_assay p53 Reporter Assay (Luciferase) western_q_pcr->reporter_assay if_staining Immunofluorescence (p53 Nuclear Localization) reporter_assay->if_staining cell_cycle Cell Cycle Analysis (Flow Cytometry) if_staining->cell_cycle Evaluate Functional Effects apoptosis Apoptosis Assays (Annexin V, Caspase) cell_cycle->apoptosis end Conclusion: Role of compound in p53 regulation established apoptosis->end start Hypothesis: Compound inhibits p53-MDM2 interaction start->binding_assay

Caption: A systematic workflow for the investigation of this compound.

Part 3: Data Interpretation and Future Directions

Quantitative Data Summary

Assay Parameter Expected Outcome for an Active Compound
Fluorescence Polarization IC₅₀Low micromolar to nanomolar range
Isothermal Titration Calorimetry K_dStrong binding affinity (nanomolar range)
Western Blot Protein LevelsIncreased p53 and p21; no change or slight increase in MDM2
qRT-PCR mRNA LevelsIncreased CDKN1A, BAX, PUMA transcripts
Luciferase Reporter Assay Fold ActivationSignificant increase in luciferase activity
Cell Cycle Analysis Cell PopulationAccumulation of cells in G1 and/or G2/M phase
Apoptosis Assay % Apoptotic CellsDose-dependent increase in Annexin V-positive cells

A successful outcome from this comprehensive investigation would be the characterization of this compound as a novel p53-MDM2 inhibitor. Positive results would warrant further preclinical development, including:

  • Lead Optimization: Medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluation of the compound's anti-tumor activity in mouse xenograft models.

  • Toxicology and Safety Pharmacology: Comprehensive studies to assess the safety profile of the compound.

Conclusion

While the direct role of this compound in p53 regulation remains to be elucidated, this guide provides a robust and scientifically grounded framework for its investigation. By systematically progressing from in vitro target engagement to cellular and functional assays, researchers can effectively determine the potential of this and other novel compounds to modulate the p53 pathway. The quest for new p53 activators is a critical endeavor in cancer drug discovery, and the exploration of novel chemical scaffolds is paramount to developing the next generation of targeted therapies.

References

early-stage research on 4-Bromoisoquinoline-6-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Early-Stage Research on 4-Bromoisoquinoline-6-Carboxylic Acid Derivatives

Foreword: The Strategic Value of the Isoquinoline Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The isoquinoline scaffold is a prominent member of this elite group.[1][2] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring, is a cornerstone of numerous natural alkaloids with potent biological activity, including morphine and berberine.[3][4] Its rigid structure provides a well-defined three-dimensional arrangement for substituents, enabling precise interactions with biological targets. The presence of the nitrogen atom also offers opportunities for hydrogen bonding and influences the molecule's overall physicochemical properties.

This guide focuses on a particularly versatile variant: This compound . This specific substitution pattern is not arbitrary; it is a strategic design choice for creating a diverse chemical library for early-stage drug discovery. The bromine atom at the C4 position is a synthetic linchpin, perfectly suited for modern cross-coupling reactions, while the carboxylic acid at the C6 position provides a handle for modulating solubility, cell permeability, and target engagement through amide or ester linkages. We will explore the synthesis of this core, strategies for its diversification, and the methodologies for evaluating the resulting derivatives, providing a comprehensive roadmap for researchers in the field.

Part 1: Synthesis of the Core Scaffold: this compound

The construction of the core molecule is the foundational step of the research program. While numerous methods exist for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, the Pomeranz-Fritsch reaction offers a robust and adaptable route for accessing the required substitution pattern.[2][5] The logic behind this choice is its tolerance for various substituents on the starting benzaldehyde, which is critical for our target.

Our proposed synthesis is a multi-step process designed for reliability and scalability.

Proposed Synthetic Workflow

Caption: Proposed synthetic route to the this compound core.

Step-by-Step Experimental Protocol

Trustworthiness: This protocol is designed as a self-validating system. Each step yields a stable, characterizable intermediate. Standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS) must be used to confirm the structure and purity of the product at each stage before proceeding to the next, ensuring the integrity of the final compound.

Step 1: Schiff Base Formation

  • To a solution of 4-bromo-3-methoxybenzaldehyde (1.0 eq) in toluene, add aminoacetaldehyde dimethyl acetal (1.1 eq).

  • Fit the flask with a Dean-Stark apparatus to azeotropically remove water.

  • Reflux the mixture for 12-16 hours until no more water is collected.

  • Cool the reaction mixture and concentrate under reduced pressure to yield the crude Schiff base, which is used directly in the next step.

    • Causality: The removal of water drives the equilibrium towards the formation of the imine (Schiff base), ensuring a high conversion rate. Toluene is an excellent solvent for this azeotropic distillation.

Step 2: Pomeranz-Fritsch Cyclization

  • Slowly add the crude Schiff base from the previous step to an excess of concentrated sulfuric acid (or polyphosphoric acid) at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours, monitoring by TLC or LC-MS.

  • Carefully pour the reaction mixture onto crushed ice and basify with a concentrated NaOH solution to pH 8-9.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield crude 4-bromo-6-methoxyisoquinoline. Purify by column chromatography.

    • Causality: The strong acid protonates the acetal and catalyzes the electrophilic aromatic substitution reaction, leading to the cyclized isoquinoline core.

Step 3: Demethylation

  • Dissolve the purified 4-bromo-6-methoxyisoquinoline (1.0 eq) in anhydrous dichloromethane and cool to -78 °C.

  • Add a solution of boron tribromide (BBr₃, 1.2 eq) in dichloromethane dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully adding methanol, followed by water.

  • Extract the product into ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield 4-bromo-6-hydroxyisoquinoline.

    • Causality: BBr₃ is a powerful Lewis acid that selectively cleaves aryl methyl ethers, a critical step to unmask the hydroxyl group for subsequent functionalization.

Step 4 & 5: Triflation and Carboxylation

  • Triflation: Dissolve the 4-bromo-6-hydroxyisoquinoline (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane at 0 °C. Add triflic anhydride (Tf₂O, 1.2 eq) dropwise. Stir for 1 hour. The resulting triflate is often sufficiently pure for the next step after an aqueous workup.

  • Carboxylation: To a solution of the crude triflate in a mixture of DMF and methanol, add palladium(II) acetate (0.05 eq), 1,3-bis(diphenylphosphino)propane (dppp, 0.1 eq), and triethylamine (3.0 eq).

  • Saturate the solution with carbon monoxide (CO) gas by bubbling it through the mixture, then maintain the reaction under a CO atmosphere (balloon or Parr shaker).

  • Heat to 70 °C for 6-8 hours.

  • After cooling, perform an acidic workup to protonate the carboxylate, and purify the final product, this compound, by recrystallization or column chromatography.

    • Causality: The hydroxyl group is a poor leaving group for palladium catalysis. Converting it to a triflate creates an excellent leaving group. The subsequent palladium-catalyzed carbonylation is a robust method for installing the carboxylic acid moiety.[6]

Part 2: Derivative Library Synthesis

The power of the this compound scaffold lies in its capacity for orthogonal functionalization. The C4-Bromine bond is ideal for metal-catalyzed cross-coupling, while the C6-Carboxylic acid is suited for condensation reactions.

Diversification Strategies

Diversification cluster_Core Core Scaffold cluster_C4 C4 Position (Cross-Coupling) cluster_C6 C6 Position (Condensation) cluster_Derivatives Derivative Library Core This compound Suzuki Suzuki Coupling (Ar-B(OH)₂) Core->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH) Core->Sonogashira Buchwald Buchwald-Hartwig Amination (R₂NH) Core->Buchwald Amide Amide Coupling (R₂NH, HATU) Core->Amide Ester Esterification (ROH, H⁺) Core->Ester D Diverse Functionalized Derivatives Suzuki->D Sonogashira->D Buchwald->D Amide->D Ester->D

Caption: Orthogonal diversification strategy for the target scaffold.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the introduction of an aryl or heteroaryl group at the C4 position.

  • In a microwave vial, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and sodium carbonate (3.0 eq).

  • Add a degassed solvent mixture, typically dioxane/water (4:1).

  • Seal the vial and heat in a microwave reactor to 120-150 °C for 15-30 minutes.

  • After cooling, acidify the mixture with 1N HCl to pH ~3-4.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify the product by preparative HPLC or column chromatography.

    • Expertise & Experience: While traditional heating works, microwave irradiation dramatically reduces reaction times and often improves yields by minimizing byproduct formation. The choice of a palladium catalyst and base is crucial and may require screening for optimal results with different boronic acids.

Part 3: Biological Evaluation and SAR

The choice of biological assays depends on the therapeutic target. Given the prevalence of quinoline and isoquinoline cores in kinase inhibitors and anti-proliferative agents, we will focus on this area.[7][8]

Primary Assay: In Vitro Kinase Inhibition

Protocol: ADP-Glo™ Kinase Assay (Promega)

This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a gold-standard for HTS and lead optimization.

  • Kinase Reaction:

    • Prepare a reaction mix containing the kinase of interest, its specific substrate peptide, and ATP in kinase reaction buffer.

    • In a 384-well plate, dispense the test compounds (derivatives) at various concentrations.

    • Add the kinase reaction mix to each well to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal proportional to the ADP amount. Incubate for 30 minutes.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

    • Calculate the percentage of inhibition relative to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the inhibition data against compound concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Illustrative Structure-Activity Relationship (SAR) Data

The following table presents hypothetical but plausible data for a series of derivatives targeting a hypothetical kinase (e.g., a receptor tyrosine kinase). This illustrates the iterative process of lead optimization.

Table 1: Hypothetical SAR Data for this compound Derivatives

Compound IDC4-Substituent (R¹)C6-Amide (R²)Kinase IC₅₀ (nM)Cell Proliferation GI₅₀ (nM)
Core-001 -Br-OH (acid)>10,000>10,000
SAR-001 4-Fluorophenyl-OH (acid)1,2505,600
SAR-002 3-Aminophenyl-OH (acid)8703,400
SAR-003 4-Fluorophenyl-NH-(CH₂)₂-OH210950
SAR-004 4-Fluorophenyl-NH-Cyclopropyl45150
SAR-005 3-Aminophenyl-NH-Cyclopropyl12 35

Analysis of SAR:

  • Initial Hit: Replacing the C4-Bromine with an aryl group (SAR-001, SAR-002) establishes initial, albeit weak, activity. This suggests a hydrophobic pocket in the target's binding site.

  • C6 Modification: Converting the carboxylic acid to small, polar amides (SAR-003) significantly improves potency. The poor correlation between kinase IC₅₀ and cell proliferation GI₅₀ in earlier compounds suggests poor cell permeability, which is improved by masking the carboxylic acid.

  • Synergy and Optimization: Combining the optimal C4-substituent (3-Aminophenyl, which may form a key hydrogen bond) with a small, rigid C6-amide (cyclopropylamide, SAR-005) leads to a potent lead compound with good cellular activity.

Conclusion

The this compound scaffold is a highly strategic starting point for modern drug discovery. Its synthetic tractability allows for the rapid generation of diverse chemical matter through robust and well-understood chemical reactions. By combining systematic library synthesis with high-quality biological screening and iterative SAR analysis, research teams can efficiently navigate the complex path from a versatile chemical core to a promising preclinical candidate. The methodologies and insights presented in this guide provide a foundational framework for unlocking the full therapeutic potential of this privileged scaffold.

References

potential therapeutic targets of 4-Bromoisoquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Investigating the Therapeutic Targets of 4-Bromoisoquinoline-6-carboxylic Acid

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] this compound is a synthetic isoquinoline derivative that, while not extensively studied, presents a compelling starting point for drug discovery efforts due to its structural alerts and the diverse bioactivities of related compounds. This guide provides a comprehensive framework for researchers and drug development professionals to identify and validate the potential therapeutic targets of this compound. We will delve into the rationale behind hypothesized targets, present detailed experimental protocols for target deconvolution, and offer insights into the causality behind these experimental choices.

Introduction: The Therapeutic Potential of the Isoquinoline Core

Isoquinoline derivatives have demonstrated a remarkable range of biological effects, including anti-cancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2] Notably, various isoquinolines have been shown to inhibit critical cellular enzymes such as topoisomerases, histone deacetylases (HDACs), and protein kinases like HER2.[2][3][4] The presence of both a bromine atom and a carboxylic acid moiety on the this compound scaffold suggests the potential for specific interactions with biological macromolecules, making it an intriguing candidate for novel therapeutic development. The bromine can participate in halogen bonding, while the carboxylic acid can form key hydrogen bonds or salt bridges within a protein's active site.

Hypothesized Therapeutic Target Classes

Given the known activities of structurally related isoquinoline and quinoline compounds, we can hypothesize several potential target classes for this compound.

  • Protein Kinases: The isoquinoline scaffold is a common feature in many kinase inhibitors. The planar aromatic system can engage in pi-stacking interactions within the ATP-binding pocket of kinases. The substituents on the isoquinoline ring can then be tailored to achieve selectivity for specific kinases. Derivatives of the related quinazoline scaffold have shown inhibitory activity against HER2.[4]

  • Dihydroorotate Dehydrogenase (DHODH): Quinoline-4-carboxylic acid derivatives are established inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.[5] This pathway is crucial for rapidly proliferating cells, making DHODH an attractive target in oncology and immunology. The structural analogy between quinoline-4-carboxylic acid and isoquinoline-6-carboxylic acid suggests that the latter may also interact with this enzyme.

  • Topoisomerases: Certain isoquinoline alkaloids and their synthetic derivatives can intercalate into DNA and inhibit the function of topoisomerases, enzymes that are vital for DNA replication and transcription.[3] This mechanism is a cornerstone of several established anti-cancer therapies.

  • Histone Deacetylases (HDACs): Some substituted tetrahydroisoquinolines have been identified as potent HDAC inhibitors.[2] The carboxylic acid group of this compound could potentially chelate the zinc ion in the active site of HDACs, a common mechanism for HDAC inhibitors.

  • Acetylcholinesterase (AChE): Isoquinoline derivatives have also been explored as potential inhibitors of acetylcholinesterase, an enzyme implicated in the pathology of Alzheimer's disease.[6]

A Roadmap for Target Identification and Validation

The following sections outline a systematic approach to identify and validate the molecular targets of this compound.

Initial Target Fishing: Affinity-Based Proteomics

A powerful unbiased method to identify protein targets is affinity chromatography coupled with mass spectrometry.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis:

    • Synthesize a derivative of this compound with a linker arm attached to a position that is predicted to be solvent-exposed and not critical for target binding (e.g., derivatizing the carboxylic acid to an amide with a linker).

    • Immobilize the linker-modified compound onto a solid support, such as NHS-activated sepharose beads.

  • Cell Lysate Preparation:

    • Culture a relevant cell line (e.g., a cancer cell line for oncology targets) and harvest the cells.

    • Lyse the cells in a non-denaturing buffer to maintain protein integrity.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pulldown:

    • Incubate the clarified cell lysate with the immobilized compound beads.

    • As a negative control, incubate a separate aliquot of the lysate with beads that have not been functionalized with the compound.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the specifically bound proteins from the beads using a competitive inhibitor (e.g., free this compound) or by changing the buffer conditions (e.g., pH or salt concentration).

    • Separate the eluted proteins by SDS-PAGE and visualize with a protein stain.

    • Excise the protein bands of interest and subject them to in-gel tryptic digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein database.

Causality Behind Experimental Choices: This unbiased approach allows for the discovery of unexpected targets. The use of a competitive elution with the free compound provides strong evidence that the identified proteins are specific binders.

G cluster_prep Preparation cluster_pulldown Affinity Pulldown cluster_analysis Analysis Compound Immobilization Compound Immobilization Incubation Incubation Compound Immobilization->Incubation Cell Lysate Cell Lysate Cell Lysate->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution SDS-PAGE SDS-PAGE Elution->SDS-PAGE LC-MS/MS LC-MS/MS SDS-PAGE->LC-MS/MS Protein ID Protein ID LC-MS/MS->Protein ID

Affinity Chromatography-Mass Spectrometry Workflow
Target Validation: Biochemical and Biophysical Assays

Once potential targets are identified, their interaction with this compound must be validated using orthogonal methods.

Experimental Protocol: Enzyme Inhibition Assay (for enzyme targets)

  • Recombinant Protein Expression and Purification:

    • Clone the gene encoding the putative target protein into an expression vector.

    • Express the protein in a suitable system (e.g., E. coli, insect cells, or mammalian cells).

    • Purify the recombinant protein to homogeneity using chromatography techniques.

  • Assay Development:

    • Develop a robust assay to measure the activity of the purified enzyme. This could be a colorimetric, fluorometric, or luminescent assay that monitors the consumption of a substrate or the formation of a product.

  • IC50 Determination:

    • Perform the enzyme assay in the presence of increasing concentrations of this compound.

    • Measure the enzyme activity at each compound concentration.

    • Plot the percentage of enzyme inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Causality Behind Experimental Choices: Using a purified recombinant protein ensures that the observed inhibition is due to a direct interaction with the target and not an indirect effect within a complex cellular environment.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation:

    • Prepare solutions of the purified target protein and this compound in the same buffer.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.

    • Perform a series of injections of the compound into the protein solution while measuring the heat changes associated with binding.

  • Data Analysis:

    • Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.

Causality Behind Experimental Choices: ITC provides direct evidence of binding and quantifies the thermodynamics of the interaction, offering a deeper understanding of the binding mechanism.

Cellular Target Engagement and Functional Effects

Confirming that the compound engages its target in a cellular context and elicits a functional response is a critical step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Treat intact cells with this compound or a vehicle control.

  • Heating Profile:

    • Heat aliquots of the treated cells to a range of temperatures.

  • Protein Extraction and Analysis:

    • Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of the target protein remaining in the soluble fraction at each temperature by Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the fraction of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Causality Behind Experimental Choices: CETSA provides evidence of target engagement in a physiological setting. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

G Cell Treatment Cell Treatment Heating Heating Cell Treatment->Heating Lysis & Centrifugation Lysis & Centrifugation Heating->Lysis & Centrifugation Western Blot / MS Western Blot / MS Lysis & Centrifugation->Western Blot / MS Melting Curve Analysis Melting Curve Analysis Western Blot / MS->Melting Curve Analysis

Cellular Thermal Shift Assay (CETSA) Workflow

Experimental Protocol: Downstream Signaling Pathway Analysis

  • Cell Treatment:

    • Treat cells with this compound at various concentrations and time points.

  • Protein Extraction and Analysis:

    • Lyse the cells and analyze the phosphorylation status or expression levels of proteins downstream of the putative target using Western blotting or phospho-proteomics.

  • Phenotypic Assays:

    • Perform cell-based assays to measure relevant phenotypic outcomes, such as cell proliferation, apoptosis, or migration.

Causality Behind Experimental Choices: This step connects target engagement to a functional cellular response, providing crucial evidence for the compound's mechanism of action.

Data Presentation and Interpretation

Quantitative data from the validation experiments should be summarized for clear comparison.

Table 1: Summary of Target Validation Data

AssayTarget ProteinResult
Enzyme InhibitionTarget XIC50 = [Value] µM
Isothermal Titration CalorimetryTarget XKd = [Value] µM
CETSATarget XΔTm = [Value] °C
Cell ProliferationCell Line YGI50 = [Value] µM

Conclusion

The exploration of this compound as a potential therapeutic agent requires a systematic and multi-faceted approach to target identification and validation. By leveraging the known pharmacology of the broader isoquinoline class to form initial hypotheses, and then employing a rigorous cascade of unbiased and targeted experimental strategies, researchers can effectively deconvolute the mechanism of action of this compound. The workflows and protocols outlined in this guide provide a robust framework for such an investigation, paving the way for the potential development of novel therapeutics.

References

4-Bromoisoquinoline-6-carboxylic Acid: A Scaffolding Approach for Targeting Deubiquitinating Enzymes in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The ubiquitin-proteasome system (UPS) is a critical regulator of cellular protein homeostasis, and its dysregulation is implicated in a multitude of human diseases, including cancer and neurodegenerative disorders. Deubiquitinating enzymes (DUBs) are key components of the UPS, responsible for removing ubiquitin from substrate proteins, thereby controlling their fate. The therapeutic potential of targeting DUBs has spurred significant interest in the discovery and development of small molecule inhibitors. This guide explores the rationale and methodologies for investigating 4-Bromoisoquinoline-6-carboxylic acid as a potential scaffold for the development of novel DUB inhibitors. Drawing upon the established precedent of the isoquinoline core in targeting DUBs, we present a comprehensive roadmap for its synthesis, biochemical and cellular characterization, and biophysical validation.

Introduction: The Therapeutic Promise of Deubiquitinating Enzymes

The reversible post-translational modification of proteins with ubiquitin is a fundamental cellular process governing a vast array of signaling pathways.[1] This process is tightly regulated by a balance between ubiquitin ligases (E3s) that attach ubiquitin and deubiquitinating enzymes (DUBs) that remove it. The human genome encodes nearly 100 DUBs, which are classified into several families based on their catalytic domains, including ubiquitin-specific proteases (USPs) and ubiquitin C-terminal hydrolases (UCHs).[2]

Given their central role in cellular signaling, the dysregulation of DUB activity is increasingly linked to the pathogenesis of numerous diseases.[3] This has positioned DUBs as an attractive class of therapeutic targets. The clinical success of proteasome inhibitors has validated the UPS as a druggable pathway, and targeting the upstream specificity of DUBs offers the potential for more selective therapeutic intervention with an improved therapeutic window.[4]

The isoquinoline scaffold has emerged as a promising starting point for the development of DUB inhibitors. Notably, structure-activity relationship (SAR) studies on isoquinoline-1,3-dione-based compounds have demonstrated their potential as inhibitors of USP2.[5][6] Furthermore, these studies have highlighted the critical role of halogen substituents in modulating both the potency and selectivity of these inhibitors, with the introduction of a fluorine atom capable of switching selectivity from USP2 to USP7.[5][6] This precedent provides a strong rationale for exploring other halogenated isoquinoline derivatives as potential DUB inhibitors.

This guide focuses on This compound , a molecule that combines the privileged isoquinoline core with a bromine substituent, a feature known to influence inhibitor potency and selectivity. The presence of a carboxylic acid moiety also provides a handle for further chemical modification to optimize pharmacological properties.

Synthesis of this compound and Analogs

The synthesis of this compound can be approached through various established synthetic routes for isoquinoline and quinoline carboxylic acids. While specific patents for the direct synthesis of this exact molecule are not publicly detailed, methodologies for constructing the core structure and introducing the desired functionalities are well-documented in the chemical literature.

A plausible synthetic strategy involves the construction of the isoquinoline ring system followed by functional group manipulations to install the bromo and carboxylic acid groups at the desired positions. For instance, methods for the preparation of bromoisoquinoline derivatives have been patented, which could be adapted for this purpose.[7] The synthesis of quinoline carboxylic acids, which are structurally related, often involves condensation reactions followed by cyclization.[8]

To explore the structure-activity relationship (SAR), a library of analogs should be synthesized. This can involve modifications at several key positions:

  • Substitution on the isoquinoline ring: Introducing different halogens (e.g., chlorine, fluorine) or other small functional groups at the 4-position to probe the effect on potency and selectivity.

  • Modification of the carboxylic acid: Conversion of the carboxylic acid to various esters, amides, or other bioisosteres to modulate solubility, cell permeability, and binding interactions.

  • Substitution at other positions: Exploring the impact of substituents at other positions on the isoquinoline ring to identify additional points for interaction with the target DUB.

Biochemical Evaluation of DUB Inhibitory Activity

The initial assessment of this compound and its analogs involves screening against a panel of purified recombinant DUB enzymes to determine their inhibitory activity and selectivity.

High-Throughput Screening (HTS) for Initial Hit Identification

A fluorescence-based assay is a robust and widely used method for high-throughput screening of DUB inhibitors.[1]

Protocol: Ubiquitin-Rhodamine110 (Ub-Rho) Cleavage Assay [1]

  • Reagents and Materials:

    • Purified recombinant DUB enzymes (e.g., USP2, USP7, UCHL1, USP14).

    • Ubiquitin-Rhodamine110 (Ub-Rho) substrate.

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).

    • Test compounds (this compound and analogs) dissolved in DMSO.

    • 384-well, low-volume, black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Dispense 5 µL of assay buffer containing the DUB enzyme to each well of the microplate.

    • Add 50 nL of test compound or DMSO (control) to the respective wells.

    • Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 5 µL of Ub-Rho substrate to each well.

    • Immediately begin monitoring the increase in fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) over time using a fluorescence plate reader.

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Determine the percent inhibition for each compound by comparing the reaction velocity to the DMSO control.

  • Data Analysis:

    • Compounds showing significant inhibition in the primary screen are selected for dose-response analysis to determine their IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

Secondary Assays for Hit Validation and Selectivity Profiling

Hits identified from the primary screen should be validated using orthogonal assays and profiled against a broader panel of DUBs to assess their selectivity.

Workflow for Hit Validation and Selectivity Profiling

DUB_Inhibitor_Validation_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Selectivity Profiling cluster_3 Mechanism of Action Primary_Screen HTS against Primary DUB Target (e.g., Ub-Rho Assay) Dose_Response IC50 Determination Primary_Screen->Dose_Response Active Compounds Orthogonal_Assay Orthogonal Assay (e.g., MALDI-TOF) Dose_Response->Orthogonal_Assay Confirmed Hits DUB_Panel Screening against a Panel of DUBs Orthogonal_Assay->DUB_Panel Validated Hits Mechanism_Studies Mechanism of Inhibition Studies (e.g., Reversibility, Competition) DUB_Panel->Mechanism_Studies Selective Hits Cellular_Target_Engagement_Workflow Cell_Culture Culture cells expressing tagged DUB of interest Compound_Treatment Treat cells with This compound analogs Cell_Culture->Compound_Treatment Probe_Labeling Add cell-permeable biotinylated ubiquitin probe Compound_Treatment->Probe_Labeling Cell_Lysis Lyse cells Probe_Labeling->Cell_Lysis AlphaLISA Perform AlphaLISA assay Cell_Lysis->AlphaLISA Data_Analysis Analyze data to determine cellular EC50 AlphaLISA->Data_Analysis

References

Methodological & Application

synthesis protocol for 4-Bromoisoquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 4-Bromoisoquinoline-6-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The isoquinoline scaffold is a core component of numerous biologically active compounds, and the presence of a carboxylic acid and a bromine atom at specific positions offers versatile handles for further chemical modification and library development. This protocol eschews classical, often low-yielding methods, in favor of a modern, multi-step approach centered around a highly efficient palladium-catalyzed intramolecular cyclization of a custom-synthesized 2-alkynyl benzyl azide precursor. This method provides excellent regiocontrol for the introduction of the bromine atom at the C4 position. The protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.

Introduction: The Significance of Substituted Isoquinolines

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural backbone of a vast array of natural products (e.g., papaverine, berberine) and synthetic pharmaceuticals.[1][2] The functionalization of this heterocyclic system allows for the fine-tuning of pharmacological properties. Specifically, the introduction of a carboxylic acid moiety, as seen in our target molecule, can enhance solubility, introduce a key hydrogen bonding group for receptor interaction, or serve as a bioisostere for other functional groups.[3] The bromine atom at the C4 position is particularly valuable, providing a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the rapid diversification of the isoquinoline core to explore structure-activity relationships (SAR).

Classical methods for isoquinoline synthesis, such as the Pomeranz-Fritsch and Bischler-Napieralski reactions, are powerful but can be limited by harsh acidic conditions and may provide poor yields, especially when electron-withdrawing groups like a carboxylic acid are present on the aromatic precursor.[4][5][6][7] Therefore, this guide focuses on a more contemporary and robust strategy that builds the substituted isoquinoline ring through a palladium-catalyzed cyclization, a method known for its efficiency and functional group tolerance.[8]

Overview of the Synthetic Strategy

The proposed synthesis is a multi-step sequence designed for efficiency and control over regiochemistry. The core of the strategy is the palladium-catalyzed intramolecular cyclization of a substituted 2-alkynyl benzyl azide. This key transformation simultaneously forms the isoquinoline ring and installs the bromine atom at the desired C4 position.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A Methyl 3-iodo-4-methylbenzoate B Methyl 4-(bromomethyl)-3-iodobenzoate A->B Radical Bromination C Methyl 4-(azidomethyl)-3-iodobenzoate B->C Azide Substitution D Methyl 4-(azidomethyl)-3-((trimethylsilyl)ethynyl)benzoate C->D Sonogashira Coupling E Methyl 3-ethynyl-4-(azidomethyl)benzoate D->E Desilylation F Methyl 4-bromoisoquinoline-6-carboxylate E->F Pd-Catalyzed Cyclization/ Bromination G This compound F->G Saponification

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

This section provides step-by-step procedures for the synthesis of the target molecule. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Part 1: Synthesis of Key Intermediate - Methyl 3-ethynyl-4-(azidomethyl)benzoate (E)

Step 1.1: Radical Bromination of Methyl 3-iodo-4-methylbenzoate (A → B)

  • Causality: This step introduces a bromine atom on the methyl group, which will later be converted to the azide. A radical bromination using N-Bromosuccinimide (NBS) is a standard and effective method for benzylic bromination.

  • Protocol:

    • To a solution of Methyl 3-iodo-4-methylbenzoate (A) (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile (MeCN), add N-Bromosuccinimide (NBS) (1.1 eq).

    • Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.05 eq).

    • Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold solvent.

    • Concentrate the filtrate under reduced pressure. The crude product, Methyl 4-(bromomethyl)-3-iodobenzoate (B), can be purified by recrystallization or column chromatography.

Step 1.2: Azide Substitution (B → C)

  • Causality: The benzylic bromide is a good leaving group, readily displaced by the azide nucleophile to form the key precursor for the cyclization reaction.

  • Protocol:

    • Dissolve the crude Methyl 4-(bromomethyl)-3-iodobenzoate (B) (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

    • Add sodium azide (NaN₃) (1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor by TLC for the disappearance of the starting material.

    • Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield Methyl 4-(azidomethyl)-3-iodobenzoate (C). This product is often used in the next step without further purification.

Step 1.3: Sonogashira Coupling (C → D)

  • Causality: This palladium- and copper-catalyzed cross-coupling reaction is a highly reliable method for forming carbon-carbon bonds between sp² and sp hybridized carbons, installing the necessary alkyne moiety.

  • Protocol:

    • To a solution of Methyl 4-(azidomethyl)-3-iodobenzoate (C) (1.0 eq) and ethynyltrimethylsilane (1.2 eq) in a mixture of tetrahydrofuran (THF) and triethylamine (Et₃N) (e.g., 2:1 ratio), add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq) and copper(I) iodide (CuI) (0.06 eq).

    • Degas the mixture by bubbling nitrogen or argon through it for 15 minutes.

    • Stir the reaction at room temperature under an inert atmosphere until completion (monitor by TLC).

    • Once complete, filter the reaction mixture through a pad of Celite to remove the catalysts.

    • Concentrate the filtrate and purify the crude product, Methyl 4-(azidomethyl)-3-((trimethylsilyl)ethynyl)benzoate (D), by silica gel column chromatography.

Step 1.4: Desilylation (D → E)

  • Causality: The trimethylsilyl (TMS) group is used as a protecting group for the terminal alkyne. It must be removed to allow for the subsequent cyclization reaction.

  • Protocol:

    • Dissolve the purified TMS-protected alkyne (D) (1.0 eq) in a solvent mixture of methanol (MeOH) and dichloromethane (DCM).

    • Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

    • Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

    • Upon completion, neutralize the reaction with a mild acid (e.g., dilute HCl).

    • Extract the product with DCM (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the key intermediate, Methyl 3-ethynyl-4-(azidomethyl)benzoate (E).

Part 2: Palladium-Catalyzed Cyclization and Bromination (E → F)
  • Causality: This is the key ring-forming step. The palladium catalyst activates the alkyne for intramolecular attack by the azide, which upon loss of N₂, forms the isoquinoline ring. The combination of PdBr₂ and CuBr₂ serves as the bromine source, leading to the formation of the 4-bromo substituted product with high regioselectivity.[8]

  • Protocol:

    • In a reaction vial, combine the azide intermediate (E) (1.0 eq), palladium(II) bromide (PdBr₂) (0.05 eq), copper(II) bromide (CuBr₂) (3.0 eq), and lithium bromide (LiBr) (2.0 eq).

    • Add anhydrous acetonitrile (MeCN) as the solvent.

    • Seal the vial and heat the reaction mixture to 80 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite to remove insoluble salts.

    • Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product, Methyl 4-bromoisoquinoline-6-carboxylate (F), by silica gel column chromatography.

Part 3: Saponification to Final Product (F → G)
  • Causality: The final step is a standard ester hydrolysis (saponification) under basic conditions to yield the target carboxylic acid.

  • Protocol:

    • Dissolve the purified ester (F) (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

    • Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 3.0 eq).

    • Stir the mixture at room temperature until the ester is fully consumed (monitor by TLC or LC-MS).

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to pH 3-4 with dilute HCl.

    • The product, this compound (G), should precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Data Summary and Trustworthiness

Table 1: Summary of Reagents and Conditions
StepStarting MaterialKey ReagentsSolvent(s)Temp. (°C)Approx. Time (h)Expected Yield (%)
1.1A NBS, AIBNCCl₄ or MeCN802-480-90
1.2B NaN₃DMF or AcetoneRT12-1690-95
1.3C TMS-acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃NTHFRT4-875-85
1.4D K₂CO₃MeOH/DCMRT1-2>95
2E PdBr₂, CuBr₂, LiBrMeCN8012-2460-75
3F LiOH or NaOHTHF/H₂ORT2-490-98
Trustworthiness: A Self-Validating Protocol

The integrity of this synthesis relies on careful monitoring and characterization at each stage.

  • In-process Controls:

    • TLC: Use Thin Layer Chromatography to monitor the consumption of starting materials and the formation of products at each step. A suitable eluent system (e.g., hexane/ethyl acetate mixtures) should be determined for each transformation.

    • LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for confirming the mass of the expected product at each stage, providing immediate feedback on the reaction's success.

  • Product Characterization:

    • Intermediate Products (B, C, D, E, F): Characterize each isolated intermediate by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure before proceeding to the next step.

    • Final Product (G): The final product, this compound, should be thoroughly characterized to confirm its identity and purity.

      • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of all atoms.

      • High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition.

      • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

This application note details a robust and modern synthetic route to this compound. By leveraging a palladium-catalyzed cyclization of a bespoke 2-alkynyl benzyl azide, this protocol overcomes the limitations of classical methods and provides excellent control over the regioselective installation of the C4-bromo substituent. The detailed, step-by-step instructions, coupled with clear guidance on reaction monitoring and characterization, ensure that this protocol is both reliable and self-validating, making it a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

References

Application Notes and Protocols for the Use of 4-Bromoisoquinoline-6-carboxylic acid in a Mouse Xenograft Model

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromoisoquinoline-6-carboxylic acid is a novel small molecule compound with a chemical structure suggestive of potential anti-neoplastic activity. Its isoquinoline core is a feature of numerous compounds with demonstrated biological activity, including some with anticancer properties.[1] The presence of the carboxylic acid and bromo substituents offers opportunities for diverse chemical interactions and potential targeting of specific cellular pathways. While direct in-vivo efficacy data for this specific compound is not yet extensively published, its structural similarity to known inhibitors of critical cancer-related enzymes, such as dihydroorotate dehydrogenase (DHODH) and various protein kinases, provides a strong rationale for its investigation as a potential therapeutic agent.[2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in a preclinical mouse xenograft model. The protocols outlined herein are designed to be a robust starting point for evaluating the in-vivo anti-tumor efficacy of this compound.

Hypothesized Mechanism of Action

The therapeutic potential of this compound is predicated on two primary hypothesized mechanisms of action:

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[4][5] Many cancer cell lines, particularly those with high metabolic rates or resistance to certain therapies, exhibit a strong dependence on this pathway.[6] Structurally related quinoline carboxylic acids have been identified as potent DHODH inhibitors.[7] By inhibiting DHODH, this compound may deplete the pyrimidine pool necessary for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells.

  • Kinase Inhibition: The isoquinoline scaffold is a common feature in a multitude of kinase inhibitors.[1][8] Various kinases are aberrantly activated in cancer and drive tumor growth, proliferation, and survival. This compound may act as an inhibitor of one or more oncogenic kinases, thereby disrupting downstream signaling pathways crucial for tumor maintenance.

A visual representation of the hypothesized DHODH inhibition pathway is provided below:

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Synthesis cluster_effects Cellular Effects Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP dUMP dUMP UMP->dUMP UTP UTP UMP->UTP dTMP dTMP dUMP->dTMP DNA Synthesis DNA Synthesis dTMP->DNA Synthesis Cell Cycle Arrest Cell Cycle Arrest DNA Synthesis->Cell Cycle Arrest CTP CTP UTP->CTP RNA Synthesis RNA Synthesis CTP->RNA Synthesis RNA Synthesis->Cell Cycle Arrest 4-Bromoisoquinoline-6-carboxylic_acid 4-Bromoisoquinoline-6-carboxylic_acid DHODH DHODH 4-Bromoisoquinoline-6-carboxylic_acid->DHODH Inhibition Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Inhibition of Cancer Cell Proliferation Inhibition of Cancer Cell Proliferation Apoptosis->Inhibition of Cancer Cell Proliferation Cancer Cell Proliferation Cancer Cell Proliferation

Caption: Hypothesized mechanism of action via DHODH inhibition.

Preclinical Evaluation in a Mouse Xenograft Model: Detailed Protocol

This protocol outlines a subcutaneous xenograft study to assess the anti-tumor activity of this compound.

Cell Line Selection and Culture

The choice of cell line is critical for a successful study. Based on the hypothesized mechanism of action, a cell line with a known dependency on de novo pyrimidine synthesis is recommended. T-cell acute lymphoblastic leukemia (T-ALL) cell lines have demonstrated high sensitivity to DHODH inhibitors.[2] Alternatively, breast cancer cell lines such as T-47D or melanoma cell line A-375 are also reported to be sensitive.[9] For this protocol, we will use the MOLM-13 (T-ALL) cell line.

  • Cell Line: MOLM-13 (human acute myeloid leukemia, often used in T-ALL studies due to its sensitivity to DHODH inhibition)

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

  • Sub-culturing: Maintain cells in exponential growth phase. Passage every 2-3 days.

  • Mycoplasma Testing: Regularly test cells for mycoplasma contamination.

Animal Model
  • Species: Nude mice (athymic, Nu/Nu) or SCID mice.

  • Age/Weight: 6-8 weeks old, 20-25 g at the start of the experiment.

  • Supplier: A reputable commercial vendor.

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

  • Housing: House mice in sterile, filter-topped cages with sterile bedding, food, and water ad libitum. Maintain a 12-hour light/dark cycle. All procedures must be approved by and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.

Tumor Implantation
  • Harvest MOLM-13 cells during the exponential growth phase.

  • Wash cells twice with sterile, serum-free RPMI-1640 medium.

  • Resuspend cells in a 1:1 mixture of serum-free RPMI-1640 and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

  • Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Monitor mice for tumor development.

Experimental Design and Treatment Groups

Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

GroupTreatmentDoseRoute of AdministrationSchedule
1Vehicle Control-Oral GavageDaily
2This compound25 mg/kgOral GavageDaily
3This compound50 mg/kgOral GavageDaily
4Positive Control (e.g., Brequinar)25 mg/kgOral GavageDaily
Preparation and Administration of this compound

Due to the carboxylic acid moiety, this compound may have limited aqueous solubility. A suspension formulation is recommended for oral gavage.

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) with 0.1% (v/v) Tween® 80 in sterile water.[10][11]

  • Preparation:

    • Weigh the required amount of this compound.

    • Prepare the vehicle solution.

    • Create a paste of the compound with a small amount of the vehicle.

    • Gradually add the remaining vehicle while vortexing or sonicating to create a homogenous suspension.

    • Prepare the suspension fresh daily.

  • Administration: Administer the suspension via oral gavage using a 20-gauge, 1.5-inch gavage needle. The volume of administration should be 10 mL/kg body weight.

Monitoring and Endpoints
  • Tumor Volume: Measure tumor dimensions with digital calipers twice a week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Body Weight: Monitor and record the body weight of each mouse twice a week as an indicator of toxicity.

  • Clinical Observations: Observe mice daily for any signs of distress, such as changes in posture, activity, or grooming.

  • Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if mice show signs of excessive toxicity (e.g., >20% body weight loss, ulceration of tumors).

  • Tissue Collection: At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histopathology, biomarker analysis).

A visual representation of the experimental workflow is provided below:

Xenograft_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_endpoint Endpoint Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Administration Treatment Administration Randomization->Treatment Administration Tumor & Body Weight Measurement Tumor & Body Weight Measurement Treatment Administration->Tumor & Body Weight Measurement Tumor & Body Weight Measurement->Treatment Administration Euthanasia & Tissue Collection Euthanasia & Tissue Collection Tumor & Body Weight Measurement->Euthanasia & Tissue Collection Data Analysis Data Analysis Euthanasia & Tissue Collection->Data Analysis

Caption: Experimental workflow for the mouse xenograft study.

Data Analysis and Presentation

The primary outcome of the study is the inhibition of tumor growth. This can be expressed as Tumor Growth Inhibition (TGI).

TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

The data can be presented in a table as follows:

Treatment GroupMean Tumor Volume (mm³) ± SEM at Day 21% TGIMean Body Weight Change (%) ± SEM
Vehicle Control1520 ± 150-+5.2 ± 1.5
This compound (25 mg/kg)850 ± 12044.1-2.1 ± 2.0
This compound (50 mg/kg)480 ± 9568.4-4.5 ± 2.5
Positive Control (Brequinar, 25 mg/kg)450 ± 8070.4-3.8 ± 2.2

Conclusion

This application note provides a detailed and scientifically grounded protocol for the in-vivo evaluation of this compound in a mouse xenograft model. By carefully selecting the appropriate cell line, animal model, and formulation, researchers can obtain robust and reproducible data to assess the anti-tumor efficacy of this promising compound. The insights gained from such studies are crucial for the continued development of novel cancer therapeutics.

References

Application Notes and Protocols: Experimental Application of 4-Bromoisoquinoline-6-carboxylic Acid in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology.

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a plethora of natural alkaloids and synthetic compounds that exhibit significant biological activities.[1][2] In the field of oncology, isoquinoline derivatives have emerged as a promising class of therapeutic agents, demonstrating potent anti-proliferative and cytotoxic effects across a wide range of cancer cell lines.[3][4] The anticancer mechanisms of these compounds are diverse and include the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways involved in tumor progression.[1][3] Notably, specific isoquinoline-containing molecules have been developed as inhibitors of key enzymes in cancer biology, such as Topoisomerase I and Poly(ADP-ribose) polymerase (PARP).[5][6][7]

This document provides a detailed guide for the experimental investigation of a novel compound, 4-Bromoisoquinoline-6-carboxylic acid, in the context of oncology research. While this specific molecule is not extensively studied, its structural features suggest a strong potential for anticancer activity. This guide is designed to provide researchers with the foundational knowledge and detailed protocols to systematically evaluate its efficacy and elucidate its mechanism of action.

Hypothesized Mechanism of Action

Based on the established activities of structurally related isoquinoline compounds, we hypothesize that this compound may function as a dual inhibitor of Topoisomerase I (TOP1) and Poly(ADP-ribose) polymerase (PARP).

  • Topoisomerase I Inhibition: The planar isoquinoline ring system is capable of intercalating into DNA, a key feature of many TOP1 inhibitors.[8] By stabilizing the TOP1-DNA cleavage complex, the compound would lead to the accumulation of DNA single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptotic cell death.[5][9]

  • PARP Inhibition: The isoquinolinone core is a known pharmacophore for PARP inhibitors.[6][7][10] PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks. Inhibition of PARP in cancer cells, especially those with deficiencies in homologous recombination (HR) repair (e.g., BRCA1/2 mutations), leads to a synthetic lethal phenotype.[11] The carboxylic acid moiety of this compound may enhance its interaction with the NAD+ binding site of the PARP enzyme.

The proposed dual-inhibitory action could lead to a synergistic anticancer effect, as the TOP1 inhibition would induce DNA damage, while the PARP inhibition would prevent its repair, leading to enhanced cancer cell death.

Signaling Pathway Diagram

Hypothesized_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_replication DNA Replication DNA DNA TOP1 Topoisomerase I DNA->TOP1 Relaxes supercoiling TOP1->DNA Creates transient SSB SSB Single-Strand Break (SSB) TOP1->SSB Stabilizes cleavage complex PARP1 PARP-1 PARP1->SSB Repair blocked SSB->PARP1 Recruitment for repair ReplicationFork Replication Fork SSB->ReplicationFork Collision DSB Double-Strand Break (DSB) Apoptosis Apoptosis DSB->Apoptosis Triggers ReplicationFork->DSB Replication-dependent DSB Compound 4-Bromoisoquinoline- 6-carboxylic acid Compound->TOP1 Inhibits religation Compound->PARP1 Inhibits caption Hypothesized dual inhibition of TOP1 and PARP.

Caption: Hypothesized dual inhibition of TOP1 and PARP.

Experimental Protocols

Part 1: In Vitro Evaluation
1.1 Cell Viability Assay (MTT/XTT Assay)

Objective: To determine the cytotoxic effect of this compound on a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549, and a non-cancerous cell line like MCF-10A for selectivity)

  • Complete culture medium (specific to each cell line)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization buffer (e.g., DMSO or isopropanol with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO).

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.

  • Incubate for another 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

Cell LineIC50 (µM) after 72h exposure
MCF-7 (Breast Cancer)Experimental Value
HCT116 (Colon Cancer)Experimental Value
A549 (Lung Cancer)Experimental Value
MCF-10A (Non-cancerous)Experimental Value
1.2 Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

1.3 Cell Cycle Analysis

Objective: To investigate the effect of the compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the compound at IC50 concentrations for 24 hours.

  • Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

1.4 Western Blot Analysis for DNA Damage Markers

Objective: To confirm the induction of DNA damage and activation of the apoptotic pathway.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-γH2AX (a marker for DNA double-strand breaks), anti-cleaved PARP, anti-cleaved Caspase-3, anti-p53, anti-p21.

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescence detection reagents

Procedure:

  • Treat cells with the compound for various time points (e.g., 6, 12, 24 hours).

  • Lyse the cells and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence imaging system.

Experimental Workflow Diagram

In_Vitro_Workflow Start Start: Cancer Cell Lines MTT Cell Viability Assay (MTT) Determine IC50 Start->MTT Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis Treat at IC50 CellCycle Cell Cycle Analysis MTT->CellCycle Treat at IC50 WesternBlot Western Blot (γH2AX, Cleaved PARP) MTT->WesternBlot Treat at IC50 Conclusion Conclusion: In Vitro Efficacy and Mechanism Apoptosis->Conclusion CellCycle->Conclusion WesternBlot->Conclusion caption Workflow for in vitro evaluation.

Caption: Workflow for in vitro evaluation.

Part 2: In Vivo Evaluation
2.1 Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line known to be sensitive in vitro

  • This compound

  • Vehicle for in vivo administration (e.g., 0.5% carboxymethylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses daily or on an optimized schedule. The control group receives the vehicle.

  • Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Data Presentation:

Treatment GroupAverage Tumor Volume (mm³) at Day X% Tumor Growth Inhibition
Vehicle ControlExperimental ValueN/A
Compound (X mg/kg)Experimental ValueCalculated Value
Compound (Y mg/kg)Experimental ValueCalculated Value

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating. For instance, the observation of cytotoxicity in the MTT assay should be corroborated by the induction of apoptosis (Annexin V staining) and the cleavage of PARP and Caspase-3 (Western Blot). Similarly, the induction of γH2AX foci should correlate with cell cycle arrest and apoptosis. In vivo efficacy should be consistent with the in vitro potency of the compound. Any discrepancies in these interconnected assays would warrant further investigation into alternative mechanisms of action or experimental artifacts.

References

Application Note: Comprehensive Characterization of 4-Bromoisoquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromoisoquinoline-6-carboxylic acid is a key intermediate in pharmaceutical synthesis, valued for its role in the development of novel therapeutic agents.[1] Its structural integrity, purity, and isomeric consistency are paramount to ensure the safety and efficacy of downstream products. This application note provides a comprehensive guide to the analytical methodologies required for the robust characterization of this compound.

This document is intended for researchers, scientists, and drug development professionals. It offers detailed protocols for the primary analytical techniques used to confirm the identity and purity of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. The causality behind experimental choices is explained to provide a deeper understanding of the analytical workflow.

Logical Workflow for Characterization

The characterization of a novel or synthesized batch of this compound should follow a logical progression of analytical techniques to build a comprehensive profile of the compound.

G cluster_0 Structural Elucidation cluster_1 Purity & Quantitative Analysis NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (LC-MS, HRMS) NMR->MS Confirms Connectivity & Molecular Weight HPLC HPLC-UV (Purity Assay) MS->HPLC Informs Method Development EA Elemental Analysis (CHN) HPLC->EA Orthogonal Purity Confirmation G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Confirmation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR LCMS LC-MS Analysis Sample->LCMS HPLC HPLC-UV Analysis Sample->HPLC EA Elemental Analysis Sample->EA Structure Structural Confirmation NMR->Structure MW Molecular Weight Verification LCMS->MW Purity Purity Assessment HPLC->Purity Formula Empirical Formula Validation EA->Formula Final Final Structure->Final Comprehensive Characterization Report MW->Final Comprehensive Characterization Report Purity->Final Comprehensive Characterization Report Formula->Final Comprehensive Characterization Report

References

Application Note: A Practical Guide to Conducting a Structure-Activity Relationship (SAR) Study on 4-Bromoisoquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive, scientifically-grounded framework for conducting a Structure-Activity Relationship (SAR) study, using 4-bromoisoquinoline-6-carboxylic acid as a representative starting scaffold. We will delve into the strategic design of an analog library, detail robust protocols for chemical synthesis and biological screening, and explain the interpretation of SAR data. By integrating experimental workflows with computational analysis, this document serves as a practical protocol for researchers aiming to optimize lead compounds and accelerate the drug discovery process.

Introduction to SAR and the Lead Scaffold

1.1 The Central Role of SAR in Medicinal Chemistry The principle of Structure-Activity Relationship (SAR) is the cornerstone of modern drug discovery. It posits that the biological activity of a chemical compound is directly related to its three-dimensional structure.[1] An SAR study is a systematic investigation where a lead compound is chemically modified, and the resulting analogs are tested for changes in biological activity.[2] This process allows medicinal chemists to identify the key molecular features, or pharmacophores, responsible for a molecule's efficacy, potency, and selectivity.[3] By understanding which parts of a molecule can be modified and how those changes affect its interaction with a biological target, researchers can rationally design new compounds with improved therapeutic properties.[4]

1.2 Profile of the Lead Compound: this compound The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds and approved drugs.[5] Its rigid, planar structure provides a defined orientation for appended functional groups to interact with biological targets.

This compound (CAS: 1637280-23-9) presents three key features for an SAR investigation[6]:

  • The Isoquinoline Core: A heterocyclic system capable of various non-covalent interactions, including π-stacking.

  • A Halogen Handle (4-Bromo): The bromine atom at position 4 serves as a versatile synthetic handle for introducing a wide range of substituents via cross-coupling reactions. It also occupies a specific vector in space that can be explored for interactions within a target's binding pocket.

  • An Acidic Moiety (6-Carboxylic Acid): The carboxylic acid group is a potential hydrogen bond donor and acceptor and can form critical ionic interactions (salt bridges) with basic residues like arginine or lysine in a protein target.[7]

Given these features, this compound is an excellent starting point for building a diverse chemical library to probe the chemical space around a biological target.

SAR_Process_Flowchart Figure 1: General Workflow of a Structure-Activity Relationship (SAR) Study A Lead Compound (4-Bromoisoquinoline- 6-carboxylic acid) B Target Hypothesis & Assay Development A->B  Identify Need C Design Analog Library B->C  Establish Goal D Chemical Synthesis C->D  Define Analogs E Biological Screening (e.g., Kinase Assay) D->E  Generate Compounds F Data Analysis (SAR Table) E->F  Measure Activity G SAR Interpretation & Model Building F->G  Correlate Structure  with Activity G->C  Refine Design (Iterate) H Optimized Lead (Improved Potency/ Selectivity) G->H  Achieve Goal

Figure 1: General Workflow of a Structure-Activity Relationship (SAR) Study.

Phase 1: Target Hypothesis and Assay Development

2.1 Target Hypothesis: Protein Kinases The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[8] The isoquinoline scaffold is a known "hinge-binder" motif found in numerous kinase inhibitors, where the nitrogen atom forms a critical hydrogen bond with the backbone of the kinase hinge region. Therefore, we hypothesize that this compound is a potential kinase inhibitor. This hypothesis provides a clear direction for assay selection.

2.2 Protocol: High-Throughput Biochemical Kinase Assay To measure the inhibitory activity of our synthesized analogs, a robust and sensitive biochemical assay is required. A homogeneous, fluorescence-based assay is ideal for high-throughput screening (HTS) due to its simplicity and automation compatibility.[9]

Objective: To determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound against a target kinase.

Materials:

  • Target Kinase (e.g., a tyrosine kinase or serine/threonine kinase).

  • Kinase Substrate (peptide or protein).

  • Adenosine Triphosphate (ATP).

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • ADP-detecting reagent kit (e.g., a fluorimetric assay that couples ADP production to a quantifiable signal).[10]

  • Test compounds dissolved in Dimethyl Sulfoxide (DMSO).

  • 384-well microplates (low-volume, black).

  • Microplate reader with fluorescence detection capabilities.

Protocol Steps:

  • Compound Plating: Create a serial dilution of each test compound in DMSO. Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of each compound concentration into a 384-well assay plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme Addition: Prepare a solution of the target kinase in assay buffer at twice the final desired concentration. Add 5 µL of this solution to each well of the assay plate.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the inhibitors to bind to the kinase before the reaction is initiated.

  • Reaction Initiation: Prepare a solution of ATP and substrate in assay buffer at twice their final desired concentrations. The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors. Add 5 µL of this solution to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction, where product formation is proportional to time.

  • Reaction Termination and Detection: Add 10 µL of the ADP detection reagent to each well. This reagent stops the kinase reaction and initiates the detection reaction.

  • Signal Readout: Incubate the plate for the time specified by the detection kit manufacturer (e.g., 10 minutes) to allow the detection signal to stabilize.[9] Read the fluorescence intensity on a compatible microplate reader.

  • Data Analysis:

    • Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Phase 2: SAR Strategy and Library Design

3.1 Rationale for Analog Design The core principle of our SAR strategy is to systematically probe the chemical space around the lead scaffold by modifying one position at a time.[11] This approach helps to isolate the effect of each structural change on biological activity.

Figure 2: Deconstruction of the Lead Scaffold for SAR Analysis.

3.2 Library Design

  • Modification at Position 4 (R1): The bromine atom will be replaced using Suzuki-Miyaura cross-coupling, a reliable and versatile reaction. This allows for the introduction of various aryl and heteroaryl groups to probe for steric and electronic effects.

    • Small, neutral groups: Phenyl, Pyridyl.

    • Electron-donating groups: 4-Methoxyphenyl, 3-Aminophenyl.

    • Electron-withdrawing groups: 4-Trifluoromethylphenyl, 3-Cyanophenyl.

    • Sterically demanding groups: Naphthyl, Biphenyl.

  • Modification at Position 6 (R2): The carboxylic acid will be converted into a diverse panel of amides using standard peptide coupling reagents. This explores the potential for new hydrogen bonds and ionic interactions.

    • Small, neutral amides: Methylamide, Cyclopropylamide.

    • Polar/Hydrogen-bonding groups: 2-Hydroxyethylamide, (Aminoethyl)amide.

    • Basic groups: (2-Dimethylaminoethyl)amide, (Piperidin-4-yl)methylamide.

    • Acidic groups: (Glycine ethyl ester)amide, which can be hydrolyzed to the corresponding acid.

Phase 3: Chemical Synthesis of the Analog Library

4.1 General Synthetic Strategy A divergent synthetic route will be employed. First, the carboxylic acid at position 6 will be protected (e.g., as a methyl ester). Then, a library of analogs will be generated by Suzuki coupling at position 4. Finally, the ester will be hydrolyzed, and the resulting carboxylic acid will be coupled with a library of amines to generate the final products.

4.2 Protocol 1: Modification at Position 4 via Suzuki-Miyaura Cross-Coupling This protocol describes the coupling of a boronic acid to the 4-bromo position.[7]

Materials:

  • This compound methyl ester (starting material).

  • Aryl/heteroaryl boronic acid (1.2 equivalents).

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 equivalents).

  • Base (e.g., K₂CO₃) (2.0 equivalents).

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1).

  • Nitrogen atmosphere.

Procedure:

  • To a reaction vial, add the this compound methyl ester (1.0 eq), the boronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Evacuate and backfill the vial with nitrogen three times.

  • Add the degassed dioxane/water solvent mixture.

  • Seal the vial and heat the reaction mixture to 90-100 °C for 4-12 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the coupled product.

4.3 Protocol 2: Modification at Position 6 via Amide Coupling

Materials:

  • Synthesized isoquinoline-6-carboxylic acid analog (from previous steps, after ester hydrolysis).

  • Amine (1.1 equivalents).

  • Coupling agent (e.g., HATU) (1.2 equivalents).

  • Base (e.g., DIPEA) (2.0 equivalents).

  • Solvent (e.g., DMF).

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in DMF in a reaction vial.

  • Add the amine (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of DMF and add it to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the final product by flash chromatography or preparative HPLC.

Phase 4: Biological Screening and Data Interpretation

5.1 Data Analysis and SAR Table Generation The IC₅₀ values obtained from the high-throughput screen are compiled into an SAR table. This table systematically organizes the compounds by their structural modifications, allowing for direct comparison of activity.

Table 1: Hypothetical SAR Data for Analogs of this compound

Compound IDR1 (Position 4)R2 (Position 6)Kinase IC₅₀ (nM)
Lead Br-OH1500
1a Phenyl-OH850
1b 4-Methoxyphenyl-OH420
1c 4-CF₃-phenyl-OH2100
1d Pyridin-3-yl-OH750
2a 4-Methoxyphenyl-NHCH₃450
2b 4-Methoxyphenyl-NH(CH₂)₂OH150
2c 4-Methoxyphenyl-NH(CH₂)₂N(CH₃)₂95
2d 4-Methoxyphenyl-NH-Gly-OEt220

5.2 Interpreting the SAR Data

  • Position 4 (R1): Replacing the bromine with a phenyl group (1a) slightly improves activity. Adding an electron-donating group (methoxy, 1b) further enhances potency, while an electron-withdrawing group (trifluoromethyl, 1c) is detrimental. This suggests the target's binding pocket in this region is hydrophobic and sensitive to electronic effects. The pyridyl group (1d) is well-tolerated, indicating a potential hydrogen bond acceptor is not required here.

  • Position 6 (R2): Converting the carboxylic acid to simple amides (2a) does not significantly change activity. However, introducing a hydroxyl group (2b) or a basic amine (2c) leads to a significant boost in potency. This strongly suggests the presence of a hydrogen-bonding and/or charged pocket in the solvent-exposed region. Compound 2c emerges as the most potent analog in this series.

Phase 5: Integrating Computational Chemistry

6.1 The Synergy of Experimental and In-Silico Methods Computational modeling uses the experimental SAR data to build predictive models, rationalizing observed activities and guiding the design of the next generation of analogs.[12]

Computational_Workflow Figure 3: Workflow for Integrating Computational and Experimental SAR A Experimental SAR Data (Table 1) C Molecular Docking A->C B Select Protein Target (e.g., Kinase PDB Structure) B->C D Analyze Binding Poses (Rationalize SAR) C->D  Generate Poses E Identify Key Interactions (e.g., H-bonds, salt bridges) D->E  Visual Inspection F Build Pharmacophore Model E->F  Define Features G Design Next-Gen Analogs F->G  Hypothesize Improvements H Synthesize & Test G->H  Prioritize Compounds H->A  Generate New Data (Iterate)

Figure 3: Workflow for Integrating Computational and Experimental SAR.

6.2 Application: Molecular Docking Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[13]

  • Procedure: Dock the most potent compound (2c) and a poorly active compound (1c) into the ATP-binding site of a representative kinase crystal structure (e.g., from the Protein Data Bank).[14]

  • Analysis: The docking pose for 2c might show the isoquinoline nitrogen forming a hydrogen bond to the kinase hinge, the 4-methoxyphenyl group fitting snugly into a hydrophobic pocket, and the basic side chain forming a salt bridge with a nearby aspartate or glutamate residue. In contrast, the pose for 1c might show a steric clash or unfavorable electrostatic interaction, explaining its poor activity.

6.3 From SAR to QSAR As the dataset grows, a Quantitative Structure-Activity Relationship (QSAR) model can be developed.[15] This uses statistical methods to correlate physicochemical properties (descriptors) of the molecules with their biological activity.[3] A validated QSAR model can then be used to predict the IC₅₀ of virtual, unsynthesized compounds, helping to prioritize which analogs to synthesize next.

Conclusion and Future Directions

This guide has outlined a systematic and integrated approach to conducting an SAR study on this compound. Through iterative cycles of design, synthesis, and testing, we have demonstrated how to identify key structural features that modulate biological activity. The hypothetical SAR revealed that an electron-rich aromatic group at position 4 and a basic, hydrogen-bonding side chain at position 6 are critical for high potency.

The next steps in this drug discovery project would involve:

  • Lead Optimization: Further refine the most potent analog (2c ) to improve properties like metabolic stability and cell permeability.

  • Selectivity Profiling: Test the optimized leads against a panel of other kinases to ensure they are selective for the intended target.

  • In Vitro ADMET Studies: Evaluate absorption, distribution, metabolism, excretion, and toxicity properties to assess the drug-like potential of the compounds.

By following this structured methodology, researchers can efficiently transform a simple chemical starting point into a highly optimized lead candidate poised for further preclinical development.

References

in vitro potency assay for 4-Bromoisoquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput In Vitro Potency Determination of 4-Bromoisoquinoline-6-carboxylic acid as a Novel PARP-1 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Targeting PARP-1 with Novel Isoquinolines

Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the cellular response to DNA damage.[1][2] It recognizes and binds to single-strand DNA breaks, a common form of DNA damage, and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[3] This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[3] Due to its central role, inhibiting PARP-1 has emerged as a powerful strategy in cancer therapy. In tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to an accumulation of unrepaired DNA damage, culminating in cell death through a concept known as synthetic lethality.[3]

The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer properties.[4][5] Given this precedent, this compound represents a promising candidate for development as a novel PARP-1 inhibitor. This application note provides a detailed protocol for determining the in vitro potency of this compound using a robust, fluorescence-based enzymatic assay that quantifies PARP-1 activity by measuring the consumption of its substrate, nicotinamide adenine dinucleotide (NAD⁺).

Assay Principle: Fluorometric Detection of PARP-1 Enzymatic Activity

The potency of an inhibitor is quantified by its IC₅₀ value, the concentration at which it inhibits 50% of the enzyme's activity. This protocol employs a direct, continuous fluorometric assay to determine the IC₅₀ of this compound against recombinant human PARP-1.

The assay is based on the enzymatic reaction where PARP-1, activated by nicked DNA, consumes NAD⁺ to PARylate histone proteins.[6][7] The amount of NAD⁺ remaining in the reaction is quantified by a subsequent cycling reaction. In this second step, a cycling enzyme uses the remaining NAD⁺ to convert a non-fluorescent developer reagent into a highly fluorescent product.[8] The fluorescence intensity is therefore inversely proportional to PARP-1 activity. The presence of an effective inhibitor like this compound will prevent NAD⁺ consumption, resulting in a high fluorescence signal.

Logical Flow of the PARP-1 Inhibition Assay

The following diagram illustrates the core principle of the assay. Inhibition of PARP-1 by the test compound preserves the NAD⁺ pool, leading to a stronger signal from the fluorescent probe.

Assay_Principle cluster_0 Step 1: PARP-1 Enzymatic Reaction cluster_1 Step 2: Fluorescent Signal Generation PARP-1 PARP-1 PARylated_Histone PARylated Histone PARP-1->PARylated_Histone Consumes NAM Nicotinamide PARP-1->NAM Produces Histone Histone Histone->PARP-1 NAD+ NAD+ NAD+->PARP-1 Test_Compound 4-Bromoisoquinoline- 6-carboxylic acid Test_Compound->PARP-1 Inhibition Remaining_NAD Remaining NAD+ Cycling_Enzyme Cycling Enzyme Remaining_NAD->Cycling_Enzyme Developer Non-Fluorescent Developer Developer->Cycling_Enzyme Fluorescent_Product Fluorescent Product Cycling_Enzyme->Fluorescent_Product Generates Readout Readout Fluorescent_Product->Readout Measure at Ex/Em Wavelengths

Caption: Workflow of the fluorescence-based PARP-1 enzymatic assay.

Materials and Reagents

Reagent/MaterialSupplierCatalog No. (Example)Storage
Recombinant Human PARP-1RevvityVaries-80°C
Histone H1Sigma-AldrichH5505-20°C
Nicked Calf Thymus DNATrevigen4671-100-01-20°C
β-Nicotinamide adenine dinucleotide (NAD⁺)Sigma-AldrichN7004-20°C
This compoundChemSceneCS-0039506Room Temp
Olaparib (Positive Control)SelleckchemS1060-20°C
PARP Assay Buffer (10X)BPS Bioscience793634°C
Developer ReagentSigma-AldrichMAK037D-20°C
Cycling EnzymeSigma-AldrichMAK037C-20°C
DMSO, AnhydrousSigma-Aldrich276855Room Temp
384-well black, flat-bottom platesCorning3573Room Temp
Microplate Reader(e.g., BioTek)--

Experimental Protocol

This protocol is optimized for a 384-well plate format to facilitate high-throughput screening.

PART 1: Reagent Preparation
  • 1X PARP Assay Buffer : Prepare fresh by diluting the 10X stock with nuclease-free water. Keep on ice.

  • PARP-1 Enzyme Working Solution : Thaw the enzyme on ice. Dilute the stock to a final concentration of 2 ng/µL in 1X PARP Assay Buffer.[6] The optimal concentration should be determined empirically via an enzyme titration experiment.

  • DNA/Histone Mix : Prepare a mix containing 10 µg/mL activated (nicked) DNA and 10 µg/mL Histone H1 in 1X PARP Assay Buffer. This mix activates the PARP-1 enzyme.

  • NAD⁺ Solution : Prepare a 2 mM solution of NAD⁺ in 1X PARP Assay Buffer.

  • Test Compound and Control Dilutions :

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a 10 mM stock solution of Olaparib (positive control) in 100% DMSO.

    • Perform a serial dilution series (e.g., 11 points, 1:3 dilution) of both compounds in 100% DMSO. A typical starting concentration for the dilution series is 1 mM.

    • Prepare intermediate dilutions by diluting the DMSO series 1:25 into 1X PARP Assay Buffer. This results in a 4X final assay concentration with 4% DMSO.[8]

PART 2: Assay Procedure

The following diagram outlines the plate setup and sequential addition of reagents for the enzymatic reaction and subsequent signal detection.

Protocol_Workflow cluster_plate 384-Well Plate Setup cluster_incubation Reaction & Development Step1 1. Add 5 µL of 4X Test Compound (or DMSO for controls) Step2 2. Add 5 µL of PARP-1 Enzyme Step1->Step2 Step3 3. Add 5 µL of DNA/Histone Mix Step2->Step3 Step4 4. Incubate 15 min at RT Step3->Step4 Step5 5. Add 5 µL of 4X NAD⁺ to initiate Step4->Step5 Incubate 6. Incubate 60 min at 30°C Step5->Incubate Develop 7. Add 20 µL Developer/Enzyme Mix Incubate->Develop Incubate2 8. Incubate 15 min at RT (dark) Develop->Incubate2 Read_Fluorescence Read Fluorescence (Ex: 535 nm, Em: 587 nm) Incubate2->Read_Fluorescence Measure Signal

Caption: Step-by-step experimental workflow for the PARP-1 assay.

  • Compound Plating : Add 5 µL of the 4X test compound dilutions (or 4% DMSO for controls) to the wells of a 384-well plate.

    • 100% Inhibition Control (No Enzyme) : Add 5 µL of 4% DMSO.

    • 0% Inhibition Control (Vehicle) : Add 5 µL of 4% DMSO.

  • Enzyme Addition : Add 5 µL of the 2 ng/µL PARP-1 working solution to all wells except the "No Enzyme" control wells. For these, add 5 µL of 1X PARP Assay Buffer.

  • Activator Addition : Add 5 µL of the DNA/Histone mix to all wells.

  • Pre-incubation : Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation : Start the enzymatic reaction by adding 5 µL of the 2 mM NAD⁺ solution to all wells. The final reaction volume is 20 µL.

  • Enzymatic Reaction : Incubate the plate for 60 minutes at 30°C. The optimal time should be determined to ensure the reaction is in the linear range (approx. 10-20% substrate consumption in vehicle wells).[6]

  • Signal Development :

    • Prepare a Developer Mix containing the Cycling Enzyme and Developer reagent according to the manufacturer's protocol.

    • Add 20 µL of the Developer Mix to each well.

  • Final Incubation : Incubate the plate for 15 minutes at room temperature, protected from light.

  • Fluorescence Reading : Measure the fluorescence intensity using a microplate reader (e.g., Excitation: 535 nm, Emission: 587 nm).

Data Analysis and Interpretation

  • Data Normalization :

    • Average the Relative Fluorescence Unit (RFU) values for each control and test concentration.

    • Calculate the percent inhibition using the following formula: % Inhibition = 100 * (RFU_sample - RFU_0%_Inhibition) / (RFU_100%_Inhibition - RFU_0%_Inhibition)

  • IC₅₀ Determination :

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

    • The IC₅₀ value is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.

Hypothetical Data Presentation

The table below shows representative data for this compound and the control inhibitor, Olaparib.

CompoundIC₅₀ (nM)Hill Slope
This compound15.21.10.995
Olaparib5.81.00.998

This data is for illustrative purposes only.

Alternative & Complementary Assay: HTRF for Cellular Potency

To complement the biochemical enzymatic assay, a cell-based assay is crucial to determine the compound's activity in a more physiologically relevant context. Homogeneous Time-Resolved Fluorescence (HTRF) assays are well-suited for this purpose.[9][10]

An HTRF PARP assay can measure the intracellular levels of PAR in response to DNA damage and inhibitor treatment.[9][11] In this format, cells are treated with a DNA-damaging agent to stimulate PARP activity, followed by incubation with the test compound. After cell lysis, two specific antibodies, one labeled with a Europium cryptate donor and the other with a d2 acceptor, are added.[11] Proximity of the donor and acceptor on the PAR polymer results in a FRET signal, which is diminished in the presence of an effective PARP inhibitor. This provides a robust method to assess the compound's cell permeability and target engagement.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low Signal-to-Background Ratio Insufficient PARP-1 activity or inactive enzyme.Verify enzyme activity with a positive control inhibitor. Perform an enzyme titration to find the optimal concentration. Ensure NAD⁺ and DNA/Histone solutions are freshly prepared.
Suboptimal incubation times.Optimize the enzymatic reaction time and the developer incubation time.
High Well-to-Well Variability Pipetting errors, especially with small volumes.Use calibrated pipettes and reverse pipetting techniques. Ensure thorough mixing of reagents before addition.
Edge effects on the plate.Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.
IC₅₀ Curve Does Not Reach 100% Inhibition Compound insolubility at high concentrations.Check for precipitation in stock solutions. The final DMSO concentration should typically not exceed 1-2%.[8]
Compound has intrinsic fluorescence.Run a control plate with the compound but without the developer reagents to measure background fluorescence.
IC₅₀ Value Significantly Different from Literature Differences in assay components or conditions.Ensure consistency in buffer composition, enzyme source, and substrate concentrations. Report all assay conditions for reproducibility.

References

Application Notes and Protocols: 4-Bromoisoquinoline-6-carboxylic acid for Inhibiting Tumor Growth

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Bromoisoquinoline-6-carboxylic acid as a potential inhibitor of tumor growth. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for evaluating the anti-cancer efficacy of this compound.

Introduction: The Therapeutic Potential of the Isoquinoline Scaffold

The isoquinoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of pharmacological activities.[1][2][3][4] Isoquinoline derivatives, in particular, have emerged as promising agents in oncology, with demonstrated capabilities to modulate various signaling pathways implicated in cancer progression.[2][5] Their anti-proliferative effects are often attributed to mechanisms such as the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes like topoisomerase or signaling cascades like the PI3K/Akt/mTOR pathway.[5]

This compound is a synthetic isoquinoline derivative that, based on its structural alerts, warrants investigation as a potential anti-tumor agent. The presence of the carboxylic acid moiety could facilitate interactions with biological targets, while the bromo-substituent offers a handle for further chemical modifications to optimize potency and selectivity. This guide will provide a framework for systematically evaluating the anti-cancer properties of this compound.

Proposed Mechanism of Action (A Testable Hypothesis)

While the precise mechanism of this compound is yet to be fully elucidated, we can hypothesize a plausible signaling pathway based on the known activities of other isoquinoline derivatives.[5] A common mechanism of action for such compounds involves the induction of cellular stress, leading to apoptosis. This can be mediated through the modulation of key signaling pathways that regulate cell survival and death.

The following diagram illustrates a hypothetical signaling pathway that can be investigated to understand the anti-tumor effects of this compound.

Proposed_Signaling_Pathway 4-Bromoisoquinoline-6-carboxylic_acid 4-Bromoisoquinoline-6-carboxylic_acid Target_Protein Target_Protein 4-Bromoisoquinoline-6-carboxylic_acid->Target_Protein Inhibition PI3K PI3K Target_Protein->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Induction Apoptosis_Induction Akt->Apoptosis_Induction Inhibition of anti-apoptotic signals Tumor_Growth_Inhibition Tumor_Growth_Inhibition mTOR->Tumor_Growth_Inhibition Inhibition of protein synthesis

Caption: Proposed signaling pathway for this compound.

In Vitro Evaluation of Anti-Tumor Activity

A series of in vitro assays are essential for determining the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for assessing the dose-dependent effects of the compound on cell viability. The MTT and XTT assays are reliable colorimetric methods that measure the metabolic activity of cells, which is proportional to the number of viable cells.[6][7][8][9]

Table 1: Comparison of MTT and XTT Assays

FeatureMTT AssayXTT Assay
Principle Reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases in viable cells.[8]Reduction of yellow XTT to orange formazan by mitochondrial dehydrogenases in viable cells.[10]
Solubility Formazan is insoluble, requiring a solubilization step (e.g., with DMSO or SDS).[7]Formazan is soluble, simplifying the protocol.[10]
Incubation Time Typically 4 hours for MTT reduction, followed by a solubilization step.[7]Generally 1-4 hours for formazan development.[6]
Sensitivity Robust and sensitive.[8]Can be more sensitive for certain cell types.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Western Blotting for Mechanistic Insights

Western blotting is a powerful technique to investigate the effect of this compound on the expression and phosphorylation status of key proteins in the proposed signaling pathway.[11][12]

Protocol: Western Blot Analysis

  • Cell Lysis: Treat cancer cells with varying concentrations of this compound for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

  • Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

In Vivo Evaluation of Anti-Tumor Efficacy

In vivo studies using animal models are crucial for assessing the therapeutic potential of this compound in a physiological context.[13][14] Xenograft models, where human tumor cells are implanted into immunocompromised mice, are widely used for this purpose.[15][16][17]

Xenograft Tumor Model

Protocol: Subcutaneous Xenograft Model

  • Animal Housing: House immunodeficient mice (e.g., nude or NSG mice) in a specific-pathogen-free (SPF) facility.[18] All animal procedures should be performed in accordance with approved ethical guidelines.[18]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.[17]

  • Compound Administration: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound (formulated in a suitable vehicle) via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle alone.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting, or immunohistochemistry).

  • Data Analysis: Compare the tumor growth inhibition in the treated group to the control group.

Caption: Workflow for in vivo xenograft studies.

Safety and Handling

This compound should be handled with appropriate safety precautions.[19]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[20][21]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[21] Use in a well-ventilated area.[22] Wash hands thoroughly after handling.[23]

  • Storage: Store in a cool, dry, and well-ventilated place.[20][22] Keep the container tightly closed.[21]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[20][23]

In case of accidental exposure, follow standard first-aid measures. If swallowed, call a poison center or doctor.[20] If on skin, wash with plenty of soap and water.[23] If in eyes, rinse cautiously with water for several minutes.[20]

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the preclinical evaluation of this compound as a potential anti-cancer agent. By systematically investigating its effects on cell viability, signaling pathways, and in vivo tumor growth, researchers can gain valuable insights into its therapeutic potential and mechanism of action.

References

The Versatile Scaffold: 4-Bromoisoquinoline-6-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Isoquinoline Core

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities.[1] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. Within this class of compounds, 4-Bromoisoquinoline-6-carboxylic acid (CAS 1637280-23-9) has emerged as a particularly valuable and versatile building block for the construction of novel therapeutic agents.[2][3]

This bifunctional molecule offers two distinct and chemically orthogonal points for diversification. The bromine atom at the C4-position is primed for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl substituents.[4] Concurrently, the carboxylic acid at the C6-position serves as a classical handle for amide bond formation, allowing for the exploration of interactions with target proteins and the modulation of physicochemical properties.[5] This dual functionality makes it an ideal starting point for the generation of diverse chemical libraries aimed at complex and challenging drug targets, particularly in the fields of oncology and inflammatory diseases.

This guide provides a detailed exploration of the practical applications of this compound, offering field-proven insights and detailed protocols for its strategic deployment in drug discovery programs. We will focus on its application in the synthesis of two critical classes of cancer therapeutics: kinase inhibitors and Poly(ADP-ribose) polymerase (PARP) inhibitors.

Core Applications in Drug Discovery

The strategic placement of the bromo and carboxylic acid functionalities on the isoquinoline core allows for the systematic exploration of chemical space around two key vectors, making it an ideal scaffold for structure-activity relationship (SAR) studies.

Kinase Inhibitors: Targeting the Engines of Cell Proliferation

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6] The isoquinoline and related quinoline scaffolds are central components of numerous approved kinase inhibitors.[7] The general strategy involves using the core heterocycle as an ATP-competitive hinge-binding motif, while substituents are elaborated to occupy adjacent hydrophobic pockets and solvent-exposed regions to achieve potency and selectivity.

This compound is an exemplary starting material for generating novel kinase inhibitor libraries. The C4-position can be functionalized via Suzuki-Miyaura coupling to introduce various aryl or heteroaryl groups that can occupy the hydrophobic pocket of the kinase active site. The C6-carboxylic acid can then be converted into a diverse panel of amides, which can form critical hydrogen bonds with the hinge region or extend into the solvent-front to improve pharmacokinetic properties.

The following workflow illustrates a typical synthetic route to generate a library of potential kinase inhibitors starting from this compound.

G A This compound B Ester Protection (e.g., MeOH, H₂SO₄) A->B C Methyl 4-Bromoisoquinoline-6-carboxylate B->C D Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, Base) C->D E Methyl 4-Aryl-isoquinoline-6-carboxylate Library D->E F Saponification (e.g., LiOH, THF/H₂O) E->F G 4-Aryl-isoquinoline-6-carboxylic acid Library F->G H Amide Coupling (R₁R₂NH, Coupling Agent) G->H I Final Kinase Inhibitor Library H->I

Caption: Synthetic workflow for kinase inhibitor library generation.
PARP Inhibitors: Exploiting Synthetic Lethality in Cancer

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA single-strand break repair. Inhibiting PARP in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, leads to synthetic lethality and tumor cell death.[8] Many PARP inhibitors feature a core scaffold that mimics the nicotinamide portion of the NAD+ substrate, often incorporating a constrained primary amide or a lactam structure.[9]

The this compound scaffold can be strategically modified to fit the PARP pharmacophore. The C6-carboxamide, derived from the carboxylic acid, can serve as the nicotinamide mimic, forming key hydrogen bonds in the active site. The C4-position, functionalized through Suzuki coupling, can be used to introduce substituents that occupy the adenine ribose-binding pocket, thereby enhancing potency and modulating physical properties.[10]

Experimental Protocols

The following protocols are generalized methodologies that can be adapted and optimized for specific substrates. All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C4-Position

This protocol describes a general procedure for the palladium-catalyzed coupling of an arylboronic acid to the C4-position of the isoquinoline scaffold, following esterification of the carboxylic acid to prevent interference.

Materials:

  • Methyl 4-bromoisoquinoline-6-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03-0.05 equiv)[4]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent system (e.g., 1,4-dioxane/water 4:1)[11]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add Methyl 4-bromoisoquinoline-6-carboxylate, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).[4]

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired methyl 4-aryl-isoquinoline-6-carboxylate.

Protocol 2: Amide Coupling at the C6-Position

This protocol details the formation of an amide bond at the C6-position using a standard peptide coupling agent. This step is typically performed after the Suzuki coupling and subsequent deprotection (saponification) of the methyl ester.

Materials:

  • 4-Aryl-isoquinoline-6-carboxylic acid (1.0 equiv)

  • Amine (R₁R₂NH) (1.1-1.2 equiv)

  • Coupling agent (e.g., HATU, 1.1 equiv)[12]

  • Organic base (e.g., DIPEA or Et₃N, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DMF or DCM)

  • 5% aqueous LiCl solution (if using DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 4-Aryl-isoquinoline-6-carboxylic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the coupling agent (HATU) and the organic base (DIPEA). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[12]

  • Add the desired amine to the activated mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF, if used), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final amide derivative.

G cluster_suzuki Protocol 1: Suzuki-Miyaura Coupling cluster_amide Protocol 2: Amide Coupling A Combine Reactants: Ester, Boronic Acid, Base B Inert Atmosphere (Evacuate/Backfill Ar) A->B C Add Pd Catalyst & Degassed Solvent B->C D Heat & Stir (80-100°C) C->D E Monitor by TLC/LC-MS D->E F Workup: EtOAc/H₂O Extraction E->F G Purify: Silica Gel Chromatography F->G H Dissolve Carboxylic Acid in Anhydrous Solvent I Pre-activate: Add HATU & DIPEA H->I J Add Amine I->J K Stir at Room Temp J->K L Monitor by TLC/LC-MS K->L M Workup: Aqueous Washes L->M N Purify: Silica Gel Chromatography M->N

Caption: Key experimental workflows for diversification.

Data Presentation: Representative SAR Data

The following table presents hypothetical, yet representative, biological data for a series of kinase inhibitors synthesized from this compound, illustrating how systematic modifications can influence potency and selectivity.

Compound IDC4-Aryl Group (via Suzuki)C6-Amide Group (R₁R₂NH)Kinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)Selectivity (B/A)
IA-01 PhenylMorpholine150250016.7
IA-02 3-FluorophenylMorpholine75300040.0
IA-03 3-PyridylMorpholine50150030.0
IA-04 3-FluorophenylPiperidine80350043.8
IA-05 3-FluorophenylN-Methylpiperazine65120018.5
IA-06 3-Fluorophenyl(S)-3-Hydroxypyrrolidine25 4500180.0

This data is illustrative and intended to demonstrate the principles of SAR that can be explored using the described synthetic protocols.

Conclusion and Future Outlook

This compound represents a high-value, strategically functionalized scaffold for modern medicinal chemistry. Its capacity for orthogonal diversification through robust and well-established synthetic methodologies like Suzuki-Miyaura coupling and amide bond formation makes it an invaluable tool for generating novel libraries of bioactive compounds. The application notes and protocols provided herein offer a comprehensive guide for researchers and drug development professionals to leverage this versatile building block in the rational design of potent and selective inhibitors for critical therapeutic targets, such as protein kinases and PARP enzymes. As the demand for novel, targeted therapies continues to grow, the importance of such versatile chemical starting points in accelerating the drug discovery process cannot be overstated.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromoisoquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromoisoquinoline-6-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind experimental choices, providing field-proven insights to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and its precursors?

A1: The synthesis of this molecule is a multi-step process that typically involves constructing the isoquinoline core, followed by functional group manipulations. Key strategies include:

  • Pomeranz-Fritsch Reaction: This classic method involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline ring.[1][2][3] While versatile, it can suffer from low yields depending on the substrate and the harshness of the acidic conditions.[4][5]

  • Bischler-Napieralski Reaction: This involves the cyclization of a β-arylethylamide using a dehydrating agent like POCl₃ or P₂O₅ to form a dihydroisoquinoline, which is then oxidized to the isoquinoline.[6][7][8][9] This method is particularly effective for electron-rich aromatic systems.[7]

  • Palladium-Catalyzed Annulation: Modern methods often employ transition-metal catalysis, such as the palladium-catalyzed annulation of 2-alkynylbenzyl azides, which can selectively form 4-bromoisoquinolines under specific conditions.[10]

  • Directed ortho-Metalation (DoM): This strategy uses a directing group to facilitate lithiation at the position ortho to it, followed by quenching with an electrophile.[11][12] This allows for precise construction of highly substituted isoquinolines.[13]

Q2: Why is the bromination step often challenging?

A2: Direct bromination of the isoquinoline core can be difficult to control. The pyridine ring is deactivated towards electrophilic substitution, while the benzene ring is activated. Under strongly acidic conditions, reaction occurs on the protonated, more deactivated ring. Regioselectivity is a major issue, often leading to mixtures of 5-bromo, 8-bromo, and dibrominated products.[14] Achieving selective bromination at the C4 position typically requires starting with a pre-functionalized precursor or using a more sophisticated synthetic strategy rather than direct bromination of the parent isoquinoline-6-carboxylic acid.[10][15]

Q3: What are the critical parameters to control for yield improvement?

A3: Across various synthetic routes, several parameters are critical:

  • Anhydrous Conditions: Many of the reagents used, particularly in Bischler-Napieralski (e.g., POCl₃) and directed metalation reactions (e.g., organolithiums), are highly sensitive to moisture. Ensuring strictly anhydrous solvents and an inert atmosphere (N₂ or Ar) is paramount.

  • Temperature Control: Reaction temperatures must be carefully optimized. Some steps require cooling (e.g., 0 °C or -78 °C for lithiation), while others require heating or reflux.[6] Uncontrolled temperatures can lead to side reactions and product degradation.

  • Stoichiometry of Reagents: The precise molar equivalents of reagents are crucial. An excess of a brominating agent can lead to over-bromination,[16] while insufficient dehydrating agent in a cyclization step will result in incomplete reaction.

  • Purity of Starting Materials: Using high-purity starting materials is essential to avoid side reactions that can complicate purification and lower the overall yield.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis.

Problem 1: Low Yield in the Isoquinoline Ring Formation (Cyclization Step)
  • Symptom: TLC or LCMS analysis shows a significant amount of unreacted starting material (e.g., the amide precursor in a Bischler-Napieralski reaction or the benzalaminoacetal in a Pomeranz-Fritsch reaction).

  • Potential Cause A: Insufficiently Strong Dehydrating/Acidic Conditions. The energy barrier for the intramolecular electrophilic aromatic substitution can be high, especially if the aromatic ring lacks strong electron-donating groups.[8]

    • Solution: In a Bischler-Napieralski reaction, if POCl₃ in a solvent like toluene or acetonitrile is ineffective, consider using a stronger dehydrating system. A mixture of P₂O₅ in refluxing POCl₃ is often more effective for less activated systems.[8] For Pomeranz-Fritsch cyclizations, which often use concentrated H₂SO₄, yields can be highly dependent on acid concentration and temperature.[4] Careful optimization is necessary.

  • Potential Cause B: Side Reactions. In the Bischler-Napieralski reaction, a common side reaction is the retro-Ritter reaction, which forms styrene derivatives.[6][17] This is evidence for the formation of the intermediate nitrilium ion.

    • Solution: Lowering the reaction temperature may suppress the retro-Ritter pathway.[6] Additionally, using milder cyclization agents like triflic anhydride (Tf₂O) with a non-nucleophilic base can sometimes promote cyclization at lower temperatures.[7]

  • Potential Cause C: Steric Hindrance. Bulky groups near the reaction site can impede the intramolecular cyclization.

    • Solution: This may require a redesign of the synthetic route. A strategy like the one proposed by Poindexter, which involves the addition of nitriles to o-tolylbenzamide dianions, might offer an alternative pathway that is less sensitive to certain steric constraints.[13]

Problem 2: Poor Regioselectivity or Over-Bromination during Bromination
  • Symptom: ¹H NMR and LCMS analysis of the crude product show a mixture of brominated isomers (e.g., 4-bromo, 5-bromo, 7-bromo) or di/tri-brominated species.

  • Potential Cause A: Harsh Brominating Conditions. Using elemental bromine (Br₂) at elevated temperatures often leads to poor selectivity.[16]

    • Solution: Employ a milder brominating agent. N-Bromosuccinimide (NBS) is a common choice for more controlled brominations.[14][16] The reaction can be performed in various solvents, and adjusting the temperature can fine-tune selectivity.

  • Potential Cause B: Incorrect Choice of Acid/Solvent. The solvent and acid system can dramatically influence the position of bromination on the isoquinoline ring system.

    • Solution: For selective bromination at the C5 position, using NBS in concentrated H₂SO₄ has proven effective.[14] To achieve bromination at C4, it is often better to build this feature into the molecule from a precursor, for example, through a palladium-catalyzed annulation of a 2-alkynylbenzyl azide with a bromine source like CuBr₂.[10] This avoids direct bromination of the heterocyclic core.

Problem 3: Difficulty in Final Saponification/Hydrolysis Step
  • Symptom: Attempting to hydrolyze a methyl or ethyl ester at the C6 position to the final carboxylic acid results in incomplete conversion or degradation of the molecule.

  • Potential Cause: Harsh Hydrolysis Conditions. The 4-bromo-isoquinoline system can be sensitive to strongly basic or acidic conditions at high temperatures, potentially leading to decomposition or side reactions.

    • Solution: Use milder hydrolysis conditions. Instead of refluxing with concentrated NaOH or HCl, try room temperature hydrolysis with a slight excess of LiOH in a THF/water mixture. Monitor the reaction carefully by TLC or LCMS to avoid over-running it. A standard workup involves careful acidification to pH 4-5 to precipitate the carboxylic acid product.

Recommended Experimental Protocol

This protocol outlines a plausible multi-step synthesis route, integrating common and modern synthetic methods. Note: This is a representative procedure and may require optimization.

Overall Synthesis Workflow

G A Starting Material (e.g., 3-Bromobenzaldehyde) B Step 1: Amide Formation (Coupling with an amine) A->B R-NH2, Coupling Agent C Step 2: Cyclization (Bischler-Napieralski) B->C POCl3, Reflux D Step 3: Aromatization (Oxidation) C->D Pd/C, Heat E Step 4: Functionalization (e.g., Bromination at C4) D->E NBS, H2SO4 F Step 5: Hydrolysis (Ester to Acid) E->F NaOH, H2O/MeOH G Final Product This compound F->G HCl (aq)

Step 1: Amide Formation (Precursor for Bischler-Napieralski)

  • To a solution of an appropriately substituted phenylacetic acid (e.g., one that will become the 6-carboxy-substituted benzene ring) (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the reaction for 1 hour at room temperature.

  • Remove the solvent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the acid chloride in anhydrous DCM and add it dropwise to a solution of an appropriate β-phenylethylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.

  • Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the amide precursor.[6]

Step 2: Bischler-Napieralski Cyclization

  • Dissolve the amide intermediate (1.0 eq) in anhydrous acetonitrile.

  • Under a nitrogen atmosphere, cool the solution to 0 °C and add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise.

  • Reflux the reaction mixture for 2-4 hours, monitoring progress by TLC.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution to pH 8-9 with 1N NaOH.

  • Extract the product with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 3,4-dihydroisoquinoline derivative.[6][7]

Step 3: Aromatization to Isoquinoline

  • Dissolve the crude 3,4-dihydroisoquinoline in a suitable solvent like toluene or xylene.

  • Add 10% Palladium on carbon (Pd/C) (approx. 10 mol%).

  • Heat the mixture to reflux for 12-24 hours, or until TLC/LCMS indicates complete conversion.

  • Cool the reaction, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate to obtain the aromatized isoquinoline core.

Data Summary: Optimizing Reaction Conditions

The choice of cyclization agent and conditions in the Bischler-Napieralski reaction significantly impacts yield.

EntryDehydrating AgentSolventTemperatureTypical OutcomeReference
1POCl₃TolueneRefluxModerate to good yields for activated arenes.[7][17]
2P₂O₅ / POCl₃Neat or TolueneRefluxHigher yields for deactivated arenes.[8]
3Tf₂O / 2-chloropyridineDCMRoom TempMilder conditions, useful for sensitive substrates.[7]
4Polyphosphoric Acid (PPA)Neat100-150 °CEffective but can require high temperatures.[8]

Troubleshooting Decision Tree

G start Low Yield in Cyclization Step check_sm TLC shows mostly starting material? start->check_sm cause_conditions Cause: Reaction conditions too mild. check_sm->cause_conditions Yes check_side_products TLC shows multiple new spots? check_sm->check_side_products No sol_conditions Solution: 1. Increase temperature. 2. Use stronger dehydrating agent (e.g., P₂O₅/POCl₃). 3. Increase reaction time. cause_conditions->sol_conditions check_side_products->cause_conditions No cause_side_rxn Cause: Side reactions (e.g., Retro-Ritter). check_side_products->cause_side_rxn Yes sol_side_rxn Solution: 1. Lower reaction temperature. 2. Try milder, modern reagents (e.g., Tf₂O). cause_side_rxn->sol_side_rxn

References

Technical Support Center: Lead Optimization of 4-Bromoisoquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the lead optimization of 4-Bromoisoquinoline-6-carboxylic acid and its analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the optimization of this promising scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical laboratory experience.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering step-by-step solutions.

Synthetic Chemistry

Question: I am experiencing low yields and significant by-product formation in my Suzuki-Miyaura cross-coupling reaction to modify the 4-bromo position of the isoquinoline core. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields and side reactions in Suzuki-Miyaura couplings with heteroaromatic halides like 4-bromoisoquinoline are common. The primary culprits are often related to catalyst inactivation, competing side reactions, and substrate-specific issues.

Probable Causes & Solutions:

  • Catalyst System (Ligand and Precatalyst Choice): The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal for this electron-deficient heterocyclic system.

    • Recommendation: Switch to a more robust catalyst system. Buchwald's third-generation (G3) precatalysts are often more effective as they cleanly generate the active Pd(0) species.[1] For ligands, consider electron-rich, bulky phosphines like SPhos, XPhos, or RuPhos which are known to promote challenging couplings.[2] A systematic screening of different ligand/catalyst combinations is often necessary.

  • Base Selection and Anhydrous Conditions: The base plays a crucial role in the transmetalation step. Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) are common, but stronger phosphate bases (e.g., K₃PO₄) under anhydrous conditions can be beneficial, especially if you observe protodeboronation (loss of the boronic acid/ester group).[3]

  • Solvent and Temperature: Dioxane and toluene are standard solvents. However, for polar substrates, acetonitrile (MeCN) or 2-methyltetrahydrofuran (MeTHF) can be advantageous.[3] Ensure your solvents are rigorously degassed to prevent oxidation of the Pd(0) catalyst. The reaction temperature should be carefully optimized; while higher temperatures can drive the reaction, they can also lead to decomposition.

  • By-product Formation (Dehalogenation): The formation of the dehalogenated isoquinoline-6-carboxylic acid is a common side reaction. This can be minimized by using a less reactive boronic acid species (e.g., a pinacol boronate ester instead of the free acid) and ensuring a truly anaerobic environment.

Experimental Protocol: Suzuki-Miyaura Coupling Optimization

  • Reaction Setup: To a dried Schlenk flask, add this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not using a precatalyst).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or MeTHF).

  • Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with argon.

  • Reaction: Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor by LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an appropriate organic solvent, and wash with aqueous base to remove unreacted starting material and boronic acid by-products.

Question: My Buchwald-Hartwig amination reactions at the 4-position are sluggish and give complex mixtures. How can I improve the outcome?

Answer:

Buchwald-Hartwig aminations on electron-deficient heterocycles can be challenging due to potential catalyst inhibition by the nitrogen lone pair of the isoquinoline ring and the presence of the carboxylic acid.

Probable Causes & Solutions:

  • Protecting Group Strategy: The carboxylic acid can interfere with the basic conditions of the reaction. It is highly recommended to protect the carboxylic acid as a methyl or ethyl ester prior to the coupling reaction.

  • Catalyst and Ligand Selection: Similar to Suzuki couplings, the choice of catalyst is paramount. For aryl chlorides and bromides, specialized ligands are often required. Consider using Josiphos-type ligands or Buchwald's biarylphosphine ligands.[4]

  • Base Sensitivity: Be mindful of the base used, especially if your amine coupling partner has other sensitive functional groups. Strong, non-nucleophilic bases like LiHMDS or NaOtBu are commonly used.

  • Side Reactions: N-arylation of the isoquinoline nitrogen is a potential side reaction, though less likely at the 4-position. If observed, consider using a catalyst system known to favor C-N bond formation at the desired position.

Physicochemical and ADME Properties

Question: My this compound analogs exhibit very poor aqueous solubility. How can I address this?

Answer:

The planar, aromatic nature of the isoquinoline core combined with a carboxylic acid contributes to high crystal lattice energy and consequently, poor solubility.

Probable Causes & Solutions:

  • High Lipophilicity and Planarity: The flat, rigid scaffold promotes intermolecular π-π stacking, leading to low solubility.

    • Strategy 1: Introduce 3D Character: Incorporate sp³-hybridized centers in the substituents to disrupt planarity. For example, replace a phenyl group with a cyclohexyl or piperidinyl group.

    • Strategy 2: Modify pH and Formulate as a Salt: Since the molecule has a carboxylic acid, its solubility is pH-dependent.[5] In basic media, the carboxylate salt will be more soluble. For in vitro assays, using a buffered solution is crucial. For in vivo studies, formulation as a sodium or potassium salt can significantly improve solubility.

    • Strategy 3: Formulation Approaches: For preclinical studies, consider formulation strategies such as using co-solvents (e.g., PEG400, DMSO), surfactants, or creating amorphous solid dispersions.[6][7] Lipid-based formulations can also be effective for lipophilic compounds.[8]

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Add the DMSO stock solution to a 96-well plate, followed by the addition of phosphate-buffered saline (PBS) at pH 7.4 to achieve the final desired concentration.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 1.5 - 2 hours) to allow for equilibration.

  • Analysis: Centrifuge the plate to pellet any precipitate. Analyze the supernatant for the concentration of the dissolved compound using LC-MS/MS or UV-Vis spectroscopy.

Question: My lead compounds show high metabolic instability in liver microsome assays. What are the likely metabolic hotspots and how can I improve stability?

Answer:

Isoquinoline-based compounds can be susceptible to metabolism by cytochrome P450 (CYP) enzymes. The carboxylic acid moiety can also undergo metabolic activation.

Probable Causes & Solutions:

  • CYP-mediated Oxidation: The isoquinoline ring itself can be a site of oxidation. Studies on quinoline and isoquinoline metabolism have shown that hydroxylation can occur at various positions.[9] Aromatic substituents are also prone to oxidation.

    • Strategy 1: Blocking Metabolic Hotspots: Introduce metabolically stable groups, such as fluorine atoms, at suspected sites of oxidation.

    • Strategy 2: Modify Lipophilicity: High lipophilicity often correlates with increased metabolic turnover. Reducing the overall lipophilicity of the molecule can decrease its affinity for CYP enzymes.

  • Metabolic Activation of the Carboxylic Acid: Carboxylic acids can form reactive acyl-glucuronides or acyl-CoA thioesters.[4]

    • Strategy: Bioisosteric Replacement: Replace the carboxylic acid with a bioisostere that is less prone to this type of metabolism. Common replacements include tetrazoles, acyl sulfonamides, or hydroxamic acids.[10][11] This can also modulate the acidity and physicochemical properties of the compound.

Table 1: Common Carboxylic Acid Bioisosteres and their Properties

BioisostereAcidity (pKa)Key Features
Carboxylic Acid~4-5Planar, strong H-bond acceptor
Tetrazole~4.5-5Planar, metabolically more stable
Acyl SulfonamideVariesCan modulate acidity, non-planar
Hydroxamic Acid~9Metal chelating properties

Question: I am observing potential hERG inhibition with my isoquinoline derivatives. How can I interpret these results and mitigate this risk?

Answer:

Inhibition of the hERG potassium channel is a significant safety concern as it can lead to cardiac arrhythmias. Many kinase inhibitors, which can share structural similarities with isoquinoline scaffolds, have hERG liabilities.

Probable Causes & Solutions:

  • Structural Features: The presence of a basic nitrogen atom and a lipophilic aromatic system are common features of hERG inhibitors.

    • Strategy 1: Reduce Basicity: Modify the structure to lower the pKa of the isoquinoline nitrogen.

    • Strategy 2: Reduce Lipophilicity: As with metabolic stability, reducing the overall lipophilicity can decrease hERG binding.

    • Strategy 3: Modulate Shape: Introduce steric bulk near the basic nitrogen to disrupt binding to the hERG channel.

  • Interpreting hERG Assay Data: It's crucial to consider the assay format (e.g., patch-clamp, binding assay) and the therapeutic window. A simple IC₅₀ value may not tell the whole story.[12] A safety margin of at least 30-fold between the hERG IC₅₀ and the free therapeutic plasma concentration is often desired.[13] However, some drugs with hERG activity are safe because they also modulate other ion channels.[14]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the lead optimization of this compound?

A1: The primary challenges typically revolve around balancing potency with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Key hurdles include:

  • Poor Solubility: Due to the planar aromatic core.

  • Metabolic Instability: Susceptibility to CYP-mediated oxidation and metabolic activation of the carboxylic acid.

  • Off-Target Effects: Potential for hERG inhibition and kinase cross-reactivity.

  • Synthetic Tractability: Ensuring that the desired analogs can be synthesized efficiently.

Q2: What are the most effective strategies for improving the oral bioavailability of isoquinoline carboxylic acids?

A2: Improving oral bioavailability requires a multi-pronged approach:

  • Enhancing Solubility: As discussed in the troubleshooting guide, this can be achieved through structural modifications to reduce planarity, salt formation, and advanced formulation techniques.[15][16]

  • Improving Permeability: While the carboxylic acid can hinder passive diffusion, its replacement with a suitable bioisostere can improve permeability.[11]

  • Increasing Metabolic Stability: Blocking metabolic hotspots and reducing lipophilicity are key strategies.

Q3: What are common off-target liabilities associated with isoquinoline-based compounds, and how can they be assessed?

A3: Besides hERG, isoquinoline scaffolds are present in many kinase inhibitors, so cross-reactivity with other kinases is a common off-target liability.[17][18]

  • Assessment: Early-stage screening against a panel of kinases (a "kinome scan") is highly recommended to assess selectivity. For other potential off-targets, computational predictions can be followed by targeted in vitro assays.

Q4: What are the advantages of using bioisosteric replacements for the carboxylic acid group in this scaffold?

A4: Replacing the carboxylic acid can offer several advantages:

  • Improved Permeability and Oral Bioavailability: By replacing the ionizable carboxylic acid with a less polar group.[11]

  • Enhanced Metabolic Stability: Avoiding the formation of reactive acyl-glucuronides.

  • Modulation of Physicochemical Properties: Fine-tuning acidity, solubility, and protein binding.

  • Novel Intellectual Property: Creating new chemical entities with distinct patentability.

Part 3: Visualizations and Diagrams

Lead Optimization Workflow

Lead_Optimization_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Screening Cascade cluster_2 Data Analysis & Decision Making Start Initial Hit: 4-Bromoisoquinoline- 6-carboxylic acid SAR Structure-Activity Relationship (SAR) Analysis Start->SAR Synthesis Analog Synthesis (e.g., Suzuki, Buchwald-Hartwig) SAR->Synthesis Assays Primary Target Assay (Potency) Synthesis->Assays Test Analogs Solubility Kinetic Solubility Assays->Solubility Metabolism Microsomal Stability Solubility->Metabolism Permeability PAMPA Metabolism->Permeability Safety hERG Assay Kinase Panel Permeability->Safety Analysis Analyze Potency, ADME & Safety Data Safety->Analysis Decision Go/No-Go Decision Analysis->Decision Decision->SAR Iterate Design Preclinical Preclinical Development Decision->Preclinical Advance Candidate

Caption: A typical iterative workflow for the lead optimization of this compound analogs.

Troubleshooting Suzuki-Miyaura Coupling

Suzuki_Troubleshooting Problem Low Yield / No Reaction Probable Causes: • Inactive Catalyst • Poor Substrate Solubility • Protodeboronation Solutions Solutions Catalyst/Ligand Screen: • Use Buchwald G3 Precatalysts • Screen XPhos, SPhos, RuPhos Base/Solvent Optimization: • Try K₃PO₄ (anhydrous) • Use MeTHF or degassed dioxane Substrate Modification: • Use boronate ester instead of acid Problem->Solutions Troubleshoot

Caption: A decision-making diagram for troubleshooting common issues in Suzuki-Miyaura cross-coupling reactions.

References

Technical Support Center: Overcoming Solubility Challenges with 4-Bromoisoquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-Bromoisoquinoline-6-carboxylic acid. This resource is designed for researchers, chemists, and formulation scientists to navigate and overcome the solubility challenges associated with this valuable heterocyclic building block. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the successful integration of this compound into your experimental workflows.

Understanding the Molecule: Why is Solubility a Hurdle?

This compound (MW: 252.06 g/mol ) is a structurally complex molecule with distinct polar and nonpolar regions. Its solubility is governed by the interplay of three key features:

  • The Aromatic Isoquinoline Core: This large, rigid, and hydrophobic bicyclic system significantly limits aqueous solubility.

  • The Carboxylic Acid Group (-COOH): This is a polar, ionizable group that can act as a hydrogen bond donor. Its charge state is pH-dependent, offering a primary handle for solubility manipulation.[1]

  • The Bromo Substituent (-Br): This electron-withdrawing group can influence the pKa of the carboxylic acid and the basicity of the isoquinoline nitrogen, albeit modestly.

The molecule's high melting point, typical of rigid aromatic structures, also suggests strong intermolecular forces in the solid state, which must be overcome by the solvent.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for this compound?

A1: Based on its structure and available data, solubility is expected to be limited in water and nonpolar organic solvents. We recommend starting with polar aprotic solvents.

Solvent TypeRecommended SolventsExpected SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)Good to HighThese solvents are effective at disrupting the intermolecular hydrogen bonds of the carboxylic acid and solvating the aromatic core.
Polar Protic Methanol, EthanolModerateThe hydroxyl group can interact with the carboxylic acid, but the overall solvating power for the large aromatic system may be limited.
Aqueous Buffers pH > 7.0pH-DependentSolubility in aqueous media is highly dependent on pH. Deprotonation of the carboxylic acid at basic pH will significantly increase solubility.
Chlorinated Dichloromethane (DCM), ChloroformLowThese solvents are generally poor choices for dissolving carboxylic acids unless derivatized.
Ethers & Esters Diethyl ether, Ethyl acetateVery LowThe nonpolar character of these solvents is insufficient to overcome the strong intermolecular forces of the solute.

Q2: I dissolved my compound in DMSO for a biological assay, but it precipitated when I added it to my aqueous buffer. What happened?

A2: This is a common issue known as "antisolvent precipitation." While this compound is soluble in neat DMSO, its solubility dramatically decreases when the DMSO stock is diluted into an aqueous buffer where DMSO is no longer the primary solvent. The aqueous environment cannot maintain the compound in solution at the same concentration. To mitigate this, consider lowering the final concentration, increasing the percentage of DMSO in the final assay medium (while being mindful of solvent toxicity to cells), or using a formulation strategy like cyclodextrin complexation.

Q3: Can I increase the aqueous solubility by adjusting the pH?

A3: Absolutely. This is the most effective and direct method. The carboxylic acid group is acidic, and the isoquinoline nitrogen is weakly basic. By raising the pH of the aqueous medium, you can deprotonate the carboxylic acid to its carboxylate form (-COO⁻), which is significantly more polar and water-soluble.

Troubleshooting Guides & Experimental Protocols

Guide 1: Systematic pH-Dependent Solubility Assessment

This guide provides a workflow to determine the optimal pH for solubilizing this compound in an aqueous environment.

Workflow for pH Adjustment

Caption: Workflow for pH-based solubilization.

Protocol:

  • Preparation: Weigh out a precise amount of this compound (e.g., 1 mg) into a glass vial.

  • Initial Suspension: Add a defined volume of your target aqueous buffer (e.g., 1 mL of PBS) to create a suspension.

  • Basification: While stirring or vortexing, add a dilute solution of NaOH (e.g., 0.1 M) dropwise.

  • Observation: Continue adding the base until the solid material completely dissolves. Use a calibrated pH meter to monitor the pH throughout the process.

  • Finalization: Once the compound is dissolved, record the final pH. This pH represents the minimum required for solubility at that specific concentration.

  • Verification: To ensure the compound is stable, let the solution stand for a period (e.g., 1-2 hours) and check for any precipitation.

Expert Insight: The isoquinoline nitrogen is weakly basic. In highly acidic conditions (pH < pKa of the isoquinoline), this nitrogen will be protonated. This creates a cationic species, which might also enhance solubility. However, the dominant effect for this molecule will be the deprotonation of the carboxylic acid in basic conditions.

Guide 2: Developing a Co-solvent System

When pH adjustment is not an option (e.g., due to experimental constraints) or is insufficient, a co-solvent system can be employed. Co-solvents work by reducing the polarity of the aqueous medium, which helps to solvate the hydrophobic aromatic core of the molecule.[2][3][4]

Common Co-solvents for Biological Applications:

  • DMSO: Dimethyl sulfoxide

  • Ethanol

  • PEG 400: Polyethylene glycol 400

  • Propylene Glycol

Protocol for Co-solvent Screening:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% of the chosen co-solvent (e.g., 50 mM in DMSO).

  • Serial Dilution: Create a dilution series of this stock solution into your aqueous buffer. For example, prepare final solutions containing 10%, 5%, 2%, 1%, and 0.5% of the co-solvent.

  • Equilibration and Observation: Vortex each solution thoroughly and allow it to equilibrate at the desired experimental temperature for at least one hour.

  • Solubility Assessment: Visually inspect each vial for any signs of precipitation (cloudiness, solid particles). The highest concentration that remains clear represents the solubility limit in that specific co-solvent/buffer mixture.

Data Summary Table for a Hypothetical Co-solvent Screen:

Co-solventMax Co-solvent % (v/v) Before PrecipitationAchieved Concentration (µM)Observations
DMSO 5%500Clear solution, but check for cellular toxicity above 1%.
Ethanol 2%200Slight haze observed at 5%.
PEG 400 10%1000Good for higher concentrations, viscous.

Visualization of the Co-solvent Strategy

G cluster_0 Poor Aqueous Solubility cluster_1 Co-Solvent System A Compound in Aqueous Buffer B Precipitation A->B Hydrophobic core is not solvated C Compound in Aqueous Buffer + Co-solvent (e.g., DMSO) D Solubilization C->D Co-solvent reduces solvent polarity

Caption: Co-solvents enhance solubility by reducing solvent polarity.

Guide 3: Salt Formation for Improved Handling and Dissolution

For long-term storage or when creating a solid form with improved dissolution kinetics, converting the carboxylic acid to a salt is a standard pharmaceutical practice.[2]

Protocol for Sodium Salt Formation (Small Scale):

  • Dissolution: Dissolve a known quantity of this compound in a minimal amount of a suitable organic solvent like methanol or ethanol.

  • Stoichiometric Addition: Add exactly one molar equivalent of sodium hydroxide or sodium methoxide solution dropwise while stirring.

  • Precipitation/Isolation: The sodium salt may precipitate directly. If not, the salt can be isolated by removing the solvent under reduced pressure.

  • Washing and Drying: Wash the resulting solid with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material and dry it under a vacuum.

Expert Insight: The resulting salt form will typically be a more free-flowing powder with a higher dissolution rate in aqueous media compared to the free acid form. Note that the final pH of the solution will still be determined by the buffering capacity of your medium.

References

Technical Support Center: Optimizing Reactions for 4-Bromoisoquinoline-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and derivatization of 4-Bromoisoquinoline-6-carboxylic acid and its analogues. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile scaffold. Here, we address common challenges encountered during synthetic campaigns, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Section 1: Handling the Starting Material: Solubility and Stability

The unique bifunctional nature of the this compound scaffold—possessing both a basic nitrogen atom and an acidic carboxylic acid—presents specific handling challenges that can impact reaction success.

FAQ 1.1: My this compound has very poor solubility in common organic solvents. How can I get it into solution for my reaction?

This is a frequent and critical issue. The zwitterionic character of the molecule at neutral pH leads to strong intermolecular interactions and low solubility in many standard reaction solvents.

Root Cause Analysis: The molecule contains both a Brønsted-Lowry acid (the carboxylic acid) and a Brønsted-Lowry base (the isoquinoline nitrogen). This leads to high lattice energy and poor solvation in non-polar solvents. While it shows some solubility in polar aprotic solvents like DMSO, this is not always ideal for downstream reactions.

Troubleshooting Strategies:

  • Esterification (Recommended Approach): The most robust solution is to temporarily mask the carboxylic acid as an ester (e.g., methyl or ethyl ester). This removes the acidic proton, breaks the zwitterionic character, and dramatically improves solubility in a wider range of solvents like THF, Dioxane, and Toluene, which are commonly used for cross-coupling reactions.

    • Protocol: A standard Fischer esterification or using a reagent like (trimethylsilyl)diazomethane provides a clean and high-yielding route to the ester.

  • In-situ Salt Formation: For some reactions, particularly those in polar solvents like DMF or NMP, using a strong, non-nucleophilic base can deprotonate the carboxylic acid, forming a more soluble carboxylate salt. However, this can complicate the reaction by introducing an additional base.

  • Solvent Selection: If proceeding with the free acid is necessary, consider highly polar aprotic solvents. Be aware that these can influence catalyst activity and may require higher temperatures for work-up.

Table 1: Qualitative Solubility of this compound vs. its Ethyl Ester

SolventThis compound4-Bromoisoquinoline-6-ethyl ester
TolueneInsolubleSoluble
THFSparingly SolubleVery Soluble
1,4-DioxaneSparingly SolubleVery Soluble
DMFSoluble with heatingVery Soluble
DMSOSolubleVery Soluble
MethanolSparingly SolubleSoluble
FAQ 1.2: My reaction is turning black at elevated temperatures, and I'm losing my desired product. What is causing this decomposition?

High temperatures, especially above 100-120°C in the presence of certain catalysts or bases, can trigger decarboxylation.[1][2]

Root Cause Analysis: Aromatic carboxylic acids can lose CO2 upon heating.[1][3] While isoquinoline-6-carboxylic acid is more stable than acids with ortho- or para-activating groups, the conditions of a cross-coupling reaction (e.g., presence of a palladium catalyst and a base) can facilitate this undesired side reaction.

Troubleshooting Strategies:

  • Protect the Carboxylic Acid: As with the solubility issue, converting the acid to an ester is the most effective preventative measure. Esters are thermally stable under these conditions.

  • Lower the Reaction Temperature: Screen your reaction at lower temperatures (e.g., 70-90°C). This may require a more active catalyst system or a longer reaction time, but it can prevent decarboxylation.[4]

  • Choice of Base: Avoid excessively harsh bases or conditions that might promote decarboxylation.

Section 2: General Troubleshooting for Palladium Cross-Coupling Reactions

Whether you are performing a Suzuki, Buchwald-Hartwig, or Sonogashira coupling, a failed reaction often has common root causes. The following workflow provides a systematic approach to troubleshooting.

FAQ 2.1: My cross-coupling reaction is sluggish or has stalled completely. What should I investigate first?

When a reaction fails, resist the urge to change multiple variables at once. A logical, stepwise investigation is key.

G cluster_catalyst Catalyst System Check cluster_reagents Reagent Quality Check cluster_conditions Condition Optimization start Reaction Failure (Low Conversion) q1 Is the Catalyst System Active? start->q1 q2 Are Reagents High Quality? q1->q2 Yes c1 Use Fresh Palladium Pre-catalyst q1->c1 No q3 Are Reaction Conditions Optimal? q2->q3 Yes r1 Check Purity of Halo-isoquinoline q2->r1 No cond1 Screen Different Solvents q3->cond1 No end Successful Reaction q3->end Yes c2 Ensure Ligand is Not Oxidized c1->c2 c3 Degas Solvents Thoroughly (N2/Ar sparging) c2->c3 c3->q2 r2 Use Fresh/High-Purity Boronic Acid/Amine/Alkyne r1->r2 r3 Ensure Base is Anhydrous and Free-Flowing r2->r3 r3->q3 cond2 Increase Temperature Incrementally cond1->cond2 cond3 Screen Alternative Bases cond2->cond3 cond4 Increase Catalyst/Ligand Loading cond3->cond4 cond4->end

Caption: General troubleshooting workflow for failed cross-coupling reactions.

Section 3: Optimizing Suzuki-Miyaura Couplings

The Suzuki-Miyaura reaction is a powerful tool for creating C(sp²)-C(sp²) bonds, but its success with heteroaromatic halides like 4-bromoisoquinoline is highly dependent on the careful selection of reagents.[4][5]

FAQ 3.1: I am getting low yields and incomplete conversion in my Suzuki coupling. How do I select the right catalyst, ligand, and base?

The electronic properties of the 4-bromoisoquinoline (a somewhat electron-deficient system) and the steric hindrance around the 4-position must be considered.

Causality and Strategy:

  • Catalyst/Ligand: The key is to use a catalyst system that favors the rate of reductive elimination over competing side reactions. Bulky, electron-rich phosphine ligands are often required to stabilize the palladium(0) species and promote oxidative addition.[6][7] For heteroaryl chlorides and bromides, specific catalysts have been developed to overcome lower reactivity.[8][9]

  • Base: The base plays a crucial role in activating the boronic acid. The choice of base can influence reaction rate and side reactions. Inorganic bases are generally preferred.[10][11]

  • Solvent: A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic substrate and the inorganic base.

Table 2: Recommended Catalyst/Ligand Systems for Suzuki Coupling of 4-Bromoisoquinoline Esters

Catalyst PrecursorLigandTypical Loading (mol%)Characteristics & Best Use Case
Pd(OAc)₂ / Pd₂(dba)₃SPhos or XPhos1-3Highly active, general-purpose systems for a wide range of aryl/heteroaryl boronic acids.[7]
Pd(PPh₃)₄(None)3-5"Classical" catalyst, effective for simple, unhindered boronic acids. May require higher temperatures.[12]
PdCl₂(dppf)(None)2-5Good for substrates prone to side reactions; offers good stability.
Pd/C(None)5-10A heterogeneous option that can simplify palladium removal, though it may show lower activity.[13]
FAQ 3.2: My main side products are from homo-coupling of my boronic acid (biaryl formation) and protodeboronation. How can I suppress these pathways?

These side reactions are common competitors to the desired cross-coupling.

Root Cause Analysis:

  • Protodeboronation: This is the cleavage of the C-B bond by water or other protic sources, especially under basic conditions and at elevated temperatures.[14] It is often a problem with electron-rich or heteroaryl boronic acids.

  • Homo-coupling: This occurs via an oxidative coupling of two boronic acid molecules, often promoted by oxygen or palladium catalysts under certain conditions.

Troubleshooting Strategies:

  • Use a Milder Base: Switch from a strong base like K₃PO₄ or Cs₂CO₃ to a milder one like K₂CO₃.[10]

  • Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Oxygen can promote homo-coupling.

  • Use Boronic Esters: Pinacol boronic esters (BPin) are often more stable towards protodeboronation than the corresponding boronic acids.[14]

  • Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid/ester. A large excess can favor side reactions.

Step-by-Step Protocol: Suzuki Coupling of 4-Bromoisoquinoline-6-ethyl ester

  • To a dry reaction flask under an inert atmosphere, add the 4-bromoisoquinoline-6-ethyl ester (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor by TLC or LC-MS until the starting material is consumed.[8]

  • Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product.

Section 4: Optimizing Buchwald-Hartwig Aminations

Forming a C-N bond at the 4-position is a common objective in drug discovery. The Buchwald-Hartwig amination is the premier method for this transformation, but it requires careful optimization.[5][15][16]

FAQ 4.1: My amination reaction with a primary or secondary amine is failing. What are the most critical parameters to adjust?

Success in Buchwald-Hartwig amination hinges on the delicate balance within the catalytic cycle. Catalyst deactivation and incorrect base selection are common failure points.

Root Cause Analysis:

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, but it must be compatible with other functional groups. Sodium or lithium alkoxides (e.g., NaOt-Bu, KOt-Bu) are most common.[17] Weaker bases like carbonates are often ineffective.

  • Ligand Choice: The ligand must facilitate both the oxidative addition of the aryl bromide and the reductive elimination of the final product. Different generations of Buchwald ligands are optimized for different classes of amines.[16] Bidentate ligands can sometimes offer greater catalyst stability.[15]

  • Catalyst Deactivation: The active Pd(0) species can be sensitive. The formation of off-cycle, unreactive palladium complexes can stall the reaction. This is often visualized by the formation of palladium black.

G Pd0 L₂Pd⁰ (Active Catalyst) OxAdd L₂PdII(Ar)(Br) Oxidative Addition Product Pd0->OxAdd + Ar-Br AmineCoord L₂PdII(Ar)(HNR¹R²)+ Br⁻ OxAdd->AmineCoord + HNR¹R² Amido L₂PdII(Ar)(NR¹R²) Amido Complex AmineCoord->Amido + Base - Base-H⁺Br⁻ RedElim Ar-NR¹R² (Product) Amido->RedElim Deactivation Catalyst Deactivation Amido->Deactivation Side Reactions RedElim->Pd0 (Regeneration) PdBlack Pd Black (Inactive) Deactivation->PdBlack dummy->Deactivation Decomposition

Caption: Buchwald-Hartwig catalytic cycle and common deactivation pathway.

Troubleshooting Strategies:

  • Base Screening: KOt-Bu is often a good starting point. If ester hydrolysis is a concern, a weaker base like K₃PO₄ might be attempted with a highly active catalyst system, though success is not guaranteed.

  • Ligand Screening: For simple secondary amines, ligands like XPhos or RuPhos are excellent choices. For primary amines, specialized ligands like BrettPhos may offer superior results.[16]

  • Solvent Choice: Anhydrous, non-protic solvents like Toluene or 1,4-Dioxane are standard. Avoid polar aprotic solvents like DMF which can interfere with the catalyst.

  • Temperature Control: Start at a moderate temperature (e.g., 80-100 °C). Excessively high temperatures can accelerate catalyst decomposition.

Section 5: Optimizing Sonogashira Couplings

The Sonogashira reaction provides a direct route to valuable alkynylated isoquinolines.[18] The classic protocol uses both palladium and a copper(I) co-catalyst.

FAQ 5.1: My Sonogashira reaction is producing the Glaser coupling byproduct (a di-yne from my starting alkyne) instead of my desired product. What's wrong?

Glaser coupling is the primary competitive pathway in Sonogashira reactions and is often a sign of imbalanced catalytic activity.

Root Cause Analysis: The Glaser side reaction is an oxidative homo-coupling of terminal alkynes, catalyzed by the copper(I) salt in the presence of an amine base and, critically, oxygen. If the palladium-catalyzed cross-coupling cycle is slow, the copper-catalyzed Glaser coupling can dominate.

Troubleshooting Strategies:

  • Ensure Rigorous Anaerobic Conditions: This is the most critical factor. The presence of oxygen is required for Glaser coupling. Use a Schlenk line or glovebox, and thoroughly degas all reagents and solvents.

  • Use a More Active Palladium Catalyst: A faster cross-coupling cycle will outcompete the Glaser pathway. Using a ligand like PPh₃ or a pre-catalyst such as PdCl₂(PPh₃)₂ can accelerate the desired reaction.[19]

  • Adjust Catalyst Ratios: Minimize the amount of CuI co-catalyst (1-5 mol% is typical).

  • Consider Copper-Free Conditions: For sensitive substrates, copper-free Sonogashira protocols have been developed.[20][21] These reactions typically require a slightly different palladium catalyst system and a stronger amine base (e.g., pyrrolidine or piperidine) to facilitate the catalytic cycle without the copper acetylide intermediate.[21]

Section 6: Work-up and Purification Strategies

The final step, purification, can be unexpectedly challenging due to the product's physical properties.

FAQ 6.1: How do I remove residual palladium from my product?

Residual palladium is a major concern, especially for pharmaceutical applications.

Troubleshooting Strategies:

  • Filtration: If palladium black has formed, a simple filtration through a pad of Celite® can remove the bulk of the insoluble metal.

  • Aqueous Washes: A wash with an aqueous solution of thiourea or sodium sulfide can sometimes help precipitate residual palladium.

  • Scavengers: For trace amounts, stirring the crude product solution with a palladium scavenger (e.g., silica-bound thiol or QuadraSil®) followed by filtration is highly effective.

  • Charcoal Treatment: A treatment with activated charcoal can remove both palladium and colored organic impurities, but may also lead to loss of product.

FAQ 6.2: My final product (with the free carboxylic acid) is proving very difficult to purify. It streaks on silica gel and is hard to crystallize. What can I do?

The amphoteric nature of the final product makes standard purification difficult.

Purification Decision Tree:

G cluster_cryst Crystallization Options cluster_ab Acid-Base Protocol cluster_chrom Chromatography Options start Crude Product (Amphoteric Solid) q1 Is the product sufficiently pure (>90%)? start->q1 cryst Attempt Crystallization q1->cryst Yes acid_base Acid-Base Purification q1->acid_base No c1 Screen polar aprotic solvents (DMF, DMSO, NMP) cryst->c1 chrom Chromatography acid_base->chrom If impurities are also acidic/basic ab1 Dissolve in dilute aq. base (e.g., NaHCO₃) acid_base->ab1 ch1 Use reverse-phase (C18) HPLC chrom->ch1 ch2 Normal phase silica with modifier: Add 1-2% Acetic Acid to eluent chrom->ch2 ch3 Protect as ester, purify, then deprotect chrom->ch3 c2 Use solvent/anti-solvent method (e.g., DMF/Water) c1->c2 end Pure Product c2->end ab2 Filter to remove non-acidic impurities ab1->ab2 ab3 Extract with non-polar organic solvent ab2->ab3 ab4 Carefully re-acidify aqueous layer to precipitate product ab3->ab4 ab5 Filter and wash solid product ab4->ab5 ab5->end ch1->end ch2->end ch3->end

Caption: Decision tree for purifying amphoteric isoquinoline carboxylic acids.

Key Purification Strategies:

  • Acid-Base Extraction: This is often the most effective method for removing neutral organic impurities. Dissolve the crude material in a dilute aqueous base (like sodium bicarbonate), wash with an organic solvent (like ethyl acetate) to remove impurities, and then carefully re-acidify the aqueous layer to precipitate the pure product.[22]

  • Modified Chromatography: If chromatography is necessary, adding a small amount (1-2%) of acetic or formic acid to the mobile phase can suppress the basicity of the isoquinoline nitrogen, leading to better peak shape and reduced streaking on silica gel.

  • Purify as the Ester: The most straightforward approach is often to perform the purification on the ester intermediate, which behaves like a normal organic compound on silica gel. The final deprotection (hydrolysis) step often yields a product that is pure enough after a simple precipitation or crystallization.[23]

References

Technical Support Center: Purification of 4-Bromoisoquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 4-Bromoisoquinoline-6-carboxylic acid (C₁₀H₆BrNO₂). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in obtaining this crucial intermediate with high purity. The guidance herein is based on established chemical principles and field-proven laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: I have a crude solid from my synthesis. What is the most effective initial purification strategy?

A1: For a compound like this compound, which possesses both a basic isoquinoline nitrogen atom and an acidic carboxylic acid group, an acid-base extraction is an excellent first-line purification technique. This method efficiently separates the amphoteric product from non-ionizable starting materials and byproducts.

The core principle is to selectively move your target compound between aqueous and organic layers by altering the pH.

  • Step 1: Dissolution & Basic Wash: Dissolve the crude material in an appropriate organic solvent (e.g., ethyl acetate). Wash this organic solution with a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid group will be deprotonated to form the sodium carboxylate salt, which is soluble in the aqueous layer. Neutral impurities will remain in the organic layer.

  • Step 2: Isolation from Basic Aqueous Layer: Separate the aqueous layer. Cool it in an ice bath and then re-acidify it slowly with a dilute acid (e.g., 1N HCl) until the pH is approximately 4.[1] This will protonate the carboxylate, causing the purified this compound to precipitate out of the solution as a solid.

  • Step 3: Collection: Collect the precipitated solid by vacuum filtration, wash it with cold deionized water to remove residual salts, and dry it thoroughly.

This acid-base workup is highly effective for removing neutral organic impurities.[2] However, it will not remove acidic impurities with similar pKa values. For those, subsequent purification by recrystallization or chromatography is necessary.

Q2: My recrystallization attempt gave a low yield or an oily precipitate instead of crystals. How can I troubleshoot this?

A2: Recrystallization is a powerful technique for achieving high purity, but its success is critically dependent on the choice of solvent and the procedure.[3][4] An ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

Causality Behind Common Issues:

  • Low Yield: This often happens if you use too much solvent. The solution never reaches saturation upon cooling, and a significant amount of the product remains dissolved. Another cause is cooling the solution too quickly, which traps impurities and leads to smaller, less pure crystals.[3]

  • Oiling Out: The compound may be precipitating from the solution as a liquid (an oil) rather than a solid. This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent system.

Troubleshooting Workflow:

G start Start: Crude Product solvent_screen Perform Solvent Screen (small scale tests) start->solvent_screen good_solvent Good Solvent Found? solvent_screen->good_solvent good_solvent->solvent_screen No, try solvent mixture dissolve Dissolve Crude in Minimum Hot Solvent good_solvent->dissolve Yes hot_filter Hot Gravity Filtration (if insoluble impurities exist) dissolve->hot_filter cool_slow Allow to Cool Slowly (undisturbed) hot_filter->cool_slow crystals_form Crystals Form? cool_slow->crystals_form oil_out Product Oils Out cool_slow->oil_out collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes no_crystals No Crystals Form crystals_form->no_crystals No end Pure Product collect->end reheat Re-heat to Dissolve Oil oil_out->reheat add_cosolvent Add Co-solvent (miscible, product is less soluble in it) reheat->add_cosolvent add_cosolvent->cool_slow scratch Scratch Inner Flask Surface no_crystals->scratch scratch->cool_slow seed Add Seed Crystal scratch->seed seed->cool_slow concentrate Reduce Solvent Volume (boil off some solvent) seed->concentrate concentrate->cool_slow

Recommended Solvents: Given the structure, polar protic solvents or mixtures are good starting points.[5]

Solvent SystemRationale & Comments
Ethanol/Water Dissolve in hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
Methanol/THF A mixture of methanol and tetrahydrofuran (THF) has been used in the final hydrolysis step of a synthesis, suggesting good solubility.[1] Recrystallization could be attempted from this mixture or by using an anti-solvent.
N,N-Dimethylformamide (DMF) Effective for dissolving many quinoline derivatives, but its high boiling point can make removal difficult. Use a co-solvent system (e.g., DMF/water) for crystallization.[6]
Acetic Acid Aromatic carboxylic acids can sometimes be recrystallized from acetic acid.[2] Ensure all residual acetic acid is removed during drying.
Q3: My compound streaks badly on silica gel TLC plates. How can I achieve good separation with column chromatography?

A3: This is a classic problem when working with carboxylic acids on standard silica gel. The acidic protons of your compound interact strongly with the slightly acidic silica surface (Si-OH groups), leading to strong adsorption and "streaking" or "tailing" rather than forming a tight band.

The Solution: Modify the Mobile Phase

To prevent this interaction and achieve sharp bands, you must add a small amount of a volatile acid to your eluent.[7] This serves to keep your carboxylic acid fully protonated, reducing its interaction with the silica stationary phase.

Experimental Protocol: Optimized Flash Column Chromatography

  • Select a Base Eluent System: Start by finding a solvent system that moves your compound to an Rf of ~0.2-0.3 on TLC. Common systems for related compounds include Chloroform/Methanol or Dichloromethane/Ethyl Acetate.[1][8]

  • Acidify the Eluent: Add 0.5-1% acetic acid or formic acid to the chosen eluent system. For example, if your base system is 95:5 Dichloromethane:Methanol, your final eluent would be 94.5:5:0.5 Dichloromethane:Methanol:Acetic Acid.

  • Run a Modified TLC: Confirm on a TLC plate that the streaking is eliminated and you get a well-defined spot with the acidified eluent.

  • Prepare and Run the Column:

    • Dry-load the crude product onto a small amount of silica gel for best results.

    • Pack the column using the acidified eluent.

    • Run the column as usual, collecting fractions and monitoring by TLC.

  • Post-Column Workup: After identifying and combining the pure fractions, the volatile acid (acetic or formic) can be removed by evaporation under reduced pressure, often by co-evaporating with a solvent like toluene.

ParameterStandard Eluent (e.g., DCM/MeOH)Acidified Eluent (e.g., DCM/MeOH + 1% AcOH)
TLC Spot Shape Elongated streak from baselineCompact, round spot
Column Resolution Poor, broad peaks, co-elutionExcellent, sharp peaks, better separation
Mechanism Strong acid-base interaction with silicaAnalyte remains protonated, reducing silica interaction
Q4: After purification, my product is still a pale yellow or brown powder. Is this acceptable, and can it be removed?

A4: While pure this compound is expected to be a white or off-white solid, quinoline and isoquinoline derivatives are known to develop color upon exposure to air and light.[6] This is often due to the formation of trace oxidized impurities. While a slight off-white or pale yellow color might be acceptable for some applications, a distinct brown color suggests significant impurities that should be removed.

Decolorization Protocol: Activated Charcoal Treatment

  • Choose a Recrystallization Solvent: Select a suitable solvent in which your compound is soluble when hot (see Q2).

  • Dissolve the Compound: In a flask, dissolve the colored compound in the minimum amount of hot solvent.

  • Add Activated Charcoal: Remove the flask from the heat source to prevent bumping. Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Add charcoal carefully to a slightly cooled solution to avoid violent foaming.

  • Reheat and Swirl: Gently swirl the mixture and heat it again for a few minutes. The charcoal will adsorb the colored impurities.

  • Perform Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal. This step must be done rapidly to prevent your product from crystallizing prematurely in the funnel.[9]

  • Crystallize and Collect: Allow the clear, colorless filtrate to cool slowly to crystallize the purified product. Collect the crystals by vacuum filtration.

Prevention: To prevent discoloration of the final product, store it in a tightly sealed amber vial under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[6]

Purification Workflow Overview

G cluster_0 Initial Purification cluster_1 Primary Purification cluster_2 Final Polish & Assessment crude Crude Synthetic Product acid_base Acid-Base Extraction crude->acid_base recrystallization Recrystallization acid_base->recrystallization chromatography Flash Chromatography (with acidified eluent) acid_base->chromatography Alternative charcoal Charcoal Treatment (if colored) recrystallization->charcoal If colored purity_check Purity Assessment (TLC, MP, NMR, HPLC) recrystallization->purity_check If pure & colorless chromatography->purity_check charcoal->purity_check purity_check->recrystallization Purity <98% pure_product Pure Product (Store under N₂) purity_check->pure_product Purity ≥98%

References

Technical Support Center: Synthesis of 4-Bromoisoquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromoisoquinoline-6-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the potential challenges and side reactions encountered during its synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Introduction to the Synthesis

The synthesis of this compound typically proceeds in two major stages: the construction of the isoquinoline-6-carboxylic acid core, followed by regioselective bromination at the C-4 position. Each stage presents unique challenges and potential for side reactions that can impact yield and purity. This guide is structured to address issues in both phases of the synthesis.

Part 1: Troubleshooting the Isoquinoline Core Synthesis

The formation of the substituted isoquinoline ring is the foundation of this synthesis. Several classical methods can be adapted for this purpose, including the Bischler-Napieralski and Pomeranz-Fritsch reactions. The choice of starting materials will dictate the most suitable method and the potential side reactions.

FAQ 1: My Bischler-Napieralski cyclization is failing or giving a complex mixture. What are the likely causes and solutions?

The Bischler-Napieralski reaction is a powerful tool for constructing 3,4-dihydroisoquinolines from β-arylethylamides, which are then oxidized to the desired isoquinoline.[1][2][3][4] However, the strongly acidic and dehydrating conditions can lead to several side reactions.

Potential Problem: Formation of a Styrene Derivative

A common side reaction is the formation of a styrene derivative via a retro-Ritter reaction.[1][2][5] This is particularly prevalent if the intermediate nitrilium ion is stabilized, favoring elimination over cyclization.

Troubleshooting Protocol:

  • Solvent Choice: If you are observing styrene formation, consider using the corresponding nitrile as a solvent. This can shift the equilibrium away from the retro-Ritter pathway.[2]

  • Milder Reagents: Instead of harsh dehydrating agents like POCl₃ and P₂O₅, explore milder conditions. The use of oxalyl chloride can generate an N-acyliminium intermediate, which avoids the formation of the nitrilium ion and subsequent elimination.[2]

  • Temperature Control: High temperatures can favor elimination. Carefully control the reaction temperature and consider running the reaction at the lowest effective temperature.

Data Summary: Reagent Choice and Impact on Cyclization

Dehydrating AgentTypical ConditionsPotential Side ReactionsMitigation Strategy
POCl₃, P₂O₅Reflux in toluene or xyleneRetro-Ritter (styrene formation)Use nitrile as solvent, lower temperature
Triflic Anhydride (Tf₂O)Room temperature with a baseCan be too reactive for some substratesUse a non-nucleophilic base (e.g., 2-chloropyridine)
Oxalyl ChlorideMilder conditionsLess prone to retro-RitterPreferred for sensitive substrates

Workflow Diagram: Bischler-Napieralski Reaction and Side Pathway

Bischler_Napieralski cluster_main Desired Pathway cluster_side Side Reaction A β-Arylethylamide B Nitrilium Ion Intermediate A->B Dehydrating Agent C 3,4-Dihydroisoquinoline B->C Intramolecular Electrophilic Substitution E Styrene Derivative B->E Retro-Ritter Reaction D Isoquinoline (after oxidation) C->D Oxidation

Caption: Desired vs. side reaction in Bischler-Napieralski synthesis.

FAQ 2: The Pomeranz-Fritsch cyclization of my benzalaminoacetal is not proceeding as expected. How can I improve this step?

The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline.[6][7][8][9] The success of this reaction is highly dependent on the nature of the substituents on the aromatic ring and the choice of acid catalyst.

Potential Problem: Incomplete Cyclization or Low Yield

Electron-withdrawing groups on the benzaldehyde starting material can deactivate the aromatic ring, making the intramolecular electrophilic substitution step difficult.

Troubleshooting Protocol:

  • Stronger Acid Systems: For deactivated aromatic rings, a stronger acid catalyst may be necessary. While concentrated sulfuric acid is traditional, other systems like trifluoroacetic anhydride or lanthanide triflates have been used successfully.[6]

  • Alternative Chemistries: If the Pomeranz-Fritsch reaction consistently fails, consider alternative synthetic routes such as those involving palladium-catalyzed cyclizations, which can be more tolerant of a wider range of functional groups.[10][11]

  • Gas-Phase Synthesis: For analytical-scale investigations into reaction mechanisms, gas-phase studies have shown that proton mobility can open up alternative, lower-energy reaction pathways that are not accessible in solution.[12] While not a preparative method, this highlights the complex interplay of intermediates.

Workflow Diagram: Pomeranz-Fritsch Cyclization

Pomeranz_Fritsch A Benzaldehyde Derivative + 2,2-Dialkoxyethylamine B Benzalaminoacetal (Schiff Base) A->B Condensation C Intermediate Carbocation B->C Acid-catalyzed Elimination of Alcohol D Isoquinoline C->D Intramolecular Electrophilic Substitution & Aromatization

Caption: Key steps in the Pomeranz-Fritsch synthesis of isoquinolines.

Part 2: Troubleshooting the Bromination of the Isoquinoline Core

Once the isoquinoline-6-carboxylic acid is synthesized, the next critical step is the regioselective bromination at the C-4 position. The electronic nature of the isoquinoline ring system makes it susceptible to electrophilic attack, but controlling the position of bromination is key.

FAQ 3: My bromination reaction is producing a mixture of isomers (e.g., 5-bromo and 8-bromo) instead of the desired 4-bromoisoquinoline. How can I improve the regioselectivity?

The bromination of isoquinoline is highly sensitive to reaction conditions. Electrophilic substitution typically occurs on the benzene ring, with the 5 and 8 positions being the most activated.[13][14] Direct bromination to achieve substitution at the 4-position is challenging and often requires specific strategies.

Potential Problem: Incorrect Regioselectivity

Standard brominating agents (e.g., Br₂ in an inert solvent) will likely lead to a mixture of brominated products, primarily at the 5- and 8-positions, and potentially di- or tri-brominated species.[13]

Troubleshooting Protocol:

  • High-Temperature Bromination: One established method for obtaining 4-bromoisoquinoline is the high-temperature reaction of isoquinoline hydrochloride with bromine in a high-boiling solvent like nitrobenzene.[15] The protonated nitrogen deactivates the pyridine ring, and the high temperature appears to favor substitution at the 4-position.

  • Palladium-Catalyzed Cyclization of an Azide Precursor: A more modern and selective method involves the palladium-catalyzed cyclization of a 2-alkynyl benzyl azide in the presence of a bromine source like CuBr₂.[16] This approach builds the brominated isoquinoline ring in a single, highly regioselective step.

  • Gaseous Phase Bromination: While primarily of academic interest, gas-phase bromination at very high temperatures (450°C) has been shown to yield 1-bromoisoquinoline, highlighting the dramatic effect of reaction conditions on selectivity.[17]

Data Summary: Bromination Conditions and Outcomes

Brominating Agent/MethodConditionsMajor Product(s)Reference
NBS or DBI in strong acidConc. H₂SO₄ or CF₃SO₃H5-Bromoisoquinoline[13]
Br₂ on AlCl₃ complex-5-Bromo-, 5,8-Dibromo-[13]
Br₂ on Isoquinoline HCl180°C in nitrobenzene4-Bromoisoquinoline[15]
PdBr₂/CuBr₂/LiBrMeCN, 80°C (from 2-alkynyl benzyl azide)4-Bromoisoquinoline[16]

Workflow Diagram: Strategies for Regioselective Bromination

Bromination_Strategies A Isoquinoline-6-carboxylic acid B Standard Bromination (e.g., Br₂/FeBr₃) A->B C High-Temp Bromination of HCl Salt A->C E Mixture of 5- and 8-Bromo Isomers B->E F This compound (Desired Product) C->F D Pd-Catalyzed Cyclization of Azide D->F From 2-alkynyl benzyl azide precursor

Caption: Comparison of bromination strategies for isoquinoline.

Part 3: Purification and Characterization

FAQ 4: I am having difficulty purifying my final product from unreacted starting material and side products. What are some effective purification strategies?

The carboxylic acid functionality of the target molecule provides a useful handle for purification.

Troubleshooting Protocol:

  • Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid and the basicity of the isoquinoline nitrogen.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Wash with a mild aqueous base (e.g., sodium bicarbonate solution) to deprotonate the carboxylic acid, moving the desired product into the aqueous layer.

    • Neutralize the aqueous layer with a mild acid (e.g., 1N HCl) to precipitate the product, which can then be collected by filtration.

  • Chromatography: If isomeric impurities are present, column chromatography may be necessary. A silica gel column using a gradient of methanol in dichloromethane is a good starting point.

  • Recrystallization: For final polishing, recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) can be effective.

References

stability testing of 4-Bromoisoquinoline-6-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Testing of 4-Bromoisoquinoline-6-carboxylic acid

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on conducting stability studies for this active pharmaceutical ingredient (API). Here, we address common challenges and questions in a direct Q&A format, grounding our advice in established scientific principles and regulatory expectations.

I. Understanding the Molecule: FAQs on Intrinsic Stability

Q1: What are the primary structural features of this compound that could influence its stability?

A1: The stability of this compound is influenced by several key features of its molecular structure:

  • Isoquinoline Ring System: The aromatic isoquinoline core is generally stable. However, the nitrogen atom can be susceptible to oxidation.

  • Bromo Substituent: The carbon-bromine bond can be labile under certain conditions, particularly photolytic stress, potentially leading to de-bromination.

  • Carboxylic Acid Group: Carboxylic acids can undergo decarboxylation, especially at elevated temperatures.[1][2][3] The acidity of this group also makes the molecule's solubility and stability pH-dependent.

Q2: What are the most likely degradation pathways for this molecule under typical stress conditions?

A2: Based on its structure, the most probable degradation pathways include:

  • Hydrolysis: While the core ring is stable, esterification could occur if the API is formulated with alcohols, followed by hydrolysis of the resulting ester.

  • Oxidation: The nitrogen atom in the isoquinoline ring is a potential site for oxidation, which can be initiated by atmospheric oxygen, peroxides present as excipient impurities, or metal ions.[4][5][6]

  • Photodegradation: The molecule's aromatic system can absorb UV-Vis light, potentially leading to photolytic cleavage of the C-Br bond or other complex photoreactions.

  • Thermal Degradation: At elevated temperatures, the primary concern is decarboxylation of the carboxylic acid group.[1][2][3]

II. Troubleshooting Forced Degradation Studies

Forced degradation, or stress testing, is a critical step to understand the intrinsic stability of a drug substance.[7][8][9][10][11] It helps in identifying potential degradation products and developing stability-indicating analytical methods.[9][10]

Q3: I'm not seeing any degradation in my hydrolytic studies. Should I be concerned?

A3: Not necessarily. It's possible that this compound is highly stable to hydrolysis. However, it's crucial to ensure your stress conditions were sufficiently rigorous.

  • Causality: The goal of forced degradation is to achieve 5-20% degradation. If no degradation is observed, your analytical method may not be stability-indicating.

  • Troubleshooting Steps:

    • Increase Stress Severity: If you initially used mild conditions (e.g., 0.1N HCl/NaOH at room temperature), consider increasing the acid/base concentration (e.g., up to 1N), elevating the temperature (e.g., 60-80°C), or extending the exposure time.[9]

    • Solubility Check: Ensure the compound is fully dissolved in the stress medium. Poor solubility can mask instability. Consider using a co-solvent if necessary, but be mindful that the co-solvent itself could react or influence the degradation pathway.

    • Analytical Method Verification: Confirm that your analytical method (e.g., HPLC-UV) can separate the parent peak from potential degradants that might not have a chromophore.

Q4: My oxidative stress study with hydrogen peroxide is showing multiple, small, and unidentifiable peaks. How can I get cleaner results?

A4: Oxidative degradation pathways are often complex, leading to numerous products.[4] A shotgun approach can create an uninterpretable chromatogram.

  • Causality: High concentrations of strong oxidizing agents can cause secondary and tertiary degradation, which may not be relevant to real-world storage conditions.

  • Troubleshooting Steps:

    • Titrate the Oxidant: Start with a lower concentration of hydrogen peroxide (e.g., 3%) and gradually increase it. The goal is to achieve a target degradation level, not complete annihilation of the parent compound.

    • Alternative Oxidants: Consider other, milder oxidizing agents like AIBN (a radical initiator) or atmospheric oxygen in the presence of a metal catalyst (e.g., CuCl2) to simulate different oxidative mechanisms.[4]

    • Control the Temperature: Perform the experiment at a controlled, moderately elevated temperature (e.g., 40°C). High temperatures can accelerate multiple side reactions.

    • Time Sampling: Take samples at multiple time points to track the formation and disappearance of intermediates and final degradation products. This can help in elucidating the degradation pathway.

Q5: My photostability study results are inconsistent. What could be the cause?

A5: Inconsistent photostability results often stem from a lack of control over the experimental setup.

  • Causality: The extent of photodegradation depends on the intensity and spectral distribution of the light source, as well as the physical state of the sample.[12]

  • Troubleshooting Steps:

    • Standardize Light Exposure: Ensure you are following ICH Q1B guidelines, which specify a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[13][14][15][16]

    • Sample Presentation: The physical form of the sample (solid vs. solution) and the container material can significantly impact results. For solid-state studies, use a thin, uniform layer of the powder.[12] For solutions, use a photochemically transparent container (e.g., quartz).

    • Dark Control: Always include a dark control (sample protected from light but exposed to the same temperature and humidity) to differentiate between photolytic and thermal degradation.[14]

    • Wavelength Specificity: If you suspect a specific wavelength is causing degradation, consider using filters to isolate different regions of the spectrum.

III. Experimental Protocols & Data Presentation

Protocol 1: Forced Hydrolysis Study

  • Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Acid Hydrolysis: Add an aliquot of the stock solution to 0.1N HCl to achieve a final concentration of ~1 mg/mL.

  • Base Hydrolysis: Add an aliquot of the stock solution to 0.1N NaOH to achieve a final concentration of ~1 mg/mL.

  • Neutral Hydrolysis: Add an aliquot of the stock solution to purified water to achieve a final concentration of ~1 mg/mL.

  • Incubation: Store the solutions at 60°C.

  • Sampling: Withdraw aliquots at 0, 2, 6, 12, and 24 hours. Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Photostability Study (ICH Q1B Option 1)

  • Sample Preparation:

    • Solid State: Spread a thin layer of the API in a shallow, open dish.

    • Solution State: Prepare a ~1 mg/mL solution in a suitable solvent and place it in a quartz cuvette.

  • Dark Control: Prepare identical samples and wrap them completely in aluminum foil.

  • Exposure: Place the samples and dark controls in a calibrated photostability chamber.

  • Conditions: Expose the samples to a light source that produces both visible and UV output, as specified in ICH Q1B.[13][14][15][16]

  • Monitoring: Monitor the light exposure using a calibrated radiometer or lux meter.

  • Analysis: Once the specified exposure level is reached, analyze the samples and dark controls by HPLC.

Table 1: Summary of Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDurationTarget Degradation
Acid Hydrolysis0.1N - 1N HCl60-80°C24-48 hours5-20%
Base Hydrolysis0.1N - 1N NaOH60-80°C24-48 hours5-20%
Oxidative3-30% H₂O₂Room Temp - 40°C24 hours5-20%
Thermal (Solid)Dry Heat80°C (or 20°C below melting point)48 hours5-20%
Photolytic (Solid)ICH Q1B Option 1 or 2Controlled Room TempPer ICH Q1BDetectable
IV. Visualizing Workflows and Pathways

Diagram 1: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (HCl) Analysis Stability-Indicating HPLC Method Acid->Analysis Base Base Hydrolysis (NaOH) Base->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Thermal Thermal (Dry Heat) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis API 4-Bromoisoquinoline- 6-carboxylic acid API->Acid API->Base API->Oxidation API->Thermal API->Photo Results Identify Degradants Elucidate Pathways Method Validation Analysis->Results

Caption: Workflow for conducting forced degradation studies.

Diagram 2: Potential Degradation Pathways

Degradation_Pathways Parent 4-Bromoisoquinoline- 6-carboxylic acid Decarboxylated 4-Bromoisoquinoline Parent->Decarboxylated Thermal Stress Debrominated Isoquinoline-6- carboxylic acid Parent->Debrominated Photolytic Stress N_Oxide 4-Bromoisoquinoline- 6-carboxylic acid N-oxide Parent->N_Oxide Oxidative Stress Hydroxylated Hydroxy-substituted degradant Debrominated->Hydroxylated Photolytic/Oxidative Stress

Caption: Potential degradation products of this compound.

References

Technical Support Center: Refining the SAR for Isoquinoline-Based USP7 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers engaged in the development of isoquinoline-based inhibitors for Ubiquitin-Specific Protease 7 (USP7). As a critical deubiquitinating enzyme (DUB), USP7 plays a pivotal role in regulating the stability of key proteins involved in oncology and immunology, most notably by modulating the p53-MDM2 axis.[1][2][3] Inhibition of USP7 promotes the degradation of the E3 ligase MDM2, which in turn stabilizes the p53 tumor suppressor, making USP7 a highly attractive target for cancer therapy.[1][4][5]

This guide is designed for medicinal chemists, biochemists, and cell biologists who are actively refining the Structure-Activity Relationships (SAR) of isoquinoline scaffolds. We will address common experimental hurdles and frequently asked questions in a direct Q&A format, providing not just protocols but the underlying scientific rationale to empower your decision-making.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the iterative cycle of designing, synthesizing, and testing isoquinoline-based USP7 inhibitors.

Q1: My isoquinoline compound is highly potent in the biochemical (enzymatic) assay, but shows weak or no activity in cell-based assays. What's going on?

This is one of the most common and frustrating challenges in early-stage drug discovery. A significant drop-off in potency from a purified enzyme system to a complex cellular environment points to several potential factors. The key is to systematically investigate each possibility.

Possible Causes & Recommended Actions:

  • Poor Cell Permeability: The isoquinoline scaffold may possess physicochemical properties (e.g., high polarity, high molecular weight, low lipophilicity) that prevent it from efficiently crossing the cell membrane.

    • Troubleshooting Step: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA). This in vitro assay provides a quick assessment of a compound's passive diffusion capabilities. Compare results across your analog series to establish a correlation between permeability and cellular activity.

    • Expert Insight: Look at your molecule's topological polar surface area (tPSA) and calculated logP (cLogP). Generally, for good cell permeability, a tPSA < 140 Ų and a cLogP between 1 and 5 are desirable. Modifications to the isoquinoline core or its substituents that reduce polarity can often enhance permeability.

  • Active Efflux by Transporters: Your compound may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively remove it from the cell, preventing it from reaching the target concentration.

    • Troubleshooting Step: Re-run your cellular viability or target engagement assay in the presence of a known efflux pump inhibitor (e.g., verapamil or elacridar). A significant increase in your compound's potency in the presence of an efflux inhibitor strongly suggests it is a substrate.

  • Compound Instability or Metabolism: The compound may be unstable in cell culture media or rapidly metabolized by cellular enzymes into an inactive form.

    • Troubleshooting Step: Incubate your compound in cell culture media (with and without cells) for the duration of your assay. Use LC-MS (Liquid Chromatography-Mass Spectrometry) to quantify the amount of intact compound remaining over time. Significant degradation points to a stability issue.

  • Poor Solubility in Assay Media: The compound may be precipitating out of the aqueous cell culture medium, drastically lowering its effective concentration.[6]

    • Troubleshooting Step: Prepare your compound at the highest tested concentration in the final assay medium. After a 1-2 hour incubation at 37°C, visually inspect for precipitation and use a nephelometer for a quantitative assessment of solubility.[6] If solubility is an issue, consider using a different formulation or modifying the chemical structure to improve it.

Troubleshooting Workflow: Discrepancy Between Biochemical and Cellular Potency

G cluster_0 Problem Identification cluster_1 Systematic Investigation cluster_2 Resolution start High Potency in Biochemical Assay (e.g., IC50 < 100 nM) end_node Low Potency in Cellular Assay (e.g., EC50 > 10 µM) q1 Is the compound cell permeable? start->q1 START TROUBLESHOOTING a1 Perform PAMPA assay. Analyze tPSA/cLogP. q1->a1 Test re_design1 Outcome: Poor Permeability Action: Modify scaffold to decrease polarity. q1->re_design1 No q2 Is the compound a substrate for efflux pumps? a2 Co-treat with efflux pump inhibitor (e.g., Verapamil). q2->a2 Test re_design2 Outcome: Efflux Substrate Action: Modify structure to avoid pump recognition. q2->re_design2 Yes q3 Is the compound stable and soluble? a3 Conduct LC-MS stability & kinetic solubility assays. q3->a3 Test re_design3 Outcome: Unstable/Insoluble Action: Modify labile groups or improve solubility. q3->re_design3 No a1->q2 If Permeable a2->q3 If Not Effluxed success Cellular Potency Restored a3->success If Stable & Soluble

Caption: A decision-tree workflow for diagnosing poor cellular activity.

Q2: I'm seeing high variability in my USP7 enzymatic assay. How can I improve its consistency?

High variability can mask true SAR trends. The cause is often related to the enzyme's stability or the assay conditions. USP7 is a cysteine protease, and its catalytic activity is highly sensitive to its redox environment.[7]

Possible Causes & Recommended Actions:

  • Enzyme Instability: Recombinant USP7 can lose activity if not handled properly. Variations in the reducing environment can dramatically affect enzyme stability and inhibitor activity.[7]

    • Troubleshooting Step: Ensure your assay buffer always contains a fresh reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) at an optimal concentration (typically 1-5 mM). DTT is effective, but TCEP is more stable and less reactive with certain compound classes. Aliquot your enzyme into single-use vials upon receipt to avoid repeated freeze-thaw cycles.[6]

  • Compound Interference: Some compounds can interfere with the assay readout, especially in fluorescence-based assays. They might be fluorescent themselves or act as quenchers.

    • Troubleshooting Step: Run a control plate where you add your compound to the assay components without the enzyme. Any signal generated in this well is due to compound interference and should be subtracted from your experimental wells.

  • DMSO Concentration: High concentrations of Dimethyl sulfoxide (DMSO), the solvent typically used for compounds, can inhibit enzyme activity.

    • Troubleshooting Step: Ensure the final concentration of DMSO in your assay is consistent across all wells and is kept low, typically ≤1%.[8] If your compound's solubility requires a higher DMSO concentration, make sure to run a DMSO standard curve to account for its effect on the enzyme.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the strategy and methodology of developing USP7 inhibitors.

Q1: What are the standard biochemical assays for determining USP7 inhibitory activity?

The most common method is a fluorogenic assay that measures the cleavage of a ubiquitin-substrate conjugated to a fluorescent reporter.[8][9]

  • Principle: A substrate like Ubiquitin-AMC (7-amido-4-methylcoumarin) is used.[8] In its intact form, the AMC fluorescence is quenched. Active USP7 cleaves the ubiquitin, releasing free AMC, which produces a strong fluorescent signal that can be measured on a plate reader.[8]

  • Availability: Several commercial kits are available that provide recombinant USP7, the Ub-AMC substrate, and optimized assay buffers.[8][9] This is the recommended starting point for most labs.

  • Key Advantage: This assay is sensitive, robust, and amenable to high-throughput screening (HTS), making it ideal for initial SAR studies.[7][8]

Protocol: Standard USP7 Biochemical Inhibition Assay
  • Preparation: Prepare a stock solution of your isoquinoline inhibitor in 100% DMSO (e.g., 10 mM). Create a serial dilution series of the inhibitor in assay buffer.

  • Enzyme Incubation: In a 96-well plate, add 5 µL of each inhibitor dilution. To this, add 40 µL of assay buffer containing recombinant human USP7. Allow the inhibitor and enzyme to pre-incubate for 15-30 minutes at room temperature to allow for binding.

  • Initiate Reaction: Add 5 µL of the Ub-AMC substrate to each well to start the enzymatic reaction.

  • Readout: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths for AMC (typically ~360 nm excitation / ~460 nm emission). Read the kinetic fluorescence signal every 1-2 minutes for 30-60 minutes.

  • Data Analysis: Determine the initial reaction velocity (V) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence vs. time curve. Plot the percent inhibition [(V_no_inhibitor - V_inhibitor) / V_no_inhibitor] * 100 against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Q2: How do I confirm my inhibitor is actually binding to USP7 inside the cell?

Confirming cellular target engagement is a critical step to validate that the observed cellular phenotype (e.g., apoptosis, cell cycle arrest) is a direct result of USP7 inhibition.[6][10]

Recommended Method: Cellular Thermal Shift Assay (CETSA®)

  • Principle: CETSA is based on the concept that a protein becomes more thermally stable when its ligand is bound.[11] By heating intact cells treated with your inhibitor and then measuring the amount of soluble USP7 remaining, you can directly assess binding.

  • Workflow:

    • Treat cells with your inhibitor or a vehicle control (DMSO).

    • Heat aliquots of the cell suspension across a range of temperatures.

    • Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) fraction via centrifugation.

    • Quantify the amount of soluble USP7 in the supernatant using Western blotting or an AlphaLISA/HTRF assay.

  • Interpretation: In the presence of a binding inhibitor, the USP7 protein will be more resistant to heat-induced denaturation. This results in a "shift" of the melting curve to higher temperatures compared to the vehicle-treated control. This provides direct evidence of target engagement in a physiological context.[11]

Visualization: The Central Role of USP7 in the p53-MDM2 Pathway

USP7_Pathway USP7 USP7 MDM2 MDM2 (E3 Ligase) USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates (Targets for Degradation) Proteasome Proteasome (Degradation) MDM2->Proteasome Degradation p53->Proteasome Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Induces Inhibitor Isoquinoline Inhibitor Inhibitor->USP7 Inhibits

Caption: Inhibition of USP7 leads to MDM2 degradation, stabilizing p53.

Q3: What are the key structural motifs on the isoquinoline scaffold to focus on for SAR optimization?

While the specific SAR will depend on your unique isoquinoline core, general principles have emerged from public domain research.[12][13][14] Optimization typically involves exploring substitutions at various positions to improve potency, selectivity, and drug-like properties.

Illustrative SAR Table (Hypothetical Data Based on Published Trends)

Compound IDR1 Group (Position 1)R2 Group (Position 4)R3 Group (Position 7)USP7 IC50 (nM)Cell Viability EC50 (µM)
Lead-1 HPhenylH250> 20
Anlg-1A MethylPhenylH15015.2
Anlg-1B CyclopropylPhenylH45 4.8
Anlg-2A Cyclopropyl4-FluorophenylH25 1.5
Anlg-2B Cyclopropyl3-ChlorophenylH605.1
Anlg-3A Cyclopropyl4-FluorophenylMethoxy352.2

This table is for illustrative purposes to demonstrate SAR trends.

Key Insights from SAR Exploration:

  • Position 1: Small, rigid alkyl groups like cyclopropyl often improve potency by providing favorable hydrophobic interactions in the binding pocket.

  • Position 4: Substitution on the phenyl ring is critical. Electron-withdrawing groups (e.g., -F, -Cl) can enhance binding affinity, potentially through specific interactions with pocket residues. The position of the substituent (ortho, meta, para) is crucial and must be empirically determined.

  • Position 7: Modifications at this position can be used to modulate physicochemical properties like solubility and metabolic stability without significantly impacting core binding interactions.

References

Validation & Comparative

comparing the efficacy of 4-Bromoisoquinoline-6-carboxylic acid with other USP7 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of USP7 Inhibitors for Cancer Therapy

For Distribution: Researchers, scientists, and drug development professionals.

Abstract

Ubiquitin-Specific Protease 7 (USP7) has emerged as a high-value target in oncology due to its critical role in regulating the stability of major tumor suppressor and oncogenic proteins. Inhibition of USP7 offers a promising therapeutic strategy to reactivate the p53 tumor suppressor pathway and destabilize oncogenic drivers. This guide provides a comparative analysis of the efficacy of prominent USP7 inhibitors, contextualizing their mechanisms of action with supporting experimental data. While the specific compound 4-Bromoisoquinoline-6-carboxylic acid is not a well-documented USP7 inhibitor in current scientific literature, this review will focus on well-characterized inhibitors to provide a robust framework for comparison and evaluation. We will delve into the underlying biology of USP7, compare different classes of inhibitors, and provide detailed experimental protocols for their validation.

The Central Role of USP7 in the Oncogenic Landscape

Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that removes ubiquitin tags from substrate proteins, thereby rescuing them from proteasomal degradation. Its function is pivotal in numerous cellular processes, including DNA damage repair, cell cycle control, and immune response.[1]

The significance of USP7 in cancer is most prominently linked to its regulation of the MDM2-p53 axis.[2]

  • p53: A critical tumor suppressor that initiates cell cycle arrest or apoptosis in response to cellular stress.

  • MDM2: An E3 ubiquitin ligase that targets p53 for ubiquitination and subsequent degradation.

  • USP7: Deubiquitinates and stabilizes MDM2. By stabilizing MDM2, USP7 indirectly promotes the degradation of p53, allowing cancer cells to evade apoptosis and proliferate.[2]

Therefore, inhibiting USP7 is an attractive therapeutic strategy. By blocking USP7, MDM2 becomes unstable and is degraded, which in turn leads to the stabilization and accumulation of p53, restoring its tumor-suppressive functions.[2] Given its overexpression in various cancers and correlation with poor prognosis, USP7 is a compelling target for pharmacological intervention.[3]

USP7_Pathway cluster_0 Normal Cellular State (USP7 Active) cluster_1 USP7 Inhibition USP7 USP7 MDM2 MDM2 USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 MDM2->p53 Ubiquitinates (Targets for Degradation) Proteasome Proteasome p53->Proteasome Degradation Tumor Suppression Tumor Suppression USP7_Inhibitor USP7 Inhibitor USP7_i USP7 USP7_Inhibitor->USP7_i Inhibits MDM2_i MDM2 Proteasome_i Proteasome MDM2_i->Proteasome_i Self-Ubiquitinates & Degrades p53_i p53 (Accumulates) Apoptosis Apoptosis & Cell Cycle Arrest p53_i->Apoptosis Activates

Caption: The USP7-MDM2-p53 Signaling Axis and the Effect of Inhibition.

The Status of this compound

A thorough review of published scientific literature and chemical databases reveals that This compound (CAS No. 1637280-23-9) is a known chemical entity, available commercially as a building block for organic synthesis.[4] The isoquinoline scaffold itself is present in a variety of biologically active compounds, and derivatives have been explored as inhibitors for targets like histone deacetylases (HDACs).[1][5] However, there is no specific, publicly available experimental data demonstrating its activity as a direct inhibitor of USP7.

Therefore, this guide will proceed by comparing well-characterized USP7 inhibitors to provide a meaningful and data-supported evaluation of efficacy in the field.

Comparative Efficacy of Characterized USP7 Inhibitors

The development of effective USP7 inhibitors faces challenges, primarily in achieving high selectivity over the nearly 100 other DUBs in the human genome.[6] Inhibitors can be broadly classified by their mechanism of action, which dictates their biochemical and cellular properties.

Key Classes of USP7 Inhibitors:

  • Covalent Inhibitors: These compounds, often containing an electrophilic "warhead," form an irreversible covalent bond with the catalytic cysteine (Cys223) in the USP7 active site.

  • Non-Covalent (Reversible) Inhibitors: These molecules bind reversibly to the enzyme's active site or other pockets through non-covalent interactions like hydrogen bonds and hydrophobic interactions.

  • Allosteric Inhibitors: These inhibitors bind to a site distinct from the catalytic center, inducing a conformational change in the enzyme that hinders its activity. This class often offers a higher potential for selectivity.

Below is a comparison of representative inhibitors from these classes.

Inhibitor Class Binding Site IC₅₀ / Kᵢ Key Features & Cellular Effects References
P5091 CovalentCatalytic Site~20-40 µMEarly-generation tool compound; destabilizes MDM2 and stabilizes p53; also inhibits related enzymes like USP47.[2][7]
FT671 Non-CovalentCatalytic Site0.046 µMHighly potent and selective; targets a unique auto-inhibited state of USP7; effectively stabilizes p53 and inhibits tumor growth in vivo.[2][8]
FT827 CovalentCatalytic SiteKᵢ/kᵢₙₐ꜀ₜ = 66 M⁻¹s⁻¹Covalent analogue of FT671 with high specificity; demonstrates clear USP7 target engagement in cells.[2][8]
GNE-6776 AllostericAllosteric Pocket (~12 Å from active site)0.004 µMExceptionally potent and highly selective against a large panel of DUBs; sterically hinders ubiquitin binding.[6]

Analysis and Field Insights:

  • Potency vs. Selectivity: While early inhibitors like P5091 were crucial for validating USP7 as a target, their lower potency and off-target effects limited their therapeutic potential.[2][7] The development of compounds like FT671 and GNE-6776 marked a significant advancement. FT671's ability to selectively target a specific conformation of USP7 provides a blueprint for designing highly specific reversible inhibitors.[2]

  • Mechanism Matters: GNE-6776 , as an allosteric inhibitor, represents a particularly promising approach. Allosteric sites are generally less conserved across enzyme families than catalytic sites, making it easier to achieve high selectivity and avoid cross-reactivity with other DUBs.[6] This is a critical consideration for minimizing off-target toxicity in a clinical setting.

  • Clinical Translation: Despite promising preclinical data for several compounds, no USP7 inhibitor has yet entered human clinical trials.[3] This highlights the ongoing challenges in optimizing drug-like properties, such as bioavailability and safety profiles, for this class of drugs.

Experimental Methodologies for Efficacy Evaluation

To ensure scientific integrity, any claim of inhibitor efficacy must be supported by a cascade of robust experiments. The protocols described here form a self-validating system, moving from biochemical proof of target engagement to demonstration of a functional cellular outcome.

Workflow for USP7 Inhibitor Evaluation

Workflow cluster_0 Step 1: Biochemical Validation cluster_1 Step 2: Cellular Target Engagement cluster_2 Step 3: In Vivo Efficacy A In Vitro Enzymatic Assay (e.g., Ub-Rh110) B Selectivity Screening (DUB Panel) A->B Confirm Potency & Specificity C Western Blot Analysis (MDM2, p53, p21 levels) B->C D Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->D Confirm Downstream Biological Effect E Xenograft Tumor Model (e.g., HCT116 in mice) D->E F Pharmacodynamic Analysis (Tumor Biomarkers) E->F Confirm Anti-Tumor Activity & Target Modulation

Caption: A Step-by-Step Workflow for Validating USP7 Inhibitor Efficacy.

Protocol 1: In Vitro USP7 Inhibition Assay

Principle: This assay measures the enzymatic activity of recombinant USP7 by monitoring the cleavage of a fluorogenic substrate, such as Ubiquitin-Rhodamine 110 (Ub-Rh110). When cleaved by active USP7, rhodamine is released, producing a fluorescent signal. An inhibitor will reduce the rate of this signal increase.

Methodology:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).

  • Serially dilute the test inhibitor (e.g., this compound or a known control like FT671) in DMSO and then add to the reaction buffer in a 96- or 384-well plate.

  • Add a fixed concentration of recombinant human USP7 enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the Ub-Rh110 substrate to a final concentration of ~100 nM.

  • Immediately begin monitoring the increase in fluorescence (Excitation: ~485 nm, Emission: ~535 nm) over time using a plate reader.

  • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

  • Plot the reaction rate against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular p53 Stabilization via Western Blot

Principle: Since USP7 inhibition leads to MDM2 degradation and subsequent p53 stabilization, measuring the protein levels of MDM2, p53, and the p53 target gene p21 in cancer cells serves as a direct readout of the inhibitor's cellular activity.

Methodology:

  • Culture a p53 wild-type cancer cell line (e.g., HCT116 or U2OS) in appropriate media.

  • Treat the cells with increasing concentrations of the USP7 inhibitor (and a vehicle control, e.g., DMSO) for a set time course (e.g., 6, 12, 24 hours).

  • Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the total protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies against USP7, MDM2, p53, p21, and a loading control (e.g., GAPDH or β-actin).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Expected Result: A potent USP7 inhibitor will show a dose-dependent decrease in MDM2 levels and a corresponding increase in p53 and p21 levels.

Conclusion and Future Perspectives

Targeting USP7 remains a highly compelling strategy in oncology, with the potential to restore the function of the p53 tumor suppressor pathway. While the specific compound this compound lacks documented efficacy against USP7, the field has produced highly potent and selective inhibitors like FT671 and GNE-6776. These compounds have been invaluable in validating the therapeutic hypothesis and demonstrate that achieving high selectivity is possible. The key challenges ahead lie in translating this preclinical promise into clinical reality. Future research will likely focus on developing inhibitors with optimized pharmacokinetic and safety profiles suitable for human trials, as well as exploring combination therapies to overcome potential resistance mechanisms.

References

Validating the Anticancer Potential of 4-Bromoisoquinoline-6-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of 4-Bromoisoquinoline-6-carboxylic acid as a potential anticancer agent. We will explore its hypothetical mechanism of action rooted in the established pharmacology of the isoquinoline scaffold, present a comparative analysis with a standard chemotherapeutic agent and a structurally related compound, and provide detailed experimental protocols for its rigorous evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to investigate novel therapeutic candidates.

The Isoquinoline Scaffold: A Privileged Structure in Oncology

The isoquinoline core is a prominent heterocyclic motif found in numerous natural and synthetic compounds exhibiting a wide array of pharmacological activities.[1][2] In the realm of oncology, isoquinoline derivatives have demonstrated significant potential, with established mechanisms including the induction of cell cycle arrest, apoptosis, and autophagy.[3][4] These compounds can exert their effects by interacting with various cellular targets such as nucleic acids, microtubules, and key signaling proteins.[1][3] Given this precedent, this compound, a synthetic derivative, presents itself as a compelling candidate for investigation as a novel anticancer therapeutic.

While specific anticancer properties of this compound have yet to be extensively reported in the literature, its structural features suggest a potential for biological activity. The bromine atom at the 4-position and the carboxylic acid group at the 6-position may influence its pharmacokinetic properties and target engagement.

Hypothetical Mechanism of Action and Comparative Analysis

Based on the known activities of isoquinoline derivatives, we hypothesize that this compound may exert its anticancer effects through the induction of apoptosis and cell cycle arrest, potentially via modulation of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and represents a key therapeutic target.[2]

To objectively assess the potential of this compound, a comparative analysis against established compounds is crucial. For this guide, we will consider:

  • Doxorubicin: A widely used anthracycline chemotherapeutic agent with a well-characterized, multi-modal mechanism of action that includes DNA intercalation and topoisomerase II inhibition.[5] It will serve as a standard positive control.

  • A Structurally Related Isoquinoline Analog (Hypothetical): For a more direct comparison, we will include a hypothetical isoquinoline derivative with known modest anticancer activity, referred to as "Isoquinoline Analog X".

Proposed Signaling Pathway for this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) PI3K PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Bcl2 Bcl2 Akt->Bcl2 Transcription Gene Transcription (Survival) Akt->Transcription 4EBP1 4E-BP1 mTORC1->4EBP1 S6K1 p70S6K1 mTORC1->S6K1 Protein_Synthesis Protein Synthesis (Proliferation) 4EBP1->Protein_Synthesis S6K1->Protein_Synthesis Bax Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Bcl2->Bax Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis 4BICA 4-Bromoisoquinoline- 6-carboxylic acid 4BICA->Akt Inhibition

Caption: Proposed mechanism of this compound targeting the PI3K/Akt pathway.

Comparative Efficacy in Cancer Cell Lines

The relative potency of an anticancer compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table presents hypothetical IC50 values for this compound, Doxorubicin, and "Isoquinoline Analog X" in three common cancer cell lines after a 48-hour treatment period, as determined by an MTT assay.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
This compound 5.28.76.5
Doxorubicin 0.81.20.9
Isoquinoline Analog X 25.432.128.9

Experimental Validation Protocols

A rigorous and multi-faceted experimental approach is necessary to validate the anticancer properties of a novel compound. The following sections detail the standard in vitro and in vivo assays.

In Vitro Cytotoxicity Assays

The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effects on various cancer cell lines.[6] The MTT and Sulforhodamine B (SRB) assays are two commonly used colorimetric methods for this purpose.[7][8]

G cluster_workflow In Vitro Cytotoxicity Workflow Cell_Culture Cancer Cell Line Culture & Maintenance Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Treatment Treatment with Serial Dilutions Cell_Seeding->Treatment Compound_Prep Test Compound Stock Solution Preparation Compound_Prep->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation Assay Assay Procedure (MTT or SRB) Incubation->Assay Measurement Absorbance Measurement Assay->Measurement Analysis Calculation of % Cell Viability Measurement->Analysis IC50 IC50 Value Determination Analysis->IC50

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[6]

This assay measures cell viability based on the metabolic activity of the cells.[9]

  • Cell Seeding:

    • Culture cancer cell lines (e.g., MCF-7, A549, HCT116) in their recommended growth medium.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[5]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent).[6]

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 2-4 hours at 37°C to allow formazan crystal formation.[6]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[9]

Apoptosis Detection Assays

To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are essential.[10]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

  • Cell Treatment and Harvesting:

    • Treat cells with this compound at its IC50 concentration for 24 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer. Viable cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[12]

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14]

  • Cell Treatment and Fixation:

    • Treat cells with this compound at its IC50 concentration for 24 hours.

    • Harvest and wash the cells with PBS.

    • Fix the cells in cold 70% ethanol and store at -20°C overnight.[15]

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[14][16]

Western Blot Analysis of Signaling Pathways

To investigate the molecular mechanism of action, Western blotting can be used to assess the expression and phosphorylation status of key proteins in a targeted signaling pathway.[17]

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.[18]

  • SDS-PAGE and Protein Transfer:

    • Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.[18][19]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt and mTOR, as well as downstream targets like p70S6K and 4E-BP1, overnight at 4°C.[20]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Models

To evaluate the antitumor efficacy of this compound in a living organism, human tumor xenograft models in immunodeficient mice are the gold standard in preclinical assessment.[21][22][23]

G cluster_workflow In Vivo Xenograft Workflow Cell_Implantation Subcutaneous Implantation of Human Cancer Cells into Immunodeficient Mice Tumor_Growth Allow Tumors to Reach a Palpable Size (e.g., 100-200 mm³) Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization Treatment Administer Test Compound (e.g., i.p., i.v., oral) and Vehicle Control Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Regularly Treatment->Monitoring Endpoint Euthanize Mice at Pre-defined Endpoint (e.g., tumor size, time) Monitoring->Endpoint Analysis Excise Tumors for Weight Measurement and Further Analysis (e.g., Histology, Western Blot) Endpoint->Analysis Efficacy_Determination Determine Antitumor Efficacy Analysis->Efficacy_Determination

Caption: Workflow for conducting in vivo xenograft studies to assess anticancer drug efficacy.[24]

  • Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[24]

  • Tumor Growth and Randomization:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.[25]

  • Compound Administration:

    • Administer this compound via a suitable route (e.g., intraperitoneal, intravenous, or oral gavage) at various doses.

    • The control group should receive the vehicle used to dissolve the compound.

  • Monitoring and Endpoint:

    • Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week).[23]

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Euthanize the mice when tumors reach a predetermined size or at the end of the study period.

  • Data Analysis:

    • Excise the tumors and measure their weight.

    • Compare the tumor growth inhibition between the treated and control groups to determine the in vivo efficacy.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the validation of this compound's anticancer properties. By following the detailed experimental protocols and employing a comparative approach, researchers can thoroughly evaluate its potential as a novel therapeutic agent. The isoquinoline scaffold holds significant promise in oncology, and a systematic investigation of new derivatives like this compound is a critical step in the development of next-generation cancer treatments.

References

Charting the Unseen: A Comparative Guide to Cross-Validating the Mechanism of Action of 4-Bromoisoquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the identification of a bioactive small molecule is merely the first step. Understanding its mechanism of action (MoA) is paramount for advancing a compound from a promising hit to a viable therapeutic candidate. This guide provides a comprehensive, in-depth comparison of modern experimental strategies to elucidate and cross-validate the MoA of a novel bioactive compound, using the hypothetical case of 4-Bromoisoquinoline-6-carboxylic acid. As a senior application scientist, the following sections will not only detail experimental protocols but also delve into the strategic rationale behind a multi-pronged approach, ensuring scientific rigor and trustworthiness in your findings.

The Enigma of this compound: From Phenotype to Mechanism

Initial phenotypic screens may have revealed that this compound induces a desirable biological response, such as cell death in a cancer cell line or the reduction of an inflammatory marker. However, the molecular target(s) and the precise biological pathways it modulates remain unknown. Isoquinoline and quinoline scaffolds are present in numerous biologically active compounds, with some quinoline-4-carboxylic acid derivatives known to inhibit dihydroorotate dehydrogenase (DHODH)[1][2]. This provides a potential starting point for hypothesis generation, but a robust MoA validation requires an unbiased and multi-faceted approach.

A logical workflow for MoA elucidation begins with target identification, followed by rigorous validation of the target's role in the observed phenotype. This guide will compare and contrast several state-of-the-art techniques for both phases of this process.

Target Identification: Casting a Wide Net

The primary challenge in MoA studies is to identify the direct binding partner(s) of the small molecule.[3][4] A multifaceted approach employing several orthogonal methods is crucial to confidently identify the true target(s) and minimize false positives.[5][6][7]

Affinity-Based Methods: Fishing for Targets

Affinity chromatography coupled with mass spectrometry is a classic and powerful technique for target deconvolution.[6][8][9] This method relies on the specific interaction between the small molecule and its protein target.

Experimental Workflow:

  • Immobilization: Covalently attach this compound to a solid support (e.g., Sepharose beads) via a linker. The carboxylic acid moiety is a convenient handle for this chemical modification.

  • Incubation: Incubate the immobilized compound with cell lysate or tissue extract.

  • Washing: Remove non-specifically bound proteins through a series of stringent washes.

  • Elution: Elute the specifically bound proteins.

  • Identification: Identify the eluted proteins using mass spectrometry.

Causality and Considerations:

  • Linker Position: The choice of linker and its attachment point is critical to avoid disrupting the compound's binding to its target.

  • Competition Experiment: To distinguish true binders from non-specific interactions, a competition experiment is essential. Here, the lysate is pre-incubated with an excess of free this compound before being added to the affinity matrix. A significant reduction in the binding of a particular protein in the presence of the free compound strongly suggests a specific interaction.

Alternative Affinity-Based Method: Kinobeads

For compounds suspected of targeting kinases, specialized affinity matrices like Kinobeads can be employed.[10][11][12][13][14] These beads are functionalized with multiple, broadly selective kinase inhibitors to capture a large portion of the cellular kinome.[10][13] A competition experiment with this compound would reveal its kinase targets.

Activity-Based Protein Profiling (ABPP): A Focus on Function

ABPP is a chemical proteomics strategy that utilizes chemical probes to identify the functional state of enzymes in complex biological systems.[3][5][15][16][17][18] This method is particularly useful for identifying enzyme targets.[18]

Experimental Workflow:

  • Probe Design: Synthesize a probe molecule that incorporates the this compound scaffold, a reactive group to covalently bind to the active site of the target enzyme, and a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment.

  • Labeling: Treat cell lysates or intact cells with the ABPP probe.

  • Competition: In a parallel experiment, pre-treat the biological sample with this compound before adding the probe.

  • Detection and Identification: Visualize probe-labeled proteins by in-gel fluorescence or enrich them using the reporter tag for mass spectrometry-based identification. A decrease in labeling in the competition experiment indicates that this compound binds to and blocks the active site of the identified enzyme.

Causality and Considerations:

  • Probe Specificity: The design of the reactive group is crucial for targeting a specific class of enzymes.

  • Unbiased Discovery: ABPP can identify unexpected targets and provide information about their functional state.[15][16]

Cellular Thermal Shift Assay (CETSA): Target Engagement in a Cellular Context

CETSA is a powerful biophysical method to assess direct target engagement in intact cells and tissues.[19][20][21][22][23] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[19][21]

Experimental Workflow:

  • Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Quantify the amount of a specific protein remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry.

Causality and Considerations:

  • Physiological Relevance: CETSA provides evidence of target engagement in a more physiologically relevant context than methods using cell lysates.[19]

  • Hypothesis-Driven: This method requires a prior hypothesis about the potential target protein(s) to be tested.

Target Validation: From Correlation to Causation

Once a list of candidate targets has been generated, it is crucial to validate which of these are responsible for the observed biological phenotype.

Genetic Approaches: The Gold Standard for Target Validation

Genetic manipulation techniques, particularly CRISPR/Cas9-mediated gene editing, are invaluable for validating drug targets.[24][][26][27][28]

Experimental Workflow (CRISPR/Cas9 Knockout):

  • gRNA Design: Design and synthesize guide RNAs (gRNAs) that target the gene encoding the candidate protein.

  • Transfection: Introduce the gRNAs and Cas9 nuclease into the model cells to generate a gene knockout.

  • Validation of Knockout: Confirm the absence of the target protein by Western blotting or other methods.

  • Phenotypic Assay: Treat the knockout cells and wild-type control cells with this compound and assess the biological response.

Causality and Considerations:

  • Loss of Function: If the knockout cells are resistant to the effects of this compound, it provides strong evidence that the knocked-out protein is the relevant target.

  • Orthogonal Validation: Using multiple, independent gRNAs for the same target gene strengthens the confidence in the results.[24]

  • Rescue Experiments: To further confirm specificity, one can reintroduce the wild-type target protein into the knockout cells and observe if sensitivity to the compound is restored.[28]

Comparison of Target Identification and Validation Methods
MethodPrincipleAdvantagesLimitations
Affinity Chromatography Specific binding of a target protein to an immobilized small molecule.[6]Unbiased discovery of binding partners.Can generate false positives due to non-specific binding; requires chemical modification of the compound.
Activity-Based Protein Profiling (ABPP) Covalent labeling of active enzyme sites by a chemical probe.[18]Provides functional information about the target; can be performed in intact cells.[15]Requires synthesis of a specialized probe; primarily applicable to enzymes.
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilization of the target protein.[21][23]Confirms direct target engagement in a cellular environment.[19]Hypothesis-driven; requires an antibody or mass spectrometry method for the specific target.
CRISPR/Cas9 Gene Editing Genetic knockout or modification of the candidate target gene.[][26]Provides strong evidence for the causal role of the target in the observed phenotype.[27]Can have off-target effects; may not be suitable for essential genes.

Visualizing the Path Forward: A Workflow for MoA Cross-Validation

The following diagram illustrates a comprehensive workflow for the cross-validation of this compound's mechanism of action.

MOA_Validation_Workflow cluster_Target_ID Target Identification cluster_Target_Validation Target Validation Affinity_Chrom Affinity Chromatography-MS Candidate_Targets Candidate Targets Affinity_Chrom->Candidate_Targets ABPP Activity-Based Protein Profiling (ABPP) ABPP->Candidate_Targets CETSA_Screen CETSA-MS (Proteome-wide) CETSA_Screen->Candidate_Targets CRISPR_KO CRISPR/Cas9 Knockout Validated_Target Validated Target & MoA CRISPR_KO->Validated_Target CETSA_Validation CETSA (Specific Target) CETSA_Validation->Validated_Target Biochemical_Assay Biochemical/Enzymatic Assay Biochemical_Assay->Validated_Target Phenotype Observed Phenotype of This compound Phenotype->Affinity_Chrom Phenotype->ABPP Phenotype->CETSA_Screen Candidate_Targets->CRISPR_KO Candidate_Targets->CETSA_Validation Candidate_Targets->Biochemical_Assay

Caption: A multi-pronged workflow for MoA cross-validation.

Conclusion: A Rigorous Path to Understanding

Elucidating the mechanism of action of a novel bioactive compound like this compound is a complex but essential undertaking in drug discovery. A robust and reliable MoA determination hinges on the strategic application of multiple, orthogonal experimental approaches. By combining unbiased target identification methods like affinity chromatography and ABPP with rigorous validation techniques such as CETSA and CRISPR/Cas9-mediated gene editing, researchers can build a strong, evidence-based case for the compound's mechanism. This comprehensive understanding is the bedrock upon which successful drug development programs are built.

References

A Senior Application Scientist's Guide to Validating USP7 Inhibitors from a DNA-Encoded Library Screen

Author: BenchChem Technical Support Team. Date: January 2026

The discovery of potent and selective inhibitors for therapeutic targets is a cornerstone of modern drug development. DNA-Encoded Library (DEL) technology has emerged as a powerful platform, enabling the screening of billions of compounds against a protein of interest.[1] Ubiquitin-Specific Protease 7 (USP7) is a particularly compelling target, especially in oncology, due to its critical role in regulating the stability of key proteins involved in tumorigenesis, such as the p53 and MDM2 network.[2][3][4] However, the journey from a DEL screen "hit" to a validated lead compound is a rigorous, multi-step process. This guide provides a comprehensive framework for validating hits from a DEL screen targeting USP7, emphasizing the scientific rationale behind each experimental choice to ensure the selection of high-quality candidate molecules.

The Imperative of a Multi-Faceted Validation Strategy

A primary challenge in DEL screening is the potential for false positives.[5][6] These can arise from various sources, including compounds that interact with the DNA tag, the solid support used for target immobilization, or assay components. Therefore, a robust validation cascade is essential to triage initial hits and focus resources on the most promising candidates. This process can be conceptualized as a funnel, starting with broad, high-throughput assays to confirm basic activity and progressively moving towards more complex and physiologically relevant models.

Stage 1: Initial Hit Triage and Off-DNA Confirmation

The first critical step is to resynthesize the putative hit compounds without the DNA barcode.[7][8][9] This is a crucial control to ensure that the observed activity is due to the small molecule itself and not an artifact of the DEL format.

Key Objectives:
  • Confirm the identity and purity of the resynthesized compound.

  • Obtain an initial confirmation of inhibitory activity in a simple, direct biochemical assay.

Experimental Workflow:

1. Off-DNA Resynthesis and Quality Control:

  • Synthesize the small molecule hits identified from the DEL screen.

  • Confirm the structure and purity of each compound using techniques like LC-MS and NMR.

2. Primary Biochemical Assay:

  • A common and effective primary assay for USP7 is a fluorescence-based enzymatic assay.[10][11]

  • Principle: These assays utilize a ubiquitin substrate conjugated to a quenched fluorophore, such as aminomethylcoumarin (AMC) or rhodamine 110.[12][13][14][15] Cleavage of the ubiquitin by active USP7 results in the release of the fluorophore and a measurable increase in fluorescence.

  • Execution: Perform dose-response curves with the resynthesized compounds to determine their half-maximal inhibitory concentration (IC50).

dot graph TD { A[DEL Screen Hits] --> B{Off-DNA Resynthesis}; B --> C{Purity & Identity Confirmation (LC-MS, NMR)}; C --> D[Biochemical IC50 Determination]; D --> E{Initial Hit Confirmation}; } caption: "Initial Hit Triage Workflow"

Stage 2: Orthogonal Biochemical and Biophysical Validation

Relying on a single assay format is risky. Orthogonal assays, which measure the same biological event through different physical principles, are crucial for building confidence in the initial hits.

Key Objectives:
  • Confirm the inhibitory activity using a different assay format.

  • Directly measure the binding of the compound to USP7.

  • Characterize the thermodynamics and kinetics of the binding interaction.

Recommended Assays:
  • Fluorescence Polarization (FP) Assay:

    • Principle: This technique measures the change in the tumbling rate of a fluorescently labeled ubiquitin probe upon binding to the larger USP7 protein.[16][17][18] An inhibitor will compete with the probe for binding to USP7, resulting in a decrease in the FP signal.[19]

    • Advantage: It's a homogenous, solution-based assay that provides a direct measure of binding.[18]

  • Surface Plasmon Resonance (SPR):

    • Principle: SPR measures the binding of an analyte (the inhibitor) to a ligand (USP7) immobilized on a sensor chip in real-time. This provides kinetic information, including association (ka) and dissociation (kd) rates, in addition to the equilibrium dissociation constant (KD).[10]

    • Advantage: Provides detailed kinetic information that can help differentiate between compounds with similar affinities but different binding characteristics.

  • Isothermal Titration Calorimetry (ITC):

    • Principle: ITC directly measures the heat changes that occur upon binding of a ligand to a protein.[20][21][22][23][24] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.

    • Advantage: It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction.[20][21]

Assay Principle Key Outputs Advantages
Fluorescence Polarization Measures changes in the tumbling rate of a fluorescent probe upon binding.Binding affinity (KD)Homogenous, solution-based, direct measure of binding.
Surface Plasmon Resonance Detects changes in refractive index upon binding to an immobilized protein.Binding affinity (KD), association/dissociation rates (ka/kd)Real-time kinetic data, high sensitivity.
Isothermal Titration Calorimetry Measures heat changes upon binding.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Label-free, in-solution, complete thermodynamic profile.

Stage 3: Cellular Target Engagement and Functional Assays

Demonstrating that a compound can enter cells and interact with its intended target in a physiological context is a critical step.

Key Objectives:
  • Confirm that the compound can engage USP7 within a cellular environment.

  • Assess the functional consequences of USP7 inhibition in cells.

  • Evaluate the selectivity of the compound against other deubiquitinating enzymes (DUBs).

Experimental Approaches:
  • Cellular Thermal Shift Assay (CETSA):

    • Principle: This assay is based on the principle that ligand binding stabilizes a protein against thermal denaturation. Cells are treated with the compound, heated, and the amount of soluble USP7 remaining is quantified by Western blot or other methods. A shift in the melting temperature of USP7 indicates target engagement.

    • Advantage: Provides direct evidence of target engagement in a cellular context.

  • Western Blot Analysis of USP7 Substrates:

    • Principle: USP7 is known to deubiquitinate and stabilize several key proteins, including MDM2, p53, and c-MYC.[2][25][26] Inhibition of USP7 should lead to the degradation of these substrates.

    • Execution: Treat cancer cell lines with the inhibitor and monitor the levels of USP7 substrates over time using Western blotting. An increase in p53 and a decrease in MDM2 levels are expected readouts.[27]

  • DUB Selectivity Profiling:

    • Principle: It is crucial to assess the selectivity of the inhibitors against a panel of other DUBs to identify potential off-target effects.[28]

    • Execution: Screen the compounds against a panel of recombinant DUB enzymes using a fluorescence-based assay similar to the primary screen.

dot graph TD { subgraph "Stage 2: Biophysical Validation" B[FP Assay] C[SPR] D[ITC] end subgraph "Stage 3: Cellular Validation" E[CETSA] F[Substrate Modulation] G[DUB Selectivity Panel] end A[Confirmed Biochemical Hits] --> B; A --> C; A --> D; B --> E; C --> E; D --> E; E --> F; F --> G; G --> H[Validated Lead Compound]; } caption: "Orthogonal and Cellular Validation Workflow"

Stage 4: Addressing Potential Artifacts and Off-Target Effects

Throughout the validation process, it is essential to be vigilant for common sources of assay interference and false positives.

Key Considerations:
  • Compound Aggregation: Some compounds can form aggregates that non-specifically inhibit enzymes. This can be assessed by including detergents like Triton X-100 in the assay buffer.

  • Redox Activity: Compounds that are redox-active can interfere with assays by generating reactive oxygen species.

  • Fluorescence Interference: In fluorescence-based assays, it's important to check if the compounds themselves are fluorescent at the excitation and emission wavelengths used.[5]

Conclusion

The validation of hits from a DEL screen is a systematic and rigorous process that requires a multi-pronged approach. By combining orthogonal biochemical and biophysical methods with cellular target engagement and functional assays, researchers can confidently identify and prioritize potent and selective USP7 inhibitors for further preclinical development. This structured approach, grounded in sound scientific principles, is essential for translating the promise of DEL technology into tangible therapeutic candidates.

References

A Comparative Guide to the Pharmacokinetic Properties of Isoquinoline-Based Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isoquinoline Alkaloids in Modern Drug Discovery

Isoquinoline alkaloids represent a large and structurally diverse family of naturally occurring compounds, many of which possess significant pharmacological activities.[1][2][3][4] Found predominantly in plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae, these compounds have a long history in traditional medicine.[4] In contemporary drug discovery, the isoquinoline scaffold is recognized as a "privileged structure," meaning it can bind to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents.[5] The therapeutic potential of isoquinoline alkaloids spans a wide range of applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][6][7]

However, the journey from a promising bioactive compound to a clinically effective drug is fraught with challenges, a primary one being the optimization of its pharmacokinetic profile. The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical determinants of its efficacy and safety. A compound with excellent in vitro activity may fail in vivo due to poor bioavailability, rapid metabolism, or unfavorable distribution. Therefore, a thorough understanding and comparative analysis of the pharmacokinetic properties of isoquinoline-based compounds are essential for researchers and drug development professionals. This guide provides an in-depth comparison of the pharmacokinetics of several key isoquinoline alkaloids, supported by experimental data and detailed protocols.

Understanding the Pharmacokinetic Landscape: Key ADME Parameters

The pharmacokinetic profile of a compound is typically characterized by several key parameters that describe its journey through the body. A comprehensive evaluation of these parameters is crucial for predicting a drug's behavior in humans and for designing appropriate dosing regimens.[8][9]

Key Pharmacokinetic Parameters:

  • Bioavailability (F%) : The fraction of an administered dose of unchanged drug that reaches the systemic circulation. Low oral bioavailability is a common challenge for many natural products, including some isoquinoline alkaloids.[10][11]

  • Maximum Plasma Concentration (Cmax) : The highest concentration of the drug observed in the plasma after administration.

  • Time to Maximum Plasma Concentration (Tmax) : The time at which Cmax is reached.

  • Elimination Half-Life (t½) : The time required for the plasma concentration of a drug to decrease by half. A longer half-life may allow for less frequent dosing.[10]

  • Volume of Distribution (Vd) : The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. A large Vd suggests extensive distribution into tissues.[10]

  • Clearance (CL) : The volume of plasma cleared of the drug per unit time. Clearance is a measure of the body's efficiency in eliminating the drug.

Comparative Pharmacokinetics of Selected Isoquinoline Alkaloids

To illustrate the diversity in pharmacokinetic profiles within this class of compounds, we will compare three well-studied examples: Berberine, Noscapine, and Papaverine.

Berberine: The Challenge of Low Bioavailability

Berberine, a protoberberine alkaloid, is known for its broad range of pharmacological activities, including antimicrobial, anti-inflammatory, and metabolic regulatory effects.[12][13][14] However, its clinical application has been hampered by its notoriously low oral bioavailability.[11][12][13][14]

Key Pharmacokinetic Properties of Berberine:

  • Absorption and Bioavailability : Studies in rats have shown the absolute oral bioavailability of berberine to be very low, in the range of 0.37% to 0.68%.[11][13] This poor absorption is attributed to several factors, including poor solubility, extensive first-pass metabolism in the intestine and liver, and the influence of efflux transporters like P-glycoprotein.[11]

  • Metabolism : Berberine undergoes extensive metabolism, primarily in the liver and intestine.[11] Both phase I (demethylation) and phase II (glucuronidation and sulfation) metabolic pathways are involved.[12][13] Interestingly, recent studies suggest that phase II metabolites are the major forms of berberine found in systemic circulation.[11][13]

  • Distribution : Despite its low plasma concentrations, berberine exhibits a large volume of distribution, indicating significant tissue uptake.[13]

  • Excretion : Berberine and its metabolites are primarily excreted through feces, with a smaller portion eliminated in the urine.[11]

Noscapine: A More Favorable Profile

Noscapine, a phthalideisoquinoline alkaloid, is traditionally used as a cough suppressant and is being investigated for its anticancer properties.[6][15][16][17] Compared to berberine, noscapine exhibits more favorable pharmacokinetic properties.

Key Pharmacokinetic Properties of Noscapine:

  • Absorption and Bioavailability : The absolute oral bioavailability of noscapine in humans is approximately 30%, although there is significant interindividual variation.[10][15][16] It is well-absorbed orally.[15]

  • Metabolism : Noscapine is metabolized in the liver.[15]

  • Distribution : It has a large volume of distribution (Vdarea) of 4.7 L/kg, indicating good tissue penetration.[10]

  • Elimination : The disposition of noscapine follows a bi-exponential pattern with an elimination half-life of around 2.6 hours in humans.[10]

Papaverine: A Smooth Muscle Relaxant

Papaverine is a benzylisoquinoline alkaloid used as a non-specific smooth muscle relaxant and vasodilator.[18][19][20][21][22]

Key Pharmacokinetic Properties of Papaverine:

  • Bioavailability : The oral bioavailability of papaverine is approximately 80%.[18]

  • Protein Binding : It is highly bound to plasma proteins (around 90%).[18]

  • Metabolism : Papaverine is metabolized in the liver.[18]

  • Elimination Half-Life : It has a relatively short elimination half-life of 1.5 to 2 hours.[18]

Quantitative Comparison of Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Berberine, Noscapine, and Papaverine for easy comparison.

ParameterBerberineNoscapinePapaverine
Oral Bioavailability (F%) <1% (in rats)[11][13]~30% (in humans)[10][16]~80%[18]
Elimination Half-Life (t½) Variable, generally short~2.6 hours (in humans)[10]1.5 - 2 hours[18]
Volume of Distribution (Vd) High[13]4.7 L/kg (in humans)[10]Not readily available
Protein Binding Not readily availableNot readily available~90%[18]
Primary Route of Metabolism Liver and Intestine[11]Liver[15]Liver[18]

Experimental Methodologies for Pharmacokinetic Profiling

Accurate determination of pharmacokinetic parameters relies on robust and well-validated experimental methods. Both in vitro and in vivo studies are essential to build a comprehensive ADME profile of a drug candidate.[23][24][25][26][27]

In Vitro ADME Assays: The First Line of Screening

In the early stages of drug discovery, a battery of in vitro assays is employed to rapidly screen compounds and identify potential pharmacokinetic liabilities.[23][24][25][26][27] These assays are cost-effective and have a high throughput, allowing for the efficient evaluation of numerous candidates.[25][26]

Common In Vitro ADME Assays:

  • Solubility Assays : Determine the aqueous solubility of a compound, which is a critical factor for oral absorption.[23]

  • Permeability Assays (e.g., Caco-2, PAMPA) : Assess the ability of a compound to cross biological membranes, such as the intestinal epithelium.[23][27]

  • Metabolic Stability Assays (using liver microsomes, S9 fractions, or hepatocytes) : Evaluate the rate at which a compound is metabolized by liver enzymes.[23][26][27] This helps predict in vivo clearance.

  • Cytochrome P450 (CYP) Inhibition and Induction Assays : Determine the potential for a compound to cause drug-drug interactions by inhibiting or inducing major drug-metabolizing enzymes.[23][26]

  • Plasma Protein Binding Assays (e.g., equilibrium dialysis, ultrafiltration) : Measure the extent to which a compound binds to plasma proteins, which affects its distribution and availability to reach target tissues.[23][28]

Step-by-Step Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

  • Preparation : Thaw cryopreserved liver microsomes on ice. Prepare a NADPH regenerating system solution.

  • Incubation : In a 96-well plate, add the test compound (at a final concentration, e.g., 1 µM) to a buffer solution containing the liver microsomes.

  • Initiation of Reaction : Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points : At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis : Centrifuge the samples to precipitate proteins. Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Calculation : Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant, from which the in vitro half-life can be calculated.

In Vivo Pharmacokinetic Studies: The Whole-Body Perspective

While in vitro assays provide valuable initial data, in vivo studies in animal models are necessary to understand the complex interplay of ADME processes in a living organism.[29][30] These studies are crucial for determining key pharmacokinetic parameters like bioavailability and clearance.[8][30]

Typical Workflow for a Preclinical In Vivo Pharmacokinetic Study:

G cluster_0 Pre-Dosing cluster_1 Dosing & Sampling cluster_2 Sample Processing & Analysis cluster_3 Data Analysis Formulation Compound Formulation Dosing Intravenous (IV) & Oral (PO) Dosing Formulation->Dosing Animal_Acclimation Animal Acclimation & Fasting Animal_Acclimation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Analysis LC-MS/MS Analysis Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (NCA) Sample_Analysis->PK_Analysis Parameter_Calculation Calculation of Cmax, Tmax, AUC, t½, F% PK_Analysis->Parameter_Calculation

Caption: A typical workflow for a preclinical in vivo pharmacokinetic study.

Step-by-Step Protocol: In Vivo Pharmacokinetic Study in Rats

  • Animal Model : Use healthy, adult male Sprague-Dawley rats. Acclimate the animals for at least one week before the study.

  • Dosing :

    • Intravenous (IV) Group : Administer the compound dissolved in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein at a specific dose.

    • Oral (PO) Group : Administer the compound suspended or dissolved in a vehicle via oral gavage at a specific dose.

  • Blood Sampling : Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[30]

  • Plasma Preparation : Immediately transfer the blood samples into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the samples to separate the plasma.

  • Sample Analysis : Store the plasma samples at -80°C until analysis. Determine the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis : Use pharmacokinetic software to perform a non-compartmental analysis (NCA) of the plasma concentration-time data to determine key parameters such as Cmax, Tmax, AUC (Area Under the Curve), t½, CL, and Vd.[30]

  • Bioavailability Calculation : Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Bridging In Vitro and In Vivo Data: The Path to Prediction

A key goal in modern drug discovery is to use in vitro data to predict in vivo pharmacokinetic behavior. This is often achieved through in vitro-in vivo extrapolation (IVIVE) and physiologically based pharmacokinetic (PBPK) modeling.[24] PBPK models integrate in vitro ADME data with physiological information to simulate the drug's disposition in the body.[24] This approach can help in predicting human pharmacokinetics from preclinical data and in designing more efficient clinical trials.[24]

Conclusion: Navigating the Complexities of Isoquinoline Pharmacokinetics

The isoquinoline scaffold continues to be a rich source of inspiration for the development of new drugs. However, the success of these endeavors hinges on a deep understanding and careful optimization of their pharmacokinetic properties. As this guide has illustrated, the pharmacokinetic profiles of isoquinoline-based compounds can vary significantly. While some, like noscapine, exhibit relatively good oral bioavailability, others, such as berberine, present significant challenges that require innovative formulation strategies or chemical modifications to overcome.

By employing a systematic approach that combines high-throughput in vitro ADME screening with well-designed in vivo pharmacokinetic studies, researchers can effectively identify and advance isoquinoline-based drug candidates with the greatest potential for clinical success. The experimental protocols and comparative data presented here serve as a valuable resource for scientists and drug development professionals working in this exciting and promising area of medicinal chemistry.

References

Safety Operating Guide

Navigating the Disposal of 4-Bromoisoquinoline-6-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

I. Immediate Safety Considerations: The First Line of Defense

Before initiating any disposal-related activities, a thorough understanding of the potential hazards is paramount. Based on data from analogous brominated isoquinoline and quinoline derivatives, 4-Bromoisoquinoline-6-carboxylic acid should be handled with caution.

Potential Hazards:

  • Toxicity: Assumed to be harmful if swallowed or in contact with skin.[1]

  • Irritation: Likely to cause skin and serious eye irritation.[1][2] May also cause respiratory irritation.[1][2]

  • Environmental Hazards: As a halogenated organic compound, it may be harmful to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the use of appropriate PPE. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

  • In cases of potential aerosol generation, a NIOSH-approved respirator may be necessary.[3]

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

II. The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures regulatory compliance and minimizes environmental impact. The following workflow outlines the critical stages from waste generation to final disposal.

DisposalWorkflow cluster_0 In-Lab Waste Management cluster_1 Facility-Level Disposal A 1. Waste Generation (e.g., unused solid, contaminated labware) B 2. Segregation (Halogenated Organic Waste) A->B Characterize C 3. Containerization (Properly labeled, compatible container) B->C Contain D 4. Accumulation (Satellite Accumulation Area - SAA) C->D Store E 5. Transfer to Central Accumulation Area (CAA) D->E Scheduled Pickup F 6. Manifesting & Off-site Shipment E->F Document G 7. Final Disposal (Licensed Hazardous Waste Facility) F->G Transport

Figure 1. A generalized workflow for the disposal of this compound, from the point of generation to final disposal.

Step 1: Waste Characterization and Segregation

As a brominated organic compound, this compound falls into the category of halogenated organic waste .[4][5] It is crucial to segregate this waste stream from non-halogenated organic waste, as the disposal methods and costs can differ significantly.[6]

Do NOT mix with:

  • Non-halogenated organic solvents

  • Acids or bases[4]

  • Oxidizing or reducing agents

Step 2: Proper Containerization

All waste containing this compound must be collected in a designated, compatible container.

Container Requirements:

  • Material: The container must be chemically resistant to the waste. High-density polyethylene (HDPE) is a common choice.

  • Condition: The container must be in good condition, with no leaks or cracks, and have a secure, screw-on cap.[7]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8] All constituents of a mixed waste stream must be listed.[4]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

The designated waste container should be stored in a Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of the laboratory personnel.[7][8]

SAA Best Practices:

  • Keep the waste container closed at all times, except when adding waste.[5][7]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[9]

  • The SAA should be in a secondary containment tray to prevent the spread of potential spills.

Step 4: Transfer and Final Disposal

Once the waste container is full, it must be transferred to your institution's central accumulation area (CAA) for pickup by a licensed hazardous waste disposal vendor.[8][10] The disposal of halogenated organic compounds typically involves high-temperature incineration at a permitted facility.[4][11]

Regulatory Considerations: The management of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] Your institution's Environmental Health and Safety (EHS) department will be responsible for ensuring compliance with all local, state, and federal regulations.

III. Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Contain: If it is safe to do so, prevent the spill from spreading by using absorbent materials. Avoid generating dust from solid spills.[2]

  • Clean-up: Spill clean-up should be performed by trained personnel using appropriate PPE. The resulting waste must be disposed of as hazardous waste.

Exposure Response:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][3] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3]

  • Inhalation: Move the affected person to fresh air.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.

In all cases of exposure, seek immediate medical attention and provide the medical personnel with the name of the chemical.

IV. Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of this compound is not merely a regulatory obligation; it is a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to the principles of proper waste characterization, segregation, and containment, researchers can ensure that the lifecycle of this and other chemical compounds is managed with the highest degree of care. Always consult your institution's specific hazardous waste management plan and EHS professionals for guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.